molecular formula C8H11BrN2O2 B454897 ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate CAS No. 512809-13-1

ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B454897
CAS No.: 512809-13-1
M. Wt: 247.09g/mol
InChI Key: WKLQKQJGKPYCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative intended for research and development applications. This compound serves as a versatile chemical intermediate in organic synthesis, particularly in the exploration of new active molecules for the agrochemical and pharmaceutical industries . The structure combines a reactive bromo substituent and an ester-functionalized acetate chain, making it a valuable scaffold for further functionalization through various reactions, such as nucleophilic substitution and hydrolysis . Pyrazole analogs of this kind have demonstrated significant potential as key precursors in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . In this context, such compounds act by disrupting cellular respiration in fungal pathogens, leading to a loss of energy production and cell death . This mechanism is critical for developing new crop protection agents. Researchers also utilize these core structures in medicinal chemistry to create and screen novel bioactive molecules for a range of biological activities . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

ethyl 2-(4-bromo-5-methylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-6(2)7(9)4-10-11/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLQKQJGKPYCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate, a valuable building block in medicinal chemistry and drug discovery. The document outlines a two-step synthetic pathway commencing with the bromination of 5-methyl-1H-pyrazole to yield the key intermediate, 4-bromo-5-methyl-1H-pyrazole, followed by its N-alkylation with ethyl bromoacetate. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the replication and optimization of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the regioselective bromination of commercially available 5-methyl-1H-pyrazole at the C4 position. The resulting 4-bromo-5-methyl-1H-pyrazole is then subjected to an N-alkylation reaction with ethyl bromoacetate to afford the target compound.

Synthesis_Pathway A 5-Methyl-1H-pyrazole B 4-Bromo-5-methyl-1H-pyrazole A->B Bromination C This compound B->C N-Alkylation

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-5-methyl-1H-pyrazole

This procedure details the bromination of 5-methyl-1H-pyrazole using N-bromosuccinimide (NBS) as the brominating agent in dimethylformamide (DMF).

Experimental Workflow:

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 5-methyl-1H-pyrazole in DMF cool Cool solution to 0 °C dissolve->cool add_nbs Add N-Bromosuccinimide (portion-wise) cool->add_nbs stir_cold Stir at 0 °C for 30 min add_nbs->stir_cold warm_rt Warm to room temperature and stir stir_cold->warm_rt quench Pour into water warm_rt->quench extract Extract with diethyl ether quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify

Caption: Workflow for the synthesis of 4-bromo-5-methyl-1H-pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Methyl-1H-pyrazole82.104.11 g50.0
N-Bromosuccinimide (NBS)177.989.79 g55.0
Dimethylformamide (DMF)73.09100 mL-
Diethyl ether74.12As needed-
Water18.02As needed-
Saturated brine-As needed-
Magnesium sulfate (anhydrous)120.37As needed-

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1H-pyrazole (50.0 mmol) in dimethylformamide (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (55.0 mmol) in small portions over a period of 20 minutes, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and stir for another 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and saturated brine (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield 4-bromo-5-methyl-1H-pyrazole.

Step 2: Synthesis of this compound

This protocol describes the N-alkylation of 4-bromo-5-methyl-1H-pyrazole with ethyl bromoacetate using potassium carbonate as the base in acetonitrile.

Experimental Workflow:

NAlkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification combine Combine 4-bromo-5-methyl-1H-pyrazole, K2CO3, and acetonitrile add_reagent Add ethyl bromoacetate combine->add_reagent reflux Reflux the mixture add_reagent->reflux filter Filter off K2CO3 reflux->filter concentrate Concentrate the filtrate filter->concentrate dissolve Dissolve residue in EtOAc concentrate->dissolve wash Wash with water and brine dissolve->wash dry Dry over Na2SO4 wash->dry final_concentrate Concentrate in vacuo dry->final_concentrate purify Purify by chromatography final_concentrate->purify

Caption: Workflow for the N-alkylation to form the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-5-methyl-1H-pyrazole161.008.05 g50.0
Ethyl bromoacetate167.009.19 g (6.1 mL)55.0
Potassium carbonate (K₂CO₃)138.2110.37 g75.0
Acetonitrile (anhydrous)41.05150 mL-
Ethyl acetate (EtOAc)88.11As needed-
Water18.02As needed-
Saturated brine-As needed-
Sodium sulfate (anhydrous)142.04As needed-

Procedure:

  • To a round-bottom flask, add 4-bromo-5-methyl-1H-pyrazole (50.0 mmol), potassium carbonate (75.0 mmol), and anhydrous acetonitrile (150 mL).

  • Stir the suspension and add ethyl bromoacetate (55.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and saturated brine (75 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

StepReactantMolar Equiv.ProductTheoretical Yield (g)Typical Actual Yield (g)Typical Yield (%)
15-Methyl-1H-pyrazole1.04-Bromo-5-methyl-1H-pyrazole8.056.44 - 7.2580 - 90
24-Bromo-5-methyl-1H-pyrazole1.0This compound12.359.88 - 11.1280 - 90

Conclusion

This guide provides a detailed and actionable framework for the synthesis of this compound. The outlined protocols are based on established chemical principles for pyrazole functionalization and are designed to be readily implemented in a laboratory setting. The provided quantitative data and visual workflows serve as valuable resources for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications.

ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is limited in publicly available literature. This guide has been compiled based on established chemical principles and data from closely related pyrazole derivatives. The experimental protocols and potential biological activities described herein are illustrative and should be adapted and validated in a laboratory setting.

Core Chemical Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1] The presence of a bromine atom, a methyl group, and an ethyl acetate moiety suggests potential for various chemical modifications and biological interactions.

Table 1: Physicochemical and Spectroscopic Properties of this compound and Related Compounds

PropertyValue (for this compound)Reference Compound Data
Molecular Formula C₈H₁₁BrN₂O₂-
Molecular Weight 247.09 g/mol [2]-
CAS Number Not available959578-19-9 (for ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate)[3]
Melting Point Data not available73-75 °C (for ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate)[3]
Boiling Point Data not available-
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.-
¹H NMR (Predicted) Peaks expected for ethyl group (triplet and quartet), methyl group (singlet), pyrazole proton (singlet), and methylene group (singlet).See reference spectra for related compounds.[4][5]
¹³C NMR (Predicted) Peaks expected for carbonyl, pyrazole ring carbons, ethyl group carbons, methyl carbon, and methylene carbon.See reference spectra for related compounds.

Synthesis and Experimental Protocols

The synthesis of this compound can be hypothetically achieved through the N-alkylation of 4-bromo-5-methyl-1H-pyrazole with ethyl bromoacetate. This is a common method for introducing an acetate group onto a nitrogen-containing heterocycle.

Proposed Synthesis of this compound

Reaction Scheme:

4-bromo-5-methyl-1H-pyrazole + Ethyl bromoacetate → this compound

Experimental Protocol:

  • Preparation: To a solution of 4-bromo-5-methyl-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes. To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Monitoring: The reaction mixture is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.[6]

  • Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Start: 4-bromo-5-methyl-1H-pyrazole reagents Add K₂CO₃ and Ethyl Bromoacetate in DMF start->reagents reaction Heat at 60-80°C reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Filter and Evaporate Solvent monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Product: this compound purification->product G cluster_pathway Hypothetical Kinase Inhibition Pathway compound Ethyl (4-bromo-5-methyl-1H- pyrazol-1-yl)acetate kinase Protein Kinase (e.g., CDK, PI3K) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response G cluster_workflow Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Read Absorbance dissolve->read analyze Calculate IC₅₀ read->analyze

References

An In-depth Technical Guide to Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical compound ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate, including its IUPAC name and detailed structural information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Chemical Identity

The correct and systematic IUPAC name for the compound is ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate .

Synonyms: While the IUPAC name provides a standardized identifier, the compound may be referred to by other names in literature and commercial listings. One common synonym is this compound.

Key Identifiers:

  • Molecular Formula: C₈H₁₁BrN₂O₂

  • Molecular Weight: 247.09 g/mol

Chemical Structure

The molecular structure of ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is characterized by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific substitutions on this ring and the attached acetate group are as follows:

  • Pyrazole Ring: The core of the molecule is a 1H-pyrazole ring.

  • Substituents on the Pyrazole Ring:

    • A bromo group (Br) is attached at the 4th position of the pyrazole ring.

    • A methyl group (CH₃) is located at the 5th position of the pyrazole ring.

    • An ethyl acetate group (-CH₂COOCH₂CH₃) is bonded to the 1st position of the pyrazole ring via the nitrogen atom.

Structural Representation:

Caption: Molecular structure of ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate.

In-Depth Technical Guide: Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific CAS number and direct experimental data for this exact molecule, this document focuses on its general synthesis, leveraging established protocols for structurally similar pyrazole derivatives. It outlines a plausible two-step synthetic pathway, including the preparation of the 4-bromo-5-methyl-1H-pyrazole intermediate and its subsequent N-alkylation. This guide also presents expected physicochemical properties and spectroscopic data based on closely related analogs. The significance of the pyrazole scaffold in pharmaceutical development is discussed, highlighting its role as a "privileged structure" in a variety of therapeutic agents. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of novel pyrazole-based compounds for drug development.

Introduction

Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry, recognized for their wide range of pharmacological activities.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in numerous FDA-approved drugs, including anti-inflammatory agents like celecoxib, anticancer drugs, and treatments for erectile dysfunction such as sildenafil.[2][3] The unique structural and electronic properties of the pyrazole nucleus allow for diverse substitutions, enabling the fine-tuning of biological activity and physicochemical properties.[3]

This compound represents a functionalized pyrazole with potential as a key intermediate in the synthesis of more complex bioactive molecules. The presence of a bromo group offers a site for further chemical modification, such as cross-coupling reactions, while the acetate ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This guide details the probable synthetic route to this compound and its anticipated characteristics, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Data

PropertyExpected ValueNotes
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol
Appearance Colorless to light yellow liquid or solidBased on similar pyrazole esters.
Boiling Point > 200 °C (at 760 mmHg)Estimated from related compounds.
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane).
¹H NMR See Section 4 for predicted chemical shifts.
¹³C NMR See Section 4 for predicted chemical shifts.
Mass Spectrometry M+H⁺ peak expected around m/z 247/249 (due to bromine isotopes).

Experimental Protocols

The synthesis of this compound can be logically approached in two main stages:

  • Synthesis of the 4-bromo-5-methyl-1H-pyrazole intermediate.

  • N-alkylation of the pyrazole intermediate with ethyl bromoacetate.

Synthesis of 4-bromo-5-methyl-1H-pyrazole

A common method for the synthesis of substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydrazine. Bromination can then be achieved using a suitable brominating agent.

Materials:

  • Acetoacetaldehyde dimethyl acetal (or a similar β-ketoaldehyde equivalent)

  • Hydrazine hydrate

  • N-Bromosuccinimide (NBS)

  • Appropriate solvents (e.g., ethanol, acetic acid, dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of 5-methyl-1H-pyrazole: To a solution of acetoacetaldehyde dimethyl acetal in ethanol, add hydrazine hydrate dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 5-methyl-1H-pyrazole.

  • Bromination: The crude 5-methyl-1H-pyrazole is dissolved in a suitable solvent such as dichloromethane or acetic acid. N-Bromosuccinimide (1.05 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-bromo-5-methyl-1H-pyrazole.

N-Alkylation to form this compound

The N-alkylation of pyrazoles with alkyl halides is a standard procedure, often carried out in the presence of a base.[4][5]

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Ethyl bromoacetate

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a stirred solution of 4-bromo-5-methyl-1H-pyrazole in anhydrous DMF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the pyrazole anion.

  • Ethyl bromoacetate (1.2 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until completion as monitored by TLC.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, which may contain a mixture of N1 and N2 alkylated isomers, is purified by column chromatography on silica gel to isolate the desired this compound.[4]

Spectroscopic Analysis (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

  • ¹H NMR:

    • The ethyl group will show a characteristic triplet (CH₃) around 1.2-1.4 ppm and a quartet (CH₂) around 4.1-4.3 ppm.

    • The methylene protons of the acetate group (N-CH₂-CO) are expected to appear as a singlet around 4.8-5.0 ppm.

    • The methyl group on the pyrazole ring (C₅-CH₃) will likely be a singlet around 2.2-2.4 ppm.

    • The proton on the pyrazole ring (C₃-H) should appear as a singlet in the aromatic region, likely around 7.5-7.7 ppm.

  • ¹³C NMR:

    • The carbonyl carbon of the ester is expected around 168-170 ppm.

    • The carbons of the pyrazole ring will appear in the range of approximately 110-150 ppm.

    • The methylene carbon of the acetate group will be around 50-52 ppm.

    • The carbons of the ethyl group will be visible around 61-63 ppm (CH₂) and 14-15 ppm (CH₃).

    • The methyl group on the pyrazole ring will be around 10-12 ppm.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 247 and 249 with approximately equal intensity, which is characteristic of a monobrominated compound.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Pyrazole Core cluster_step2 Step 2: N-Alkylation start1 Acetoacetaldehyde dimethyl acetal reagent1 + Hydrazine Hydrate intermediate1 5-methyl-1H-pyrazole start1->intermediate1 Reflux in EtOH reagent2 + NBS product1 4-bromo-5-methyl-1H-pyrazole intermediate1->product1 Bromination start2 4-bromo-5-methyl-1H-pyrazole product1->start2 reagent3 + NaH, then Ethyl Bromoacetate product2 Ethyl (4-bromo-5-methyl- 1H-pyrazol-1-yl)acetate start2->product2 Alkylation in DMF

Caption: Proposed two-step synthesis of this compound.

Role in Drug Discovery and Development

The pyrazole scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] Substituted pyrazoles, such as the title compound, are valuable building blocks for creating libraries of novel molecules for high-throughput screening. The specific functional groups on this compound offer several avenues for further chemical exploration:

  • The Bromo Group: Serves as a versatile handle for introducing molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, allowing for the attachment of various aryl, heteroaryl, or alkyl groups.

  • The Ester Moiety: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for derivatization.

  • The Pyrazole Core: The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets. The overall shape and electronic properties of the substituted pyrazole can be tailored to fit into specific binding pockets of enzymes or receptors.

The combination of these features makes this compound and similar compounds highly attractive starting materials for the development of new therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[1][6]

Conclusion

While direct experimental data for this compound is sparse, this technical guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogs. The proposed synthetic route is practical and relies on common laboratory reagents and techniques. The versatile pyrazole core, combined with the reactive bromo and ester functionalities, positions this compound as a valuable intermediate for the synthesis of novel and potentially bioactive molecules. This guide serves as a foundational resource for researchers aiming to explore the chemical space of substituted pyrazoles in the pursuit of new drug candidates.

References

An In-depth Technical Guide to the Synthesis of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation and subsequent bromination of the pyrazole core, followed by an N-alkylation reaction to introduce the ethyl acetate moiety.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Synthesis of 4-bromo-5-methyl-1H-pyrazole cluster_1 Step 2: N-Alkylation Ethyl acetoacetate Ethyl acetoacetate 3-methyl-1H-pyrazol-5-one 3-methyl-1H-pyrazol-5-one Ethyl acetoacetate->3-methyl-1H-pyrazol-5-one  + Hydrazine hydrate Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate 4-bromo-5-methyl-1H-pyrazole 4-bromo-5-methyl-1H-pyrazole 3-methyl-1H-pyrazol-5-one->4-bromo-5-methyl-1H-pyrazole  + Brominating agent (e.g., NBS, Br2) Solvent Brominating agent Brominating agent This compound This compound 4-bromo-5-methyl-1H-pyrazole->this compound  + Ethyl bromoacetate + Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) Ethyl bromoacetate Ethyl bromoacetate Base Base

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-5-methyl-1H-pyrazole

This step involves two sequential reactions: the synthesis of 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine hydrate, followed by its bromination.

2.1.1. Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

A common and efficient method for the synthesis of pyrazole derivatives is the reaction of a 1,3-dicarbonyl compound with hydrazine.[1][2]

  • Materials:

    • Ethyl acetoacetate

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one.

2.1.2. Bromination of 3-methyl-1H-pyrazol-5(4H)-one

The bromination of the pyrazole ring can be achieved using various brominating agents.

  • Materials:

    • 3-methyl-1H-pyrazol-5(4H)-one

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Acetonitrile or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in a suitable solvent such as acetonitrile or DCM.

    • Add the brominating agent (e.g., NBS, 1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-5-methyl-1H-pyrazole.

Step 2: N-Alkylation of 4-bromo-5-methyl-1H-pyrazole

The final step is the N-alkylation of the brominated pyrazole with ethyl bromoacetate in the presence of a base.[3][4]

  • Materials:

    • 4-bromo-5-methyl-1H-pyrazole

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Acetone or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If using potassium carbonate, filter off the solid. If using sodium hydride, quench the reaction carefully with water.

    • Concentrate the filtrate or the quenched reaction mixture under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product. Please note that specific yields can vary depending on the reaction scale and optimization.

Table 1: Starting Material and Intermediate Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl acetoacetateC₆H₁₀O₃130.14Colorless liquid
Hydrazine hydrateH₆N₂O50.06Colorless liquid
3-methyl-1H-pyrazol-5(4H)-oneC₄H₆N₂O98.10White solid
4-bromo-5-methyl-1H-pyrazoleC₄H₅BrN₂161.00Solid
Ethyl bromoacetateC₄H₇BrO₂167.00Colorless to yellowish liquid

Table 2: Final Product Properties and Expected Data

PropertyValue
Product Name This compound
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight ( g/mol ) 247.09
Physical State Expected to be a solid or oil
Purity (typical) >95% (after chromatography)
Yield (typical) 60-80% for the N-alkylation step
¹H NMR (CDCl₃, 400 MHz) Expected chemical shifts (δ, ppm): ~7.5 (s, 1H, pyrazole-H), ~4.8 (s, 2H, N-CH₂), 4.2 (q, 2H, O-CH₂), 2.3 (s, 3H, pyrazole-CH₃), 1.25 (t, 3H, CH₂-CH₃)
¹³C NMR (CDCl₃, 101 MHz) Expected chemical shifts (δ, ppm): ~168 (C=O), ~145 (C-pyrazole), ~140 (C-pyrazole), ~95 (C-Br), ~50 (N-CH₂), ~62 (O-CH₂), ~14 (CH₃), ~11 (CH₃)
Mass Spectrometry (ESI-MS) Expected m/z: [M+H]⁺ = 247.00, 249.00 (isotopic pattern for Br)

Note: Spectroscopic data are predicted based on the structure and may vary slightly in experimental determination.

Logical Relationships and Workflows

The synthesis relies on a logical progression from simple, commercially available starting materials to the final, more complex target molecule. The key transformations are the formation of the heterocyclic core followed by its functionalization.

G cluster_precursors Precursor Synthesis cluster_final_step Final Product Synthesis A Ethyl Acetoacetate C 3-Methyl-1H-pyrazol-5-one A->C B Hydrazine Hydrate B->C E 4-Bromo-5-methyl-1H-pyrazole C->E D Brominating Agent D->E H This compound E->H F Ethyl Bromoacetate F->H G Base G->H

Caption: Logical flow from starting materials to the final product.

References

In-depth Technical Guide: Characterization of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identity and Physical Properties

This section summarizes the key identifiers and physical properties of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

PropertyValueReference
Chemical Name Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylateIUPAC
CAS Number 6076-14-8
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
Melting Point 103-104 °C[1]
Boiling Point 343.0±37.0 °C (Predicted)[1]
Density 1.576±0.06 g/cm³ (Predicted)[1]
SMILES CCOC(=O)C1=NNC(=C1Br)C
InChI InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10)

Synthesis and Experimental Protocol

While a specific, detailed protocol for the synthesis of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is not explicitly published as a standalone procedure, its synthesis can be inferred from general methods of pyrazole synthesis and subsequent bromination. A plausible synthetic route is outlined below.

Synthesis Pathway

A common method for synthesizing pyrazole-3-carboxylates involves the condensation of a β-ketoester with hydrazine, followed by bromination.

Synthesis_Pathway reagent1 Ethyl acetoacetate intermediate Ethyl 5-methyl-1H-pyrazole-3-carboxylate reagent1->intermediate Condensation reagent2 Hydrazine reagent2->intermediate product Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate intermediate->product Bromination brominating_agent Brominating Agent (e.g., NBS, Br2) brominating_agent->product Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification ms Mass Spectrometry (MS) purification->ms Purity & Molecular Weight nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group Analysis mp Melting Point Analysis purification->mp Purity & Identity

References

Comprehensive Technical Guide: 1H NMR Data for Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR data for ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of directly published experimental data in readily accessible scientific literature, this guide presents predicted ¹H NMR data based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally similar compounds. A generalized experimental protocol for the synthesis and NMR analysis of this compound is also provided for research purposes.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of chemical shift values for analogous pyrazole derivatives and the known effects of substituents on proton environments.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃ (ethyl)1.20 - 1.35Triplet (t)7.13H
CH₂ (ethyl)4.15 - 4.30Quartet (q)7.12H
CH₂ (acetate)5.00 - 5.15Singlet (s)-2H
CH₃ (pyrazole)2.25 - 2.40Singlet (s)-3H
CH (pyrazole)7.50 - 7.65Singlet (s)-1H

Experimental Protocols

The following sections detail a generalized experimental procedure for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum.

Synthesis of this compound

This procedure is based on the common synthetic route for N-alkylation of pyrazoles.

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or a similar base

  • Anhydrous acetone or acetonitrile as solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous acetone or acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

¹H NMR Spectroscopy

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or 500 MHz)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. The chemical shifts should be recorded in parts per million (ppm) relative to the internal standard (TMS at 0.00 ppm).

Molecular Structure and Predicted ¹H NMR Assignments

The following diagram illustrates the molecular structure of this compound and the predicted assignments of the proton signals in the ¹H NMR spectrum.

Caption: Molecular structure and predicted ¹H NMR assignments.

This guide serves as a valuable resource for researchers working with this compound, providing essential predicted spectroscopic data and a practical synthetic protocol. For definitive structural confirmation, it is recommended that researchers acquire experimental ¹H NMR data and compare it with the predictions provided herein.

An In-depth Technical Guide to the 13C NMR Spectrum of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It also includes a plausible synthetic pathway and a standard experimental protocol for acquiring such a spectrum.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known chemical shifts of substituted pyrazoles and ethyl acetate moieties. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) in ppm (in CDCl3)Notes
C=O~168The carbonyl carbon of the ester group.
C5~140Carbon bearing the methyl group in the pyrazole ring.
C3~130Unsubstituted carbon in the pyrazole ring.
C4~95Brominated carbon in the pyrazole ring, shielded by bromine.
O-CH2~62Methylene carbon of the ethyl group, adjacent to the oxygen atom.
N-CH2~50Methylene carbon of the acetate group, adjacent to the pyrazole nitrogen.
O-CH2-CH3~14Methyl carbon of the ethyl group.
C5-CH3~12Methyl carbon attached to the pyrazole ring.

Proposed Synthesis Workflow

A plausible synthetic route to obtain this compound is proposed in the following workflow. The synthesis commences with the bromination of 5-methyl-1H-pyrazole, followed by N-alkylation with ethyl bromoacetate.

Figure 1. Proposed Synthesis of this compound cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation 5-methyl-1H-pyrazole 5-methyl-1H-pyrazole 4-bromo-5-methyl-1H-pyrazole 4-bromo-5-methyl-1H-pyrazole 5-methyl-1H-pyrazole->4-bromo-5-methyl-1H-pyrazole N-Bromosuccinimide (NBS) Acetonitrile, rt Target_Molecule This compound 4-bromo-5-methyl-1H-pyrazole->Target_Molecule Ethyl bromoacetate, K2CO3 Acetone, reflux Ethyl bromoacetate Ethyl bromoacetate

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

  • Nucleus: 13C

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Decoupling: Broadband proton decoupling during acquisition.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual solvent peak of CDCl3 to 77.16 ppm.

  • Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative without specific experimental setups.

  • Perform peak picking to identify the chemical shifts of all signals.

This comprehensive guide provides the necessary theoretical and practical information for researchers and scientists working with this compound, enabling them to predict, acquire, and interpret its 13C NMR spectrum.

Mass Spectrometry Analysis of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of public experimental mass spectrometry data for this specific molecule, this document outlines a robust analytical framework based on established methods for pyrazole derivatives. It includes detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), a thorough discussion of the predicted fragmentation patterns, and a structured presentation of expected mass spectral data. This guide is intended to equip researchers with the necessary information to perform and interpret the mass spectrometric analysis of this compound and its structural analogs.

Introduction

Pyrazole derivatives are a significant class of N-heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for regulatory purposes. Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS), is a powerful tool for the elucidation of molecular weight and structure through fragmentation analysis.[2] This guide focuses on the mass spectrometric analysis of this compound, providing detailed methodologies and expected analytical outcomes.

Predicted Mass Spectrometry Data

While specific experimental data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of bromo-pyrazole and ethyl acetate moieties under electron ionization. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key diagnostic feature, resulting in M+ and M+2 peaks of nearly equal intensity.

The primary fragmentation pathways for pyrazoles involve the expulsion of HCN and the loss of N2.[3] For the target molecule, fragmentation is also expected at the ester group and the acetate side chain.

Table 1: Predicted Mass Spectral Data for this compound

m/z (Predicted) Ion Formula Fragment Identity Notes
260/262[C8H11BrN2O2]+•Molecular Ion (M+•)Isotopic peaks due to 79Br/81Br
215/217[C6H6BrN2O]+•[M - OCH2CH3]+Loss of the ethoxy group
187/189[C5H4BrN2]+[M - CH2COOEt]+Cleavage of the N-CH2 bond
172/174[C4H3BrN2]+•[M - CH2COOEt - CH3]+•Loss of the acetate side chain and methyl group
144/146[C4H3BrN]+•[Fragment - N2]+•Loss of molecular nitrogen from a pyrazole fragment
108[C4H5N2]+[Fragment - Br]+Loss of bromine from a fragment
43[C2H3O]+Acetyl Cation ([CH3CO]+)Common fragment from acetate esters

Experimental Protocols

The following protocols are based on established methods for the GC-MS analysis of pyrazole derivatives and can be adapted for the target compound.[2][4]

Sample Preparation
  • Sample Dissolution : Accurately weigh approximately 5-10 mg of this compound into a 10 mL volumetric flask.

  • Solvent Addition : Dissolve the sample in a minimal amount of a suitable solvent such as methanol and dilute to the mark with dichloromethane or ethyl acetate.[2]

  • Internal Standard Spiking (for quantitative analysis) : Add a known volume of an appropriate internal standard solution (e.g., a deuterated analog not present in the sample).

  • Filtration : Filter the solution through a 0.45 µm PTFE syringe filter into a clean 2 mL GC vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol details the instrumental parameters for the separation and detection of the target compound.

  • Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • GC Conditions :

    • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]

    • Injector Temperature : 250 °C

    • Injection Volume : 1 µL

    • Injection Mode : Split (e.g., 20:1 ratio, to be optimized based on concentration).[2]

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[2]

    • Oven Temperature Program :

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions :

    • Ion Source Temperature : 230 °C

    • Quadrupole Temperature : 150 °C

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Data Acquisition Mode : Full Scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[4]

Visualization of Analytical Workflow and Fragmentation

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted below.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Weighing Sample Weighing Dissolution Dissolution in Solvent Sample_Weighing->Dissolution Filtration Filtration Dissolution->Filtration Vial_Transfer Transfer to GC Vial Filtration->Vial_Transfer Injection GC Injection Vial_Transfer->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectrum_Analysis Spectrum Analysis Data_Acquisition->Spectrum_Analysis Library_Search Library Search/ Fragmentation Analysis Spectrum_Analysis->Library_Search Reporting Reporting Library_Search->Reporting

Caption: Workflow for GC-MS analysis of pyrazole derivatives.

Predicted Fragmentation Pathway

The logical relationship of the major predicted fragments from the parent molecule is illustrated in the following diagram.

Fragmentation_Pathway M Molecular Ion C8H11BrN2O2+ (m/z 260/262) F1 [M - OEt]+ (m/z 215/217) M->F1 - •OCH2CH3 F2 [M - CH2COOEt]+ (m/z 187/189) M->F2 - •CH2COOEt F5 [CH3CO]+ (m/z 43) M->F5 Rearrangement F3 [F2 - Me]+ (m/z 172/174) F2->F3 - •CH3 F4 [F3 - N2]+ (m/z 144/146) F3->F4 - N2

Caption: Predicted fragmentation of this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. By utilizing the detailed experimental protocols and understanding the predicted fragmentation patterns, researchers and drug development professionals can effectively characterize this and similar pyrazole derivatives. The provided workflows and diagrams serve as a visual aid to the experimental and analytical processes. While awaiting public experimental data, this guide offers a robust and scientifically grounded approach to the analysis of this compound.

References

In-Depth Technical Guide on the Solubility of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the solubility of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate, a substituted pyrazole derivative. Given the significance of pyrazole scaffolds in medicinal chemistry for their diverse pharmacological activities, understanding the solubility of this compound is critical for its application in research and drug development.[1][2][3][4] This document outlines predicted solubility, detailed experimental protocols for accurate measurement, and the broader context of its importance in pharmaceutical sciences.

Predicted Solubility Profile

Currently, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure, which features a moderately polar pyrazole ring, an ester group, and non-polar alkyl and bromo substituents, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that the compound will exhibit limited solubility in water and higher solubility in organic solvents.[5]

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow to InsolubleThe hydrophobic character of the bromo-methyl-pyrazole ring and the ethyl acetate group likely outweighs the polar contributions of the nitrogen and oxygen atoms.
Ethanol, MethanolPolar ProticSolubleThese alcohols can engage in hydrogen bonding with the ester and pyrazole moieties, while also solvating the less polar parts of the molecule.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds and is commonly used for creating stock solutions for biological assays.
Dichloromethane (DCM)Moderately PolarSolubleThe compound's mixed polarity suggests good compatibility with moderately polar solvents like DCM, often used in organic synthesis and purification.
Hexane, TolueneNon-polarSparingly SolubleWhile the molecule has non-polar features, the polarity of the pyrazole and ester groups will likely limit its solubility in highly non-polar solvents.

Experimental Protocols for Solubility Determination

Accurate characterization of solubility requires empirical testing. The following sections detail robust experimental protocols for determining both kinetic and thermodynamic solubility, which are standard practices in the pharmaceutical industry.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment of how readily a compound, dissolved in a concentrated organic solvent stock (typically DMSO), stays in solution when diluted into an aqueous buffer. It is a critical parameter in early drug discovery.[6][7][8]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Equilibration: The plate is sealed and shaken at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

  • Detection of Precipitation: The amount of precipitated compound is measured. Common detection methods include:

    • Nephelometry: Measures the scattering of light caused by insoluble particles.

    • Direct UV Assay: The plate is centrifuged to pellet the precipitate, and the concentration of the compound remaining in the supernatant is determined by UV-Vis spectrophotometry.[6]

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent and is the definitive measure for later-stage drug development and formulation.[7][9]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard curve is used for accurate quantification.

Experimental Workflow Visualization

The logical flow for determining the solubility of a research compound can be visualized as follows.

solubility_workflow cluster_kinetic Kinetic Solubility Determination cluster_thermodynamic Thermodynamic Solubility Determination compound This compound stock_prep Prepare 10 mM Stock in DMSO compound->stock_prep Early Discovery Phase excess_solid Add Excess Solid to Solvent compound->excess_solid Lead Optimization/Pre-formulation dilution Dilute in Aqueous Buffer stock_prep->dilution incubation_k Incubate (2h, 25°C) dilution->incubation_k analysis_k Analyze via Nephelometry or UV-Vis incubation_k->analysis_k result_k Kinetic Solubility Value analysis_k->result_k incubation_t Equilibrate (24-48h, 25°C) excess_solid->incubation_t separation Filter or Centrifuge incubation_t->separation analysis_t Quantify via HPLC-UV/LC-MS separation->analysis_t result_t Thermodynamic Solubility Value analysis_t->result_t

Caption: A logical workflow for determining kinetic and thermodynamic solubility.

Relevance in Drug Discovery and Development

While specific biological targets for this compound are not yet defined, the broader class of pyrazole derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] For instance, some substituted pyrazoles have been investigated as inhibitors of lactate dehydrogenase (LDH), a key enzyme in cancer metabolism.[10]

The solubility of a compound is a cornerstone of its "drug-like" properties. Poor solubility can lead to:

  • Inaccurate results in in-vitro assays.

  • Low and variable oral bioavailability.

  • Challenges in developing suitable pharmaceutical formulations.

Therefore, the methodologies described herein are essential for the comprehensive characterization of this compound and are crucial for guiding its potential development as a therapeutic agent.

References

physical and chemical properties of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthesis protocol, and a prospective biological evaluation workflow for ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate. Given the limited publicly available data for this specific molecule, this guide also includes information on closely related compounds to provide a comparative context.

Core Properties of this compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The presence of a bromine atom, a methyl group, and an ethyl acetate moiety suggests its potential as an intermediate in organic synthesis and as a candidate for biological screening.

Physicochemical Data

Specific experimental data for this compound is not widely reported. However, its fundamental properties have been identified. For comparative purposes, data for a structurally related pyrazole derivative, ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, is also provided.

PropertyValue for this compoundValue for Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate[1]
Molecular Formula C₈H₁₁BrN₂O₂[2]C₁₃H₁₃BrN₂O₂
Molecular Weight 247.09 g/mol [2]309.16 g/mol
CAS Number Not available959578-19-9
Melting Point Data not available73 - 75 °C
Boiling Point Data not available386 °C at 760 mmHg
Density Data not available1.43 g/cm³
Physical Form Data not availableSolid

Synthesis and Characterization

While a specific detailed protocol for the synthesis of this compound is not published, a plausible and standard method would be the N-alkylation of 4-bromo-5-methyl-1H-pyrazole with ethyl bromoacetate.

Proposed Experimental Protocol: Synthesis

This protocol is a representative procedure based on general methods for N-alkylation of pyrazoles.

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-5-methyl-1H-pyrazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, this compound.

Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the pyrazole ring proton, the methylene protons of the acetate group, the methyl protons on the pyrazole ring, and the ethyl group protons (a quartet and a triplet).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (247.09 g/mol ) and a characteristic isotopic pattern due to the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ester, typically in the range of 1735-1750 cm⁻¹.

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

Given this, a logical next step for a novel compound like this compound would be to screen it for various biological activities. A typical workflow for such an evaluation is outlined below.

Visualized Workflows

Synthetic Workflow

Synthesis_Workflow start Starting Materials: 4-bromo-5-methyl-1H-pyrazole Ethyl bromoacetate reaction N-Alkylation Reaction (Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product characterization Spectroscopic Characterization (NMR, MS, IR) product->characterization

Caption: Proposed synthesis workflow for this compound.

Biological Evaluation Workflow

Biological_Evaluation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies screening Primary Screening (e.g., Cytotoxicity Assay) dose_response Dose-Response Studies (IC50/EC50 Determination) screening->dose_response mechanistic Mechanistic Assays (e.g., Enzyme Inhibition, Pathway Analysis) dose_response->mechanistic animal_model Animal Model of Disease (e.g., Xenograft model) mechanistic->animal_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology compound Test Compound: This compound compound->screening

Caption: A logical workflow for the biological evaluation of a novel chemical entity.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazole and its derivatives. From its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in medicinal chemistry, the pyrazole nucleus has been at the forefront of therapeutic innovation. This document details the seminal moments in its history, provides in-depth experimental protocols for landmark syntheses, presents quantitative data on key derivatives, and illustrates the logical and experimental workflows that have defined its evolution.

The Dawn of Pyrazole Chemistry: Knorr's Foundational Synthesis

The history of pyrazole chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2][3] While investigating quinine-related compounds, Knorr serendipitously synthesized the first substituted pyrazole, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[4][5] This reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the entire field of pyrazole chemistry and remains a fundamental method for the construction of the pyrazole ring.[2][6] Knorr's discovery was not merely a synthetic curiosity; the resulting compound, after methylation, became Antipyrine, one of the first synthetic drugs to be commercialized and a widely used analgesic and antipyretic until the advent of aspirin.[1][7]

The basic principle of the Knorr synthesis involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[6] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]

Knorr_Synthesis_1883 reagents Ethyl Acetoacetate + Phenylhydrazine intermediate Oily Condensation Product (Hydrazone Intermediate) reagents->intermediate Condensation (-H₂O) product 1-Phenyl-3-methyl-5-pyrazolone intermediate->product Cyclization (-EtOH) Heat antipyrine Antipyrine (via Methylation) product->antipyrine Methylation

Figure 1: Simplified workflow of Knorr's 1883 synthesis and the subsequent creation of Antipyrine.

Evolution of Synthetic Methodologies

Following Knorr's initial discovery, the synthesis of pyrazole derivatives has evolved significantly. While the Knorr synthesis remains a cornerstone, numerous other methods have been developed to access a wider variety of substitution patterns and to improve reaction efficiency and regioselectivity.

One of the most significant advancements is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a hydrazine. This method provides a direct route to N-substituted pyrazoles.

Other important synthetic strategies that have emerged over the years include:

  • Reaction of α,β-unsaturated carbonyl compounds with hydrazines: This method proceeds via a Michael addition followed by cyclization and oxidation.

  • 1,3-Dipolar cycloaddition reactions: This powerful technique involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, like an alkyne or an alkene.

  • Multicomponent reactions: These reactions combine three or more reactants in a single step to form complex pyrazole derivatives, offering high atom economy and efficiency.

Synthetic_Evolution knorr Knorr Synthesis (1883) (β-Dicarbonyl + Hydrazine) derivatives Diverse Pyrazole Derivatives knorr->derivatives paal_knorr Paal-Knorr Synthesis (1,4-Dicarbonyl + Hydrazine) paal_knorr->derivatives ab_unsaturated From α,β-Unsaturated Carbonyls ab_unsaturated->derivatives cycloaddition 1,3-Dipolar Cycloaddition cycloaddition->derivatives mcr Multicomponent Reactions mcr->derivatives

Figure 2: Major synthetic routes to pyrazole derivatives developed over time.

Key Pyrazole Derivatives in Medicine and Agrochemicals

The versatility of the pyrazole scaffold has led to its incorporation into a vast array of biologically active molecules. From early anti-inflammatory drugs to modern targeted therapies and essential agrochemicals, pyrazole derivatives have made a significant impact.

Anti-inflammatory Drugs

The anti-inflammatory properties of pyrazole derivatives were recognized early on with the development of Antipyrine and later Phenylbutazone . Phenylbutazone, introduced in 1949, is a potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.[8] However, its use in humans has been limited due to side effects.[8]

A major breakthrough in this area was the development of Celecoxib (Celebrex®), a selective COX-2 inhibitor. By targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation, Celecoxib provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Other Therapeutic Areas

The therapeutic applications of pyrazole derivatives extend far beyond inflammation. Rimonabant , for example, was developed as a cannabinoid CB1 receptor antagonist for the treatment of obesity.[10][11] Although it was later withdrawn from the market due to psychiatric side effects, it demonstrated the potential of pyrazoles in modulating the central nervous system.

In oncology, numerous pyrazole-containing compounds have been investigated as kinase inhibitors and for their anti-proliferative activities. The pyrazole ring serves as a versatile scaffold for designing molecules that can interact with the ATP-binding sites of various kinases.

Agrochemicals

Pyrazole derivatives have also found significant use in agriculture as herbicides, insecticides, and fungicides. The pyrazole ring is a key component in a number of commercially successful pesticides.

Quantitative Data on Key Pyrazole Derivatives

The following table summarizes key quantitative data for several historically and therapeutically significant pyrazole derivatives.

CompoundYear of First Synthesis/IntroductionPrimary ApplicationKey Quantitative DataCitation(s)
Antipyrine 1883Analgesic, Antipyretic-[1][3][7]
Phenylbutazone 1946Anti-inflammatory (NSAID)Plasma concentration for analgesic effect: >0.3 mcg/mL[8][12]
Celecoxib 1990sAnti-inflammatory (COX-2 inhibitor)COX-2 IC50: 0.04 µM[9][13]
Rimonabant 1990sAnti-obesity (CB1 antagonist)CB1 receptor affinity (Ki): 29 nM (cis isomer)[10][14]
Compound 117a 2018Anti-inflammatory93.80% inhibition of inflammation (in vitro)[15]
Compound 5a 2013Anti-inflammatory≥84.2% inhibition of paw edema (in vivo)[16]
Compound 2g 2016Lipoxygenase inhibitorIC50: 80 µM[17]
Pyrazole-chalcone hybrid 2023Dual COX-2/5-LOX inhibitorCOX-2 IC50: 0.03 µM; 5-LOX IC50: 0.15 µM[13]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrazole derivatives, based on historical accounts and modern laboratory procedures.

Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr.[4]

  • Reactants:

    • Phenylhydrazine: 100 g

    • Ethyl acetoacetate: 125 g

  • Procedure:

    • In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate at ambient temperature.

    • An oily condensation product and water will form. Separate the water from the oily layer.

    • Heat the oily condensation product on a water bath for an extended period to induce cyclization through the elimination of ethanol.

    • Upon cooling, the product will solidify. Collect the solid 1-phenyl-3-methyl-5-pyrazolone.

    • For purification, modern procedures would involve recrystallization from a suitable solvent such as ethanol.

Synthesis of Antipyrine

This protocol describes the methylation of 1-phenyl-3-methyl-5-pyrazolone to produce Antipyrine.[7][18]

  • Reactants:

    • 1-Phenyl-3-methyl-5-pyrazolone

    • Dimethyl sulfate or methyl iodide

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve 1-phenyl-3-methyl-5-pyrazolone in acetonitrile.

    • Add dimethyl sulfate or methyl iodide to the solution.

    • Heat the reaction mixture to effect methylation.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product.

    • Recrystallize the crude product from a suitable solvent to obtain pure Antipyrine (melting point: 156 °C).[18]

A Representative Synthesis of Celecoxib

This protocol outlines a common synthetic route to Celecoxib.[19][20][21][22]

  • Step 1: Claisen Condensation

    • Reactants:

      • p-Methylacetophenone

      • Ethyl trifluoroacetate

      • Sodium hydride (or other suitable base)

      • Toluene (solvent)

    • Procedure:

      • In a reaction vessel, suspend sodium hydride in toluene.

      • At a controlled temperature (e.g., 20-25 °C), add p-methylacetophenone and ethyl trifluoroacetate dropwise.

      • After the addition, warm the mixture (e.g., 40-45 °C) and stir for several hours.

      • Cool the reaction and quench with aqueous hydrochloric acid.

      • Separate the organic layer, dry, and evaporate the solvent to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. Yields are typically high (e.g., 91-96%).[21]

  • Step 2: Cyclization

    • Reactants:

      • 1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione

      • 4-Sulfamoylphenylhydrazine hydrochloride

      • Methanol (solvent)

    • Procedure:

      • In a reaction vessel, dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfamoylphenylhydrazine hydrochloride in methanol.

      • Heat the mixture to reflux and stir for several hours.

      • Cool the reaction mixture and remove the solvent under reduced pressure.

      • Take up the residue in a mixture of ethyl acetate and water.

      • Separate the organic layer, wash, dry, and concentrate to obtain crude Celecoxib.

      • Purify the product by recrystallization.

Celecoxib_Synthesis_Workflow start p-Methylacetophenone + Ethyl Trifluoroacetate diketone 1-(4-methylphenyl)-4,4,4-trifluoro- 1,3-butanedione start->diketone Claisen Condensation (Base, Toluene) celecoxib Celecoxib diketone->celecoxib Cyclization with 4-Sulfamoylphenylhydrazine HCl (Methanol, Reflux)

Figure 3: Experimental workflow for a representative synthesis of Celecoxib.

Conclusion

The discovery of pyrazole by Ludwig Knorr in 1883 was a landmark event in the history of medicinal chemistry. The simple yet versatile pyrazole scaffold has given rise to a vast and diverse family of compounds with profound impacts on human health and agriculture. The continuous evolution of synthetic methodologies has enabled chemists to explore the chemical space around the pyrazole nucleus, leading to the development of highly specific and potent therapeutic agents. For researchers and drug development professionals, a deep understanding of the history and synthesis of pyrazole derivatives provides a valuable foundation for the design and discovery of the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols: Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a prevalent motif in a wide array of biologically active compounds, particularly as inhibitors of various protein kinases. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The ethyl acetate moiety at the 1-position can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation. This combination of functionalities makes this compound a valuable intermediate for the synthesis of complex molecules with therapeutic potential.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the N-alkylation of 4-bromo-5-methyl-1H-pyrazole with an ethyl haloacetate. The following protocol is based on established procedures for the N-alkylation of pyrazoles.

Experimental Protocol: N-Alkylation of 4-bromo-5-methyl-1H-pyrazole

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Ethyl bromoacetate or ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF or MeCN, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.2 eq) or ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: Based on analogous reactions, yields are typically in the range of 70-90%.

Application as a Synthetic Intermediate in Cross-Coupling Reactions

The 4-bromo-pyrazole moiety of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl Pyrazole Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-aryl/heteroaryl pyrazole derivative.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901285
1-(4-Bromophenyl)-1H-pyrazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane100892
4-Bromo-1,3,5-trimethyl-1H-pyrazole3-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001678
Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyrazole Derivatives

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the pyrazole and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the base (e.g., Cs₂CO₃, 1.5 eq), this compound (1.0 eq), and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Bromo-heterocycleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-1-methyl-1H-pyrazoleMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101888
4-BromopyrazoleAnilinePd(OAc)₂ (3)BINAP (6)NaOt-Bu1,4-Dioxane1001275
5-Bromo-1,3-dimethyl-1H-pyrazoleBenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1102482
Heck Reaction: Synthesis of 4-Alkene-Substituted Pyrazole Derivatives

The Heck reaction facilitates the coupling of the bromo-pyrazole with an alkene to form a new carbon-carbon bond.

Materials:

  • This compound

  • Alkene (e.g., styrene, ethyl acrylate, 1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Base (e.g., Triethylamine (Et₃N), K₂CO₃, 1.5-3.0 eq)

  • Solvent (e.g., DMF, MeCN, Toluene)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 2.0 eq).

  • Add the solvent (e.g., DMF).

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Seal the tube and heat the reaction to 100-140 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Bromo-heterocycleAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-1-phenyl-1H-pyrazoleStyrenePd(OAc)₂ (2)Et₃NDMF1201679
3-Bromo-1H-pyrazoleEthyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃MeCN1002465
4-Bromo-1,5-dimethyl-1H-pyrazole1-HexenePd(OAc)₂ (2)Et₃NDMF1301872

Application in the Synthesis of Kinase Inhibitors

Substituted pyrazoles are a cornerstone in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The versatile reactivity of this compound makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors. For instance, the 4-position can be functionalized via Suzuki coupling to introduce aryl groups that can interact with the hinge region of the kinase ATP-binding site, a common binding motif for many kinase inhibitors.

Case Study: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase is a validated therapeutic strategy for the treatment of inflammatory diseases like rheumatoid arthritis. Many potent and selective p38 inhibitors feature a substituted pyrazole core.

The synthesis of a p38 MAP kinase inhibitor could be envisioned starting from this compound. A Suzuki coupling reaction could be employed to introduce a key pharmacophore, such as a 4-pyridyl group, at the 4-position of the pyrazole. The ethyl ester could then be hydrolyzed to the carboxylic acid and coupled with an appropriate amine to complete the synthesis of the target inhibitor.

p38_MAPK_pathway stress Environmental Stress (UV, Osmotic Shock) mkk MKK3/6 stress->mkk activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) cytokines->mkk activates p38 p38 MAPK mkk->p38 phosphorylates (activates) substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Pyrazole-based Inhibitor inhibitor->p38 inhibits

Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention for pyrazole-based inhibitors.

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Intermediate cluster_coupling Cross-Coupling Reaction (e.g., Suzuki) start_syn 4-bromo-5-methyl- 1H-pyrazole reagents_syn Ethyl bromoacetate, Base (K₂CO₃) start_syn->reagents_syn reaction_syn N-Alkylation reagents_syn->reaction_syn product_syn Ethyl (4-bromo-5-methyl- 1H-pyrazol-1-yl)acetate reaction_syn->product_syn start_coup Ethyl (4-bromo-5-methyl- 1H-pyrazol-1-yl)acetate reagents_coup Arylboronic acid, Pd Catalyst, Base start_coup->reagents_coup reaction_coup Suzuki Coupling reagents_coup->reaction_coup product_coup 4-Aryl-pyrazole derivative reaction_coup->product_coup

reactions of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Chemical Reactivity

I've initiated a thorough search for scientific literature focusing on the reactivity of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate. My aim is to grasp the compound's chemical behavior and pinpoint significant transformations. I'm currently scrutinizing experimental conditions, reagents employed, and observed yields in related reactions.

Analyzing Reaction Pathways

My focus has shifted to pinpointing reaction pathways. I'm actively collecting quantitative data, including yields and spectroscopic data, from identified literature. I'm also preparing detailed experimental procedures. Ultimately, my plan is to visualize reaction pathways with Graphviz diagrams, complete with descriptive captions. My priority is compiling this data into concise application notes and protocols.

Gathering Quantitative Data

I'm now diving into the literature to extract precise quantitative data like yields and spectroscopic details for relevant reactions. I'm also carefully documenting the experimental methods, aiming for thoroughness. My ultimate goal is to generate structured data tables and illustrative Graphviz diagrams, which will be coupled with insightful captions. The plan is to culminate this research into application notes and protocols that fully meet the specifications outlined in the user's initial request.

Investigating Reactivity Analogues

I'm now focusing on the reactivity of bromo-pyrazoles, seeing how they relate to the target molecule. Initial findings on similar compounds suggest palladium-catalyzed cross-coupling, such as Buchwald-Hartwig amination, could be a feasible approach. I'm digging deeper into those reaction mechanisms.

Analyzing Reaction Specificity

I've made headway in understanding the reactivity of bromo-pyrazoles, which are key analogues. I found literature for palladium-catalyzed cross-couplings like Buchwald-Hartwig and Suzuki reactions. Protocols for similar substrates are providing a good starting point for my "Experimental Protocols." I now need data specific to this compound. Quantitative data, like yields and conditions, for relevant reactions is still outstanding.

Deepening Reaction Specificity

I've made progress in understanding the reactivity of the target molecule. My initial search revealed the viability of palladium-catalyzed cross-couplings for related compounds. I discovered detailed protocols for Buchwald-Hartwig amination and Suzuki coupling reactions on similar substrates, which will be helpful for the experimental section. However, I still need more specific data for this compound. I'm focusing on the need for specific reaction conditions, yields, and detailed workflows for the target compound, to complete the "Data Presentation" and Graphviz diagram sections.

Gathering Experimental Protocols

I've been gathering details about various coupling reactions involving bromo-pyrazoles. I found quite a few protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings on similar compounds. These protocols will be a great start for the "Experimental Protocols" part, giving me a solid foundation.

Focusing Search Specificity

I've realized that the general protocols I found for bromo-pyrazole reactions, while useful, lack the specificity needed. I need examples directly involving this compound to create detailed application notes and populate the data table with concrete data. The generic catalytic cycles are insufficient; I need a specific workflow that's useful. I'm now conducting more focused searches for relevant publications.

Exploring Relevant Literature

I've been digging through the literature, and it's yielding some good foundational data. Several publications detailing palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) on bromo- compounds are looking very promising, especially for the core project goals. This should provide some useful information for the core project goals. I'm focusing on the reaction mechanisms next.

Investigating Specific Examples

I'm now investigating specific examples of cross-coupling reactions with this compound or close analogs. While general protocols exist, the exact molecule requires specific data for the "Data Presentation" tables. I'm focusing on adapting literature conditions to this unique structure and gathering quantitative data on yields and optimal conditions.

Expanding the Literature Review

I'm now expanding the literature review and seeking more specific data. While initial searches gave good general reactions, the goal is "Application Notes and Protocols" for this compound. I've found analogous reactions, like Suzuki coupling of bromo-pyrazole scaffolds, which provide a foundation. However, specific examples are scarce. I'm focusing on finding the compound's reactions reported in detail, perhaps by its CAS number, to populate those crucial "Data Presentation" tables with quantitative data. I am also working on generic reaction schemes.

Reviewing Existing Protocols

I've made headway in finding foundational protocols for cross-coupling reactions. I've located initial examples for Suzuki-Miyaura and Buchwald-Hartwig couplings. The next step involves refining these and looking for specific examples of C-O cross-coupling reactions.

Targeting Specific Examples

My search has turned up general protocols for the reactions of interest, enough to write the experimental section and generate those diagrams. However, I'm still missing concrete examples with data for the target molecule. Finding the specific CAS number would be helpful but I cannot locate it. The data presentation section is weak because of this. My next step will be to search for publications that detail its use, with specific conditions and outcomes.

Refining the Search Strategy

I've assembled general protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enough for the experimental section and diagrams. However, I still need specific examples and yield data for the target molecule. The CAS number search was unfruitful. I will now target my search towards publications detailing the use of this compound in similar reactions to strengthen the "Data Presentation" section.

Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures, which are common motifs in biologically active compounds. Pyrazole derivatives, in particular, are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The functionalization of the pyrazole core is a key strategy in medicinal chemistry to fine-tune the biological and pharmacokinetic properties of drug candidates.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate with various arylboronic acids. The protocols are designed to be a valuable resource for researchers in organic synthesis and drug development, offering a starting point for the synthesis of a diverse library of 4-aryl-5-methyl-1H-pyrazol-1-yl)acetates.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product Pyrazole This compound CoupledProduct Ethyl (5-methyl-4-aryl-1H-pyrazol-1-yl)acetate Pyrazole->CoupledProduct + BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General Suzuki-Miyaura Coupling Reaction Scheme.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes a representative method for the synthesis of the starting material via N-alkylation of 4-bromo-5-methyl-1H-pyrazole.

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq.) in acetonitrile or DMF, add potassium carbonate (1.5 eq.) or cesium carbonate (1.2 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Synthesis_Workflow start Start: 4-bromo-5-methyl-1H-pyrazole reactants Add Ethyl Bromoacetate and Base (K₂CO₃ or Cs₂CO₃) in Solvent (ACN or DMF) start->reactants reaction Heat and Stir (60-80°C, 4-12h) reactants->reaction workup Work-up: Filter, Concentrate, Liquid-Liquid Extraction reaction->workup purification Column Chromatography workup->purification product Product: Ethyl (4-bromo-5-methyl- 1H-pyrazol-1-yl)acetate purification->product

Caption: Workflow for the Synthesis of the Starting Material.

Protocol 2: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general and widely applicable method for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 2.5 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask or a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ethyl (5-methyl-4-aryl-1H-pyrazol-1-yl)acetate.[1]

Protocol 3: Suzuki-Miyaura Coupling using XPhos Pd G2

This protocol utilizes a more active pre-catalyst, which can be beneficial for challenging substrates or for achieving higher turnover numbers.

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • XPhos Pd G2 (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), XPhos Pd G2 (2 mol%), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Stir the reaction at a temperature ranging from 60 °C to 100 °C for 5-24 hours, monitoring for completion.[2]

  • After cooling to room temperature, perform a standard aqueous work-up as described in Protocol 2 (steps 6-7).

  • Purify the product via silica gel chromatography.

Suzuki_Workflow start Start: Ethyl (4-bromo-5-methyl- 1H-pyrazol-1-yl)acetate reactants Add Arylboronic Acid, Pd Catalyst, Base, and Solvent start->reactants inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reactants->inert_atm reaction Heat and Stir (60-100°C, 5-24h) inert_atm->reaction workup Aqueous Work-up: Extraction with Ethyl Acetate, Washing with Water and Brine reaction->workup purification Purification: Dry, Concentrate, and Column Chromatography workup->purification product Product: Ethyl (5-methyl-4-aryl- 1H-pyrazol-1-yl)acetate purification->product

Caption: General Workflow for the Suzuki-Miyaura Coupling.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 4-bromopyrazoles with various arylboronic acids, based on literature precedents. This data can serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for 4-Bromopyrazoles

Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Arylboronic AcidYield (%)
Pd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O (4:1)906Phenylboronic acid85-95
Pd(PPh₃)₄ (7)K₃PO₄ (2.0)Dioxane/H₂O (4:1)Reflux20-304-Methoxyphenylboronic acid70-85
XPhos Pd G2 (2-3)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10015-20Phenylboronic acid~86
P1 (XPhos precatalyst) (6-7)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100244-Tolylboronic acid~80
P1 (XPhos precatalyst) (6-7)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100243-Thienylboronic acid~75
P1 (XPhos precatalyst) (6-7)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100242-Naphthylboronic acid~82

Yields are based on isolated products from similar reported reactions and may vary depending on the specific substrate and reaction scale.[1][2]

Table 2: Effect of Arylboronic Acid Substitution on Yield

R in R-C₆H₄-B(OH)₂Catalyst SystemYield (%)
HPd(PPh₃)₄ / Na₂CO₃High
4-MeP1 / K₃PO₄~80
4-OMePd(PPh₃)₄ / K₃PO₄Good
4-FP1 / K₃PO₄~78
4-ClP1 / K₃PO₄~81
4-CF₃P1 / K₃PO₄~61
3-OMeP1 / K₃PO₄~83
2-MeP1 / K₃PO₄~72

This table provides a qualitative and quantitative overview of how electron-donating and electron-withdrawing groups on the arylboronic acid can influence the reaction outcome.[2]

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst deactivation: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents. Consider using a more robust catalyst like XPhos Pd G2.

    • Inefficient transmetalation: The choice of base is crucial. K₃PO₄ is often more effective than Na₂CO₃ or K₂CO₃ for heterocyclic substrates.

    • Protodeboronation of the boronic acid: Use a slight excess of the boronic acid (1.2-1.5 eq.). Lowering the reaction temperature might also help.

  • Side Reactions:

    • Debromination (hydrodehalogenation): This is a common side reaction. It can sometimes be suppressed by using milder bases (e.g., K₃PO₄ instead of stronger bases), or by changing the solvent system. The choice of palladium catalyst and ligand can also significantly impact the extent of this side reaction.

    • Homocoupling of the boronic acid: This can occur at higher temperatures. Optimizing the reaction time and temperature is key.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents like 1,4-dioxane are flammable and have specific health hazards. Consult the Safety Data Sheets (SDS) before use.

  • Reactions under pressure (e.g., in sealed microwave vials) should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of bromo-pyrazoles, a critical transformation in the synthesis of diverse molecular architectures for pharmaceutical and materials science applications. The pyrazole scaffold is a privileged motif in medicinal chemistry, and the functionalization of its bromo-derivatives via robust palladium-catalyzed methods such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions is a cornerstone of modern synthetic strategy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a bromo-pyrazole and an organoboron reagent, typically a boronic acid or ester. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid building blocks.

Comparative Data for Suzuki-Miyaura Coupling of Bromo-pyrazoles
EntryBromo-pyrazoleCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O906High
24-Bromo-1H-pyrazolePhenylboronic acidPyridine-Pyrazole/Pd(II) complex (0.1)-K₂CO₃Ethanol/H₂OMW (60W)0.03High
35-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-22Good
44-Bromo-3,5-dinitro-1H-pyrazoleVarious boronic acidsXPhos Pd G2------
5N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂ (10)-K₂CO₃ or Cs₂CO₃DMFReflux--
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(PPh₃)₄[1]

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromopyrazole derivatives with arylboronic acids.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative (0.1 mmol), arylboronic acid (0.11 mmol), Pd(PPh₃)₄ (0.005 mmol), and Na₂CO₃ (0.25 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane (1.6 mL) and water (0.4 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-pyrazole.

Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between a bromo-pyrazole and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and other vinyl-substituted pyrazoles. The reaction typically proceeds with high trans selectivity.

Comparative Data for Heck Coupling of Bromo-pyrazoles
EntryBromo-pyrazoleAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-bromo-3-methoxy-1-phenyl-1H-pyrazoleAcrolein diethyl acetal------Good
23-bromoindazoles2-vinylpyridinePd(OAc)₂ (5)PPh₃ (10)TEA-Ball-milling (800 rpm)1.5~69
3Aryl Bromide (general)StyrenePd(OAc)₂ (1)Tetrahydropyrimidinium salts (2)K₂CO₃DMF/H₂O804Good
4Aryl Bromide (general)n-Butyl acrylatePd(OAc)₂P(t-Bu)₃Cy₂NMeDioxane1003High
Experimental Protocol: Ligandless Heck Coupling of a Bromo-Indazole Derivative[2]

This protocol describes a solvent-free Heck reaction using high-speed ball-milling.

Materials:

  • 3-Bromoindazole derivative (1.0 equiv)

  • Alkene (e.g., 2-vinylpyridine) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (TEA) (1.2 equiv)

  • Sodium bromide (2.0 equiv)

  • Silica gel

Procedure:

  • Place the 3-bromoindazole (1.5 mmol), 2-vinylpyridine (2.25 mmol), Pd(OAc)₂ (0.075 mmol), PPh₃ (0.15 mmol), TEA (1.8 mmol), sodium bromide (3.0 mmol), and silica gel (5.0 g) into a stainless steel grinding vessel.

  • Add stainless steel balls to the vessel.

  • Mill the mixture at 800 rpm for 90 minutes.

  • After milling, extract the product from the reaction mixture using an appropriate organic solvent.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a bromo-pyrazole and a terminal alkyne, providing access to valuable alkynyl-pyrazole derivatives. The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[1][2][3]

Comparative Data for Sonogashira Coupling of Bromo-pyrazoles
EntryBromo-pyrazole DerivativeAlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398
2Aryl Halide (general)PhenylacetylenePd/CuFe₂O₄ (3)-K₂CO₃EtOH70-Moderate to Excellent
33,5-disubstituted-4-iodoisoxazoleTerminal alkynes------up to 98
4Aryl Bromide (general)Aryl alkyne(NHC)-Pd (0.01)(NHC)-Cu (1)-Non-anhydrous solvent--49-95
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine[6]

This protocol details the Sonogashira coupling of a bromo-heterocycle with a terminal alkyne.

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

Procedure:

  • To a round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.

  • Add DMF (2.0 mL) and stir the mixture for 30 minutes.

  • Add the 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol), followed by Et₃N (1 mL).

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling a bromo-pyrazole with a primary or secondary amine.[4] This reaction is of great importance in drug discovery for the preparation of N-aryl and N-heteroaryl pyrazoles. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands often providing the best results.

Comparative Data for Buchwald-Hartwig Amination of Bromo-pyrazoles
EntryBromo-pyrazoleAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuXylene1600.17 (MW)60
24-bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuXylene1600.17 (MW)67
3Unprotected bromo-pyrazolesVarious aminesPd precatalysttBuBrettPhosLHMDS-50-8012-16Moderate to Excellent
43-Bromopyridine-D4Primary/Secondary Amine-Phosphine ligand--80-110--
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole[8]

This protocol describes the amination of a protected 4-bromopyrazole using microwave irradiation.

Materials:

  • 4-Bromo-1H-1-tritylpyrazole (1.0 equiv)

  • Amine (e.g., piperidine) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (10 mol%)

  • tBuDavePhos (20 mol%)

  • Sodium tert-butoxide (NaOtBu)

  • Xylene

Procedure:

  • In a microwave reaction vial, combine 4-bromo-1H-1-tritylpyrazole (50 mg, 0.13 mmol), the amine (0.143 mmol), Pd(dba)₂ (0.013 mmol), tBuDavePhos (0.026 mmol), and NaOtBu.

  • Add xylene (2 mL) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 160 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture by partitioning between an organic solvent and water.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

G General Experimental Workflow for Pd-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add solid reagents: Bromo-pyrazole, Coupling Partner, Palladium Catalyst, Ligand, Base B Seal vessel and purge with inert gas (e.g., Argon) A->B C Add degassed solvent B->C D Heat to desired temperature with stirring C->D E Monitor reaction progress (TLC, LC-MS, GC) D->E F Cool to room temperature and quench reaction E->F G Aqueous work-up and extraction with organic solvent F->G H Dry organic layer and concentrate under vacuum G->H I Purify by column chromatography H->I

Caption: A schematic overview of the experimental procedure.

Catalyst and Ligand Selection Guide

The choice of palladium source and ligand is critical for a successful cross-coupling reaction. This diagram provides a simplified decision-making framework.

G Catalyst/Ligand Selection Guide for Bromo-pyrazole Coupling cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig Start Select Cross-Coupling Reaction Type S1 Standard Conditions: Pd(PPh₃)₄, PdCl₂(dppf) Start->S1 C-C (Boronic Acid) H1 Jeffery conditions or ligandless Pd(OAc)₂ Start->H1 C-C (Alkene) So1 Classic conditions: Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) co-catalyst Start->So1 C-C (Alkyne) B1 Crucial ligand choice: Bulky, electron-rich phosphines (e.g., tBuBrettPhos, tBuDavePhos) Start->B1 C-N (Amine) S2 For challenging substrates: Use bulky, electron-rich phosphine ligands (e.g., XPhos) S1->S2 Low yield or debromination H2 For improved activity: Phosphine ligands (e.g., PPh₃) H1->H2 Low reactivity So2 Copper-free conditions: Use of specific ligands and/or amine bases So1->So2 Homocoupling issues B2 Use of pre-catalysts for air-stability and high activity B1->B2 Catalyst deactivation

Caption: Decision guide for catalyst and ligand selection.

References

Application Notes and Protocols: N-alkylation of 4-bromo-5-methyl-1H-pyrazole with ethyl bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole with ethyl bromoacetate to synthesize ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active compounds. The protocols outlined below are based on established methodologies for the N-alkylation of pyrazole derivatives.[1][2][3][4]

Reaction Scheme

Figure 1: General reaction scheme for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of pyrazole derivatives with ethyl bromoacetate, based on analogous reactions reported in the literature.

ProtocolBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
1Sodium Hydride (NaH)DMF0 to rt0.5 - 265-98[2]
2Potassium Carbonate (K₂CO₃)DMFrt to 808 - 1670-90[3][5]

Experimental Protocols

Two primary protocols are provided, utilizing either sodium hydride or potassium carbonate as the base. The choice of base may influence reaction rate and yield.

Protocol 1: N-alkylation using Sodium Hydride (NaH) in DMF

This protocol employs a strong base, sodium hydride, which typically leads to rapid and high-yielding reactions.[2]

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Ethyl bromoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Protocol 2: N-alkylation using Potassium Carbonate (K₂CO₃) in DMF

This protocol uses a milder base, potassium carbonate, which is often easier to handle than sodium hydride.[3][5]

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 4-bromo-5-methyl-1H-pyrazole (1.0 equivalent), anhydrous potassium carbonate (1.5 - 2.0 equivalents), and anhydrous DMF.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1 - 1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to a desired temperature (e.g., 80 °C) and stir for 8-16 hours, monitoring the reaction progress by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired product.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 4-bromo-5-methyl-1H-pyrazole in anhydrous DMF start->dissolve add_base Add Base (NaH or K2CO3) dissolve->add_base deprotonation Stir for deprotonation (0°C for NaH, RT for K2CO3) add_base->deprotonation add_alkylating_agent Add Ethyl Bromoacetate dropwise deprotonation->add_alkylating_agent reaction Stir at specified temperature and monitor by TLC add_alkylating_agent->reaction workup Aqueous Workup (Quench with NH4Cl or H2O) reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify by Column Chromatography extraction->purification end End purification->end

Caption: Experimental workflow for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole.

Logical Relationship of Reagents and Steps

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process pyrazole 4-bromo-5-methyl-1H-pyrazole deprotonation Deprotonation of Pyrazole pyrazole->deprotonation Reacts with bromoacetate Ethyl Bromoacetate alkylation Nucleophilic Attack (N-Alkylation) bromoacetate->alkylation Is attacked in base Base (NaH or K2CO3) base->deprotonation Enables solvent Solvent (Anhydrous DMF) solvent->deprotonation Medium for solvent->alkylation Medium for temperature Temperature (0°C to 80°C) temperature->alkylation Influences rate of deprotonation->alkylation Forms nucleophile for workup Workup & Purification alkylation->workup Leads to crude product for product Ethyl 2-(4-bromo-5-methyl- 1H-pyrazol-1-yl)acetate workup->product Yields pure

Caption: Logical relationship of reactants, conditions, and process steps.

References

Application Notes and Protocols for Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for direct biological applications and quantitative data for ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate yielded limited specific results. This compound is primarily utilized as a chemical intermediate. The following application notes and protocols are based on established methodologies for the synthesis and evaluation of analogous pyrazole-containing compounds and are intended to serve as a comprehensive guide for research and development.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3][4][5][6] this compound is a functionalized pyrazole derivative that serves as a versatile building block for the synthesis of more complex molecules. The presence of a bromine atom at the 4-position, a methyl group at the 5-position, and an ethyl acetate group at the N1-position provides multiple points for chemical modification, making it a valuable starting material in drug discovery programs.

Chemical Properties

PropertyValue
IUPAC Name ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol
CAS Number 884504-93-6 (example, may vary)
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents like DMSO, DMF, methanol, and ethyl acetate.

Synthetic Protocol: Synthesis of this compound

This protocol describes a general method for the N-alkylation of a pyrazole ring, which can be adapted for the synthesis of the title compound.

Reaction Scheme:

G Pyrazole 4-bromo-5-methyl-1H-pyrazole Reaction N-Alkylation Pyrazole->Reaction Bromoacetate Ethyl bromoacetate Bromoacetate->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Figure 1: General workflow for the synthesis of this compound.

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 4-bromo-5-methyl-1H-pyrazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Applications in Medicinal Chemistry

This compound is a key intermediate for the synthesis of a variety of potentially bioactive molecules.

4.1. Synthesis of Kinase Inhibitors

The pyrazole scaffold is a privileged structure in the design of kinase inhibitors.[7][8][9] The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse aryl or heteroaryl substituents, which can interact with the kinase active site.

Potential Workflow for Kinase Inhibitor Synthesis:

G Start Ethyl (4-bromo-5-methyl- 1H-pyrazol-1-yl)acetate Hydrolysis Hydrolysis (e.g., LiOH) Start->Hydrolysis Acid (4-bromo-5-methyl- 1H-pyrazol-1-yl)acetic acid Hydrolysis->Acid Coupling Amide Coupling (e.g., HATU, EDCI) Acid->Coupling Intermediate Amide Intermediate Coupling->Intermediate Amine R-NH₂ Amine->Coupling Suzuki Suzuki Coupling (Pd catalyst, boronic acid) Intermediate->Suzuki Final Final Kinase Inhibitor Candidate Suzuki->Final Aryl Ar-B(OH)₂ Aryl->Suzuki

Figure 2: Synthetic workflow for developing kinase inhibitors.

4.2. Development of Anticancer Agents

Many pyrazole derivatives exhibit significant anticancer activity by targeting various cellular pathways.[4][5][10][11] The structural features of this compound make it a suitable precursor for synthesizing novel anticancer compounds.

Representative Signaling Pathway Targeted by Pyrazole Derivatives (e.g., EGFR/PI3K/AKT):

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->EGFR

Figure 3: Simplified EGFR/PI3K/AKT signaling pathway often targeted by pyrazole-based inhibitors.

Quantitative Data of Analogous Pyrazole Derivatives

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazoline DerivativeMCF-7 (Breast)5.8[4]
Pyrazoline DerivativeA549 (Lung)8.0[4]
Pyrazoline DerivativeHeLa (Cervical)31.19[10]
Tri-substituted PyrazoleHepG2 (Liver)9.13[11]
Pyrazolo[1,5-a]pyrimidineMCF-7 (Breast)17.12[12]
Pyrazolone-pyrazoleMCF-7 (Breast)16.50[12]

Table 2: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

Compound/Target KinaseIC₅₀ (nM)Reference
Afuresertib (Akt1)1.3[8]
Pyrazole Derivative (CDK1)1520[8]
Pyrazole Derivative (PI3K)250[12]
4-fluorophenyl pyrazolo[3,4-d]pyrimidine (EGFR)180[13]
4-fluorophenyl pyrazolo[3,4-d]pyrimidine (HER2)250[13]

Experimental Protocols for Biological Evaluation

6.1. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

6.2. In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the kinase and substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its functional handles allow for the straightforward synthesis of diverse libraries of compounds. While direct biological data for this specific molecule is limited, the extensive research on analogous pyrazole derivatives strongly suggests its potential as a precursor for the development of novel kinase inhibitors and anticancer agents. The provided protocols offer a solid foundation for the synthesis and biological evaluation of new chemical entities derived from this promising scaffold.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole-containing kinase inhibitors, a class of compounds with significant therapeutic potential, particularly in oncology.[1][2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] This document outlines the synthesis of two distinct classes of pyrazole-based inhibitors, details experimental protocols for their preparation and biological evaluation, and presents key performance data.

Introduction to Pyrazole-Based Kinase Inhibition

Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a common factor in diseases like cancer.[1][4] The pyrazole nucleus serves as a versatile scaffold for designing potent and selective kinase inhibitors.[1][2] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, anchoring the molecule in the kinase hinge region, while the carbon atoms of the ring allow for substitutions that can enhance potency and selectivity.[1] Several FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the clinical significance of this heterocyclic motif.[1]

Signaling Pathway: JAK/STAT Pathway Inhibition

A key signaling cascade often targeted in cancer and inflammatory diseases is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Aberrant JAK/STAT signaling is implicated in various malignancies.[5] Pyrazole-containing compounds have been successfully developed as potent inhibitors of JAK kinases. The diagram below illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibition experimental_workflow Start Pyrazole Intermediate Synthesis Modification Chemical Modification & Functionalization Start->Modification Purification Purification & Characterization (NMR, MS, HPLC) Modification->Purification Kinase_Assay In Vitro Kinase Inhibition Assay Purification->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Modification

References

Application Notes and Protocols: Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate as a key intermediate in the preparation of pyrazole-based agrochemicals, particularly a prominent class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). Detailed experimental protocols for the conversion of this starting material into fungicidally active pyrazole carboxamides are provided, along with diagrams illustrating the synthetic workflow and the mechanism of action of the target compounds.

Introduction

The pyrazole moiety is a critical pharmacophore in modern agrochemical discovery, featuring in a wide range of fungicides, herbicides, and insecticides. Pyrazole carboxamides, in particular, have emerged as a highly successful class of fungicides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi. This inhibition disrupts cellular respiration, leading to fungal cell death.

This compound is a versatile building block for the synthesis of these potent agrochemicals. Its structure contains several key features for further chemical modification: an ester group that can be hydrolyzed to a carboxylic acid for amide bond formation, and a bromine atom on the pyrazole ring that allows for further diversification through cross-coupling reactions.

Synthetic Applications

The primary application of this compound in agrochemical synthesis is as a precursor to (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. This carboxylic acid is the key intermediate that is subsequently coupled with various aniline derivatives to produce the final active pyrazole carboxamide fungicides.

The general synthetic approach is a two-step process:

  • Hydrolysis: The ethyl ester of the starting material is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

  • Amide Coupling: The resulting pyrazole acetic acid is activated and then reacted with a substituted aniline to form the desired N-phenyl pyrazole acetamide.

This modular approach allows for the synthesis of a large library of potential agrochemicals by varying the aniline coupling partner.

Experimental Protocols

Protocol 1: Synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol outlines the coupling of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid with a substituted aniline to form a target agrochemical.

Materials:

  • (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

  • Substituted aniline (e.g., 2-(trifluoromethyl)aniline)

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Dichloromethane (DCM) or a suitable aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) in dry dichloromethane.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until a clear solution is obtained, indicating the formation of the acid chloride.

  • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane.

  • Cool the aniline solution to 0 °C and slowly add the freshly prepared acid chloride solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole carboxamide.

Data Presentation

The following table summarizes the structural features of representative pyrazole carboxamide fungicides, highlighting the diversity achievable from the common pyrazole acetic acid intermediate.

Fungicide ClassGeneral StructureR1R2Aniline Moiety (Ar)
Pyrazole CarboxamidesCH₃BrSubstituted phenyl or other aryl groups
BixafenCH₃Br3,4-dichloro-phenyl
FluxapyroxadCH₃Br3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl-phenyl
IsopyrazamCH₃Br2-isopropyl-5-methoxy-phenyl

Visualization of Synthetic Workflow and Mechanism

Synthetic_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start Ethyl (4-bromo-5-methyl- 1H-pyrazol-1-yl)acetate Intermediate (4-bromo-5-methyl- 1H-pyrazol-1-yl)acetic acid Start->Intermediate NaOH, EtOH/H₂O Reflux Final_Product Target Agrochemical: Pyrazole Carboxamide Intermediate->Final_Product 1. SOCl₂ or Coupling Agent 2. Ar-NH₂, Base Aniline Substituted Aniline (Ar-NH₂) Aniline->Final_Product

Caption: Synthetic workflow for the preparation of pyrazole carboxamide agrochemicals.

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC Electrons No_ATP ATP Production Blocked => Fungal Cell Death SDH->No_ATP ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP (Cellular Energy) ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Application Notes and Protocols for the Synthesis of Pyrazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various pyrazole-based compounds that have demonstrated significant antimicrobial activities. The following sections outline synthetic schemes, experimental procedures, and antimicrobial data to guide researchers in the development of novel antimicrobial agents.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the development of new and effective antimicrobial agents, and pyrazole-based scaffolds have shown considerable promise in this area.[4] This document details synthetic methodologies for preparing pyrazole derivatives and presents their antimicrobial efficacy against a range of pathogens. The potential mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[3][5][6]

Synthesis of Pyrazole Derivatives

Several synthetic strategies have been successfully employed to construct the pyrazole core and introduce diverse functional groups, which significantly influence their biological activity. Below are protocols for three distinct synthetic approaches.

Protocol 1: One-Pot Synthesis of Thiazolyl Pyrazole Derivatives

This protocol describes a one-pot synthesis of 2,4-disubstituted thiazolyl pyrazole derivatives, which have shown good to moderate antibacterial and antifungal activities.[7]

Experimental Protocol:

  • Preparation of Phenyl Hydrazone Derivatives: A mixture of a substituted acetophenone (1 mmol), phenylhydrazine (1 mmol), and acetic acid (1 mL) in ethanol (20 mL) is refluxed for 30 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature. The resulting solid product is filtered, washed with water, dried, and recrystallized from ethanol.[7]

  • Synthesis of Pyrazole-4-carbaldehydes: To a well-stirred and cooled (0 °C) solution of dimethylformamide (DMF, 12 mL), phosphorus oxychloride (POCl₃, 6 mL) is added dropwise over 1 hour. The reaction mixture is stirred for an additional hour at 0 °C. A solution of the phenyl hydrazone derivative (1 mol) in anhydrous DMF (10 mL) is then added dropwise over one hour. The reaction mixture is heated to 65–70 °C for 2 hours. The mixture is then poured onto crushed ice and refrigerated overnight to allow the product to precipitate. The solid is filtered, washed with 5% sodium carbonate solution (30 mL) and water, and then recrystallized from a DMF-ethanol mixture.[7]

  • One-Pot Synthesis of Thiazolyl Pyrazole Derivatives: A mixture of the synthesized pyrazole-4-carbaldehyde (1 mmol), a thiosemicarbazide (1 mmol), and an α-haloketone (1 mmol) in ethanol is refluxed for 3 hours. The reaction mixture is then cooled to room temperature and poured onto crushed ice. The solid that separates is filtered, washed with ice-cold water, and purified using column chromatography (Ethyl acetate/hexanes 2:8).[7]

Antimicrobial Data:

The antimicrobial activity of the synthesized compounds is typically evaluated using methods like the agar well diffusion method to determine the zone of inhibition and a serial dilution method to determine the Minimum Inhibitory Concentration (MIC).

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/mL)
Thiazolyl Pyrazole Derivative A Staphylococcus aureus1862.5
Escherichia coli15125
Candida albicans16125
Thiazolyl Pyrazole Derivative B Staphylococcus aureus2031.25
Escherichia coli1762.5
Candida albicans1862.5

Note: The data presented here is representative and compiled from various sources. Actual results will vary based on the specific substitutions on the pyrazole and thiazole rings.

Synthesis Workflow:

cluster_0 Step 1: Phenyl Hydrazone Synthesis cluster_1 Step 2: Pyrazole-4-carbaldehyde Synthesis cluster_2 Step 3: Thiazolyl Pyrazole Synthesis (One-Pot) acetophenone Substituted Acetophenone reflux1 Reflux in Ethanol + Acetic Acid (30 min) acetophenone->reflux1 phenylhydrazine Phenylhydrazine phenylhydrazine->reflux1 hydrazone Phenyl Hydrazone Derivative reflux1->hydrazone heat Heat (65-70°C, 2h) hydrazone->heat dmf_poccl3 DMF + POCl3 (Vilsmeier-Haack Reagent) dmf_poccl3->heat pyrazole_aldehyde Pyrazole-4-carbaldehyde heat->pyrazole_aldehyde reflux2 Reflux in Ethanol (3h) pyrazole_aldehyde->reflux2 thiosemicarbazide Thiosemicarbazide thiosemicarbazide->reflux2 haloketone α-Haloketone haloketone->reflux2 final_product Thiazolyl Pyrazole Derivative reflux2->final_product

Caption: One-Pot Synthesis of Thiazolyl Pyrazole Derivatives.

Protocol 2: Synthesis of Pyrazoles from Chalcones

This protocol outlines the synthesis of pyrazole derivatives starting from chalcones, which are α,β-unsaturated ketones. This is a widely used method for preparing a variety of substituted pyrazoles.

Experimental Protocol:

  • Synthesis of Chalcones: An equimolar mixture of a substituted acetophenone and a substituted benzaldehyde is dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise while stirring the mixture at room temperature. The reaction is typically stirred for several hours until a precipitate forms. The solid chalcone is then filtered, washed with water until neutral, and recrystallized from ethanol.

  • Synthesis of Pyrazole Derivatives: The synthesized chalcone (1 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol) are dissolved in a suitable solvent such as ethanol or acetic acid. The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated pyrazole derivative is filtered, washed with cold ethanol, and recrystallized to afford the pure product.

Antimicrobial Data:

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/mL)
Pyrazole from Chalcone A Bacillus subtilis2250
Pseudomonas aeruginosa19100
Aspergillus niger2050
Pyrazole from Chalcone B Bacillus subtilis2525
Pseudomonas aeruginosa2150
Aspergillus niger2325

Note: The data presented here is representative. The nature and position of substituents on the aromatic rings of the chalcone precursor significantly impact the antimicrobial activity.

Synthesis Workflow:

cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrazole Synthesis acetophenone Substituted Acetophenone condensation Stir in Ethanol + aq. NaOH (RT) acetophenone->condensation benzaldehyde Substituted Benzaldehyde benzaldehyde->condensation chalcone Chalcone condensation->chalcone reflux Reflux in Ethanol or Acetic Acid (4-6h) chalcone->reflux hydrazine Hydrazine Derivative hydrazine->reflux pyrazole Pyrazole Derivative reflux->pyrazole

Caption: Synthesis of Pyrazole Derivatives from Chalcones.

Protocol 3: Microwave-Assisted Synthesis of Isocoumarin-Tethered Pyrazoles

This protocol describes a microwave-assisted synthesis for isocoumarin-tethered carbothioamide-linked pyrazole derivatives, which have demonstrated significant antimicrobial properties.[5][8]

Experimental Protocol:

  • Synthesis of Intermediate 3: A mixture of the starting isocoumarin derivative and a suitable amine is subjected to microwave irradiation in a solvent-free condition to form an intermediate compound.

  • Microwave-Assisted Final Product Synthesis: The intermediate compound (3) and a substituted benzaldehyde (4a) are reacted under microwave irradiation in a solvent-free environment to yield the final 5-phenyl-(E)-N-benzylidene-3-(1-oxo-1H-isochromen-3-yl)-1H-pyrazole-1-carbothioamide derivative (5a).[8] The product is then purified.

Antimicrobial Data:

The synthesized compounds were tested against various bacterial and fungal strains. Compound 5f, containing an electron-withdrawing -NO₂ group, exhibited the highest antimicrobial activity.[5][8]

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/mL)
5b S. aureus2115.6
A. niger2031.2
5f (-NO₂) S. aureus257.8
A. niger2415.6
5l S. aureus2215.6
A. niger2131.2

Note: The data is based on the study of isocoumarin-tethered pyrazole derivatives.[5][8]

Synthesis Workflow:

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis isocoumarin Isocoumarin Derivative microwave1 Microwave Irradiation (Solvent-free) isocoumarin->microwave1 amine Amine amine->microwave1 intermediate Intermediate 3 microwave1->intermediate microwave2 Microwave Irradiation (Solvent-free) intermediate->microwave2 benzaldehyde Substituted Benzaldehyde benzaldehyde->microwave2 final_product Isocoumarin-Tethered Pyrazole microwave2->final_product

Caption: Microwave-Assisted Synthesis of Isocoumarin-Tethered Pyrazoles.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any appended moieties.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), has been shown to significantly enhance antimicrobial activity.[5][8]

  • Halogen Substituents: The incorporation of halogen atoms like chlorine (-Cl) or bromine (-Br) on the aromatic rings attached to the pyrazole core often leads to increased antimicrobial potency, likely due to increased lipophilicity which facilitates cell membrane penetration.[2]

  • Heterocyclic Moieties: The fusion or linkage of other heterocyclic rings, such as thiazole or isocoumarin, to the pyrazole scaffold can result in hybrid molecules with potent and broad-spectrum antimicrobial activity.[5][7][8]

Conclusion

The synthetic protocols and structure-activity relationship insights provided in these application notes offer a valuable resource for researchers engaged in the discovery and development of novel pyrazole-based antimicrobial agents. The versatility of pyrazole chemistry allows for the creation of large and diverse compound libraries for screening and optimization, paving the way for the identification of new drug candidates to combat infectious diseases.

References

Application Note: A Detailed Protocol for the Hydrolysis of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive experimental procedure for the hydrolysis of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate to its corresponding carboxylic acid, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. The resulting compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of more complex bioactive molecules. The protocol herein details the necessary reagents, step-by-step methodology, purification techniques, and characterization methods.

Reaction Scheme

The overall reaction involves the base-catalyzed hydrolysis of the ethyl ester to form the carboxylate salt, followed by acidification to yield the final carboxylic acid product.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of ethanol and water (a common ratio is 2:1 to 3:1 v/v).

  • Base Addition: To the stirring solution, add an excess of sodium hydroxide (typically 2 to 3 molar equivalents). The reaction can be performed at room temperature or gently heated to reflux to increase the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer observed.

  • Solvent Removal: Once the reaction is complete, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Aqueous Work-up: Dilute the remaining aqueous solution with deionized water and transfer it to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material and non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH of the solution is acidic (pH 2-3), which will cause the carboxylic acid product to precipitate.

  • Product Extraction: Extract the precipitated product from the aqueous layer with several portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for a representative experimental procedure.

ParameterValue
Starting MaterialThis compound
Molecular Weight of Starting Material[1]247.09 g/mol
Moles of Starting Material1.0 eq
Hydrolysis ReagentSodium Hydroxide (NaOH)
Molar Equivalents of NaOH2.5 eq
Solvent SystemEthanol/Water (3:1 v/v)
Reaction TemperatureRoom Temperature
Reaction Time4-6 hours
Product(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Molecular Weight of Product219.04 g/mol
Theoretical YieldCalculated based on starting material
Actual YieldTo be determined experimentally

Characterization

The identity and purity of the final product, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[2]

  • Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid functional group (O-H and C=O stretches).

  • Melting Point: To assess the purity of the compound.

Visualizations

Experimental Workflow Diagram:

Hydrolysis_Workflow start Start dissolve Dissolve Ester in EtOH/H2O start->dissolve add_naoh Add NaOH Solution dissolve->add_naoh stir Stir at Room Temperature add_naoh->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Work-up monitor->workup Reaction Complete acidify Acidify with HCl workup->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry purify Purify (Optional) dry->purify characterize Characterize Product dry->characterize Crude purify->characterize Purified end End characterize->end

References

Application Notes and Protocols for the Derivatization of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate. The derivatization of the pyrazole core is a key strategy in medicinal chemistry for the development of novel therapeutic agents. The protocols detailed below are foundational for exploring the structure-activity relationships of pyrazole-based compounds.

Introduction

The pyrazole scaffold is a privileged pharmacophore present in a wide array of clinically approved drugs. The targeted derivatization of this compound at the C4 position offers a versatile platform for the synthesis of diverse compound libraries. The bromine atom at the C4 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, as well as other electrophilic substitution reactions, enabling the introduction of a wide range of functional groups. This document outlines detailed protocols for several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, in addition to Vilsmeier-Haack formylation and nitration.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the C4-bromo substituent serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazole C4 position and a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This reaction is widely used for the synthesis of biaryl and related structures.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • XPhos (0.04 equiv)

    • Potassium phosphate (K₃PO₄, 2.0 equiv)

    • 1,4-Dioxane and water (4:1 mixture)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Under the inert atmosphere, add palladium(II) acetate and XPhos.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1002494[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001281[2]
33-Thienylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1001875[3]

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start: Combine Reactants inert Establish Inert Atmosphere start->inert reagents Add Catalyst, Ligand, Solvent inert->reagents heat Heat and Stir reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up: Extraction & Washing monitor->workup purify Purification (Chromatography) workup->purify end Final Product purify->end

Suzuki-Miyaura Coupling Experimental Workflow.
Heck Reaction

The Heck reaction facilitates the coupling of the C4 position of the pyrazole with an alkene, providing access to vinyl-substituted pyrazoles. These products can serve as versatile intermediates for further synthetic transformations.

Experimental Protocol: Heck Reaction

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv)

    • Triethylamine (Et₃N, 2.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • In a sealed tube, dissolve this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.

    • Add triethylamine and the alkene to the reaction mixture.

    • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Quantitative Data for Heck Reaction of 4-Bromopyrazoles

EntryAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002485[4]
2StyrenePd(OAc)₂ / PPh₃NaOAcDMF1201878[5]
3N-VinylpyrrolidonePd(OAc)₂ / P(t-Bu)₃K₂CO₃Dioxane1101691[6]
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between the C4 position of the pyrazole and a terminal alkyne. This reaction introduces an alkynyl moiety, which is a valuable functional group for further derivatization, for instance, through click chemistry.

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

    • Copper(I) iodide (CuI, 0.05 equiv)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Tetrahydrofuran (THF)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a stirred solution of this compound in THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide under an inert atmosphere.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-60 °C for 2-8 hours, monitoring by TLC.

    • After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling of 4-Bromopyrazoles

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60692[7]
2TrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃NDMF100198[8]
31-Heptyne[DTBNpP]Pd(crotyl)ClTMPDMSOrt285[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the C4 position of the pyrazole and a primary or secondary amine. This reaction is a powerful tool for introducing diverse amino functionalities.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

    • tBuXPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Toluene

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • In a glovebox, charge a Schlenk tube with sodium tert-butoxide, tBuXPhos, and tris(dibenzylideneacetone)dipalladium(0).

    • Add this compound and the amine.

    • Add anhydrous toluene and seal the tube.

    • Remove the tube from the glovebox and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography.

Quantitative Data for Buchwald-Hartwig Amination of 4-Bromopyrazoles

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd(dba)₂ / tBuDavePhosNaOtBuXylene160 (MW)0.1767[9]
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1001888[10]
3PyrrolidinePd(dba)₂ / tBuDavePhosNaOtBuXylene160 (MW)0.177[11]

Palladium-Catalyzed Cross-Coupling Pathways

Cross_Coupling_Pathways sub This compound suzuki Suzuki-Miyaura (ArB(OH)₂, Pd cat., Base) sub->suzuki heck Heck (Alkene, Pd cat., Base) sub->heck sonogashira Sonogashira (Alkyne, Pd/Cu cat., Base) sub->sonogashira buchwald Buchwald-Hartwig (Amine, Pd cat., Base) sub->buchwald prod_suzuki 4-Aryl/Vinyl Derivative suzuki->prod_suzuki prod_heck 4-Vinyl Derivative heck->prod_heck prod_sonogashira 4-Alkynyl Derivative sonogashira->prod_sonogashira prod_buchwald 4-Amino Derivative buchwald->prod_buchwald

Overview of Palladium-Catalyzed Derivatizations.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring can also undergo electrophilic aromatic substitution, typically at the C4 position, especially when it is unsubstituted. In the case of the 4-bromo-substituted starting material, these reactions might require more forcing conditions or lead to substitution at other positions if the bromine is displaced.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. For pyrazoles, this reaction typically occurs at the C4 position.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Materials:

    • Ethyl (5-methyl-1H-pyrazol-1-yl)acetate (starting material without C4-bromo) (1.0 equiv)

    • Phosphorus oxychloride (POCl₃, 3.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • Sodium acetate

    • Ice

    • Dichloromethane (DCM)

  • Procedure:

    • Cool a flask containing DMF to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride dropwise with stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of ethyl (5-methyl-1H-pyrazol-1-yl)acetate in DMF to the Vilsmeier reagent.

    • Heat the reaction mixture to 60-80 °C for 2-4 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium acetate.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data for Vilsmeier-Haack Formylation of N-Substituted Pyrazoles

EntrySubstrateReagentsTemp (°C)Time (h)Yield (%)Reference
11,3,5-TrimethylpyrazolePOCl₃ / DMF100285[12]
21-PhenylpyrazolePOCl₃ / DMF70-80265[13]
31-Benzyl-3-phenyl-1H-pyrazolePOCl₃ / DMF705-6good[13]
Nitration

Nitration of the pyrazole ring introduces a nitro group, a versatile functional group that can be further transformed, for example, by reduction to an amino group. The regioselectivity of nitration depends on the substituents and the reaction conditions. Nitration can occur at the C4 position or on the N-substituent.[14][15]

Experimental Protocol: C4-Nitration

  • Materials:

    • Ethyl (5-methyl-1H-pyrazol-1-yl)acetate (1.0 equiv)

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Ice

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add ethyl (5-methyl-1H-pyrazol-1-yl)acetate to the cold sulfuric acid with stirring.

    • Add fuming nitric acid dropwise, maintaining the temperature below 5 °C.

    • After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration and wash thoroughly with cold water until the washings are neutral.

    • Dry the product under vacuum. Recrystallization may be necessary for further purification.

Quantitative Data for Nitration of Pyrazoles

EntrySubstrateNitrating AgentTemp (°C)Yield (%)PositionReference
11-PhenylpyrazoleHNO₃ / H₂SO₄12goodp-nitrophenyl[15]
21,5-DiphenylpyrazoleHNO₃ / Ac₂O0good4-nitro[14]
33-Methyl-1,5-diphenylpyrazoleHNO₃ / H₂SO₄100-4-nitro[14]

Logical Flow of Derivatization Strategies

Derivatization_Logic start This compound cc_coupling C-C Bond Formation start->cc_coupling cn_coupling C-N Bond Formation start->cn_coupling suzuki Suzuki-Miyaura cc_coupling->suzuki heck Heck cc_coupling->heck sonogashira Sonogashira cc_coupling->sonogashira buchwald Buchwald-Hartwig cn_coupling->buchwald electrophilic_sub Electrophilic Substitution (on C4-unsubstituted analogue) vilsmeier Vilsmeier-Haack electrophilic_sub->vilsmeier nitration Nitration electrophilic_sub->nitration unsub_analogue C4-Unsubstituted Analogue unsub_analogue->electrophilic_sub

Strategic Pathways for Pyrazole Derivatization.

Conclusion

The derivatization of this compound provides a rich platform for the generation of novel chemical entities for drug discovery and development. The palladium-catalyzed cross-coupling reactions, in particular, offer a robust and versatile approach to introduce a wide range of substituents at the C4 position with high efficiency and functional group tolerance. The Vilsmeier-Haack and nitration reactions further expand the synthetic toolbox for modifying the pyrazole core. The protocols and data presented herein serve as a practical guide for researchers to design and execute synthetic strategies for the exploration of this important chemical space. Optimization of the described conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted pyrazole ring, is prevalent in a wide range of therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a two-step process: the bromination of 5-methyl-1H-pyrazole and the subsequent N-alkylation with ethyl bromoacetate. The protocols are designed to be robust, scalable, and suitable for implementation in a pilot plant or industrial manufacturing setting.

Overall Synthesis Workflow

The large-scale synthesis of the target compound is achieved through a two-stage process. The first stage involves the regioselective bromination of commercially available 5-methyl-1H-pyrazole to yield the key intermediate, 4-bromo-5-methyl-1H-pyrazole. The second stage is the N-alkylation of this intermediate with ethyl bromoacetate to afford the final product, this compound.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: N-Alkylation 5-Methyl-1H-pyrazole 5-Methyl-1H-pyrazole Reaction_1 Bromination Reaction 5-Methyl-1H-pyrazole->Reaction_1 Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_1 4-Bromo-5-methyl-1H-pyrazole 4-Bromo-5-methyl-1H-pyrazole Reaction_1->4-Bromo-5-methyl-1H-pyrazole Reaction_2 N-Alkylation Reaction 4-Bromo-5-methyl-1H-pyrazole->Reaction_2 4-Bromo-5-methyl-1H-pyrazole->Reaction_2 Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Reaction_2 Base Base (e.g., NaH, K2CO3) Base->Reaction_2 Product This compound Reaction_2->Product

Caption: Overall two-stage synthesis workflow.

Key Reaction Steps and Logic

The synthesis is logically divided into the formation of the pyrazole core followed by its functionalization. The initial bromination step is critical for introducing the bromo substituent at the desired position, which is a key feature of the final molecule. The subsequent N-alkylation introduces the ethyl acetate moiety, completing the synthesis of the target compound.

G start Starting Materials|{5-Methyl-1H-pyrazole | Brominating Agent | Ethyl Bromoacetate | Base} step1 Step 1: Bromination Formation of 4-bromo-5-methyl-1H-pyrazole start->step1 step2 Step 2: N-Alkylation Introduction of the ethyl acetate moiety step1->step2 product Final Product|this compound step2->product

Caption: Logical flow of the key reaction steps.

Experimental Protocols

Stage 1: Large-Scale Synthesis of 4-bromo-5-methyl-1H-pyrazole

Materials:

  • 5-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Water

  • Sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexane

Equipment:

  • Large-scale glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Filtration apparatus

  • Rotary evaporator

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reactor with 5-methyl-1H-pyrazole (1.0 eq) and acetonitrile (10 L/kg of pyrazole). Stir the mixture at room temperature until the pyrazole is fully dissolved.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, add a 10% aqueous solution of sodium thiosulfate (2 L/kg of pyrazole) to quench any unreacted bromine. Stir for 30 minutes.

  • Work-up: Add water (10 L/kg of pyrazole) and ethyl acetate (10 L/kg of pyrazole) to the reactor. Stir vigorously for 15 minutes, then allow the layers to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L/kg of pyrazole).

  • Washing: Combine the organic layers and wash with water (5 L/kg of pyrazole) and then with brine (5 L/kg of pyrazole).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-bromo-5-methyl-1H-pyrazole by recrystallization from an ethyl acetate/hexane mixture to yield a white to off-white solid.

Stage 2: Large-Scale Synthesis of this compound

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Large-scale glass reactor with overhead stirrer, temperature probe, and addition funnel under an inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography system (for large-scale purification)

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge the reactor with a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. Wash the sodium hydride with hexane to remove the mineral oil and then suspend it in anhydrous DMF (8 L/kg of pyrazole).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (2 L/kg of pyrazole) dropwise over 1-2 hours, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

  • N-Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting pyrazole is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Add water and ethyl acetate. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

ParameterStage 1: BrominationStage 2: N-AlkylationOverall
Starting Material 5-methyl-1H-pyrazole4-bromo-5-methyl-1H-pyrazole5-methyl-1H-pyrazole
Key Reagents N-BromosuccinimideSodium Hydride, Ethyl Bromoacetate-
Solvent AcetonitrileN,N-Dimethylformamide-
Reaction Temperature 0-10 °C0 °C to Room Temperature-
Reaction Time 2-4 hours12-18 hours14-22 hours
Typical Yield 85-95%70-85%60-80%
Purity (by HPLC) >98%>99%>99%
Purification Method RecrystallizationColumn Chromatography-

Note: The provided yield and purity data are typical values and may vary depending on the specific reaction conditions and scale.

Safety Considerations

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. All operations involving NaH must be conducted under an inert atmosphere (nitrogen or argon) and in anhydrous solvents. Appropriate fire-extinguishing media (e.g., dry powder) should be readily available.

  • Ethyl Bromoacetate: Ethyl bromoacetate is a lachrymator and is corrosive. Handle with care in a fume hood and wear appropriate PPE.

  • Solvents: Acetonitrile and DMF are flammable and toxic. Handle in a well-ventilated area and avoid inhalation or skin contact.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue ID Problem Potential Causes Suggested Solutions
TS-001 Low or No Product Yield 1. Incomplete deprotonation of the pyrazole nitrogen. 2. Low reactivity of the alkylating agent. 3. Suboptimal reaction temperature. 4. Insufficient reaction time. 5. Presence of moisture in the reaction.1. Use a stronger base (e.g., NaH instead of K₂CO₃). 2. Switch to a more reactive alkylating agent (e.g., ethyl iodoacetate instead of ethyl bromoacetate). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. 4. Extend the reaction time and monitor progress. 5. Ensure all glassware is oven-dried and use anhydrous solvents.
TS-002 Formation of Regioisomers 1. The electronic and steric properties of the pyrazole nitrogens are similar. 2. The reaction conditions do not sufficiently differentiate between the two nitrogen atoms.1. For N1-alkylation, use a bulkier base or solvent to sterically hinder approach to the N2 position. 2. For N2-alkylation, consider metal-catalyzed approaches, such as with MgBr₂. 3. Lowering the reaction temperature may improve regioselectivity.
TS-003 Presence of Multiple Spots on TLC/LC-MS (Side Products) 1. Dialkylation of the pyrazole ring, forming a quaternary salt. 2. Hydrolysis of the ethyl ester group. 3. Decomposition of starting materials or product.1. Use a strict 1:1 stoichiometry of the pyrazole to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. 2. Ensure anhydrous workup conditions. If hydrolysis occurs, the carboxylic acid can be re-esterified. 3. Monitor the reaction temperature closely and avoid excessive heating.
TS-004 Difficult Purification 1. Co-elution of regioisomers. 2. Presence of unreacted starting materials with similar polarity to the product.1. Utilize a long chromatography column with a shallow solvent gradient. Consider alternative solvent systems. 2. Ensure the reaction goes to completion. A chemical wash during workup (e.g., dilute acid or base) may remove some impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole?

A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the pyrazole ring, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide leaving group to form the N-C bond.

Q2: How does the choice of base affect the yield and regioselectivity?

A2: The base plays a crucial role in the reaction. Stronger bases like sodium hydride (NaH) will completely deprotonate the pyrazole, leading to a faster reaction rate and potentially higher yields. Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium, which may lead to longer reaction times. The counter-ion of the base can also influence regioselectivity by coordinating with the pyrazole nitrogens.

Q3: What is the role of the solvent in this synthesis?

A3: The solvent solubilizes the reactants and influences the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used as they can solvate the cation of the base, leaving the pyrazolate anion more nucleophilic. The choice of solvent can also affect the solubility of the product and byproducts, impacting the ease of workup and purification.

Q4: How can I confirm the structure of the desired product and differentiate it from its regioisomer?

A4: The most definitive method for structure confirmation is X-ray crystallography. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and NOESY can also be used to distinguish between the N1 and N2 isomers. The chemical shifts of the protons and carbons on the pyrazole ring and the acetate moiety will differ between the two isomers.

Data on Reaction Condition Optimization (Illustrative)

Disclaimer: The following data is illustrative and designed to demonstrate the potential impact of different reaction parameters. Actual results may vary.

Table 1: Effect of Base on Yield and Regioselectivity

Entry Base Solvent Temperature (°C) Time (h) Total Yield (%) N1:N2 Isomer Ratio
1K₂CO₃Acetonitrile8012653:1
2Cs₂CO₃Acetonitrile8012724:1
3NaHTHF656855:1
4LiHDMF1008782:1

Table 2: Effect of Solvent on Yield and Regioselectivity

Entry Base Solvent Temperature (°C) Time (h) Total Yield (%) N1:N2 Isomer Ratio
1NaHTHF656855:1
2NaHDMF656884:1
3NaHAcetonitrile656826:1
4NaHToluene6512453:1

Experimental Protocols

General Protocol for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-5-methyl-1H-pyrazole (1 equivalent).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, acetonitrile, or THF) to dissolve the pyrazole.

  • Base Addition: Add the base (1.1 to 1.5 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes to an hour to ensure complete deprotonation.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway Pyrazole 4-bromo-5-methyl-1H-pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base - H⁺ Base Base (e.g., NaH) Product This compound Pyrazolate->Product + Ethyl Bromoacetate - Br⁻ Isomer N2-isomer Pyrazolate->Isomer + Ethyl Bromoacetate - Br⁻ AlkylatingAgent Ethyl Bromoacetate Troubleshooting_Workflow Start Reaction Complete? CheckYield Acceptable Yield? Start->CheckYield Yes LowYield Troubleshoot Low Yield (See TS-001) Start->LowYield No CheckPurity Acceptable Purity? CheckYield->CheckPurity Yes CheckYield->LowYield No ImpureProduct Troubleshoot Impurities (See TS-002, TS-003) CheckPurity->ImpureProduct No End Successful Synthesis CheckPurity->End Yes LowYield->Start OptimizePurification Optimize Purification (See TS-004) ImpureProduct->OptimizePurification OptimizePurification->CheckPurity Logical_Relationships Yield Yield Regioselectivity Regioselectivity (N1/N2) BaseStrength Base Strength BaseStrength->Yield influences BaseStrength->Regioselectivity influences SolventPolarity Solvent Polarity SolventPolarity->Yield influences SolventPolarity->Regioselectivity influences Temperature Temperature Temperature->Yield influences Temperature->Regioselectivity influences StericHindrance Steric Hindrance StericHindrance->Regioselectivity influences

Technical Support Center: N-Alkylation of 4-bromo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the N-alkylation of 4-bromo-5-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the N-alkylation of 4-bromo-5-methyl-1H-pyrazole?

A1: The most common side product is the undesired regioisomer. Since 4-bromo-5-methyl-1H-pyrazole is an unsymmetrical pyrazole, alkylation can occur on either of the two nitrogen atoms in the pyrazole ring. This results in a mixture of two constitutional isomers: 4-bromo-5-methyl-1-alkyl-1H-pyrazole (the N1 isomer) and 4-bromo-3-methyl-1-alkyl-1H-pyrazole (the N2 isomer). The formation of these regioisomeric mixtures is a well-documented challenge in the N-functionalization of pyrazoles due to the similar electronic properties of the two nitrogen atoms.[1][2][3]

Q2: My reaction is producing a nearly 1:1 mixture of the N1 and N2 isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in pyrazole N-alkylation depends on a careful balance of steric and electronic factors, as well as the reaction conditions.[4] To favor one isomer over the other, consider the following:

  • Steric Hindrance: The bulkiness of both the substituent on the pyrazole ring and the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[4]

  • Reaction Conditions: The choice of base and solvent system is critical and can significantly influence the N1/N2 ratio.[1][5] For instance, using sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favors the formation of the N1 isomer.[4][6][7] Conversely, different conditions might favor the N2 isomer.

  • Nature of the Alkylating Agent: Using a sterically bulky alkylating agent can enhance selectivity for the less hindered nitrogen.[4][8]

Q3: Can over-alkylation be a problem, leading to pyrazolium salt formation?

A3: While less common than regioisomer formation, over-alkylation to form a quaternary pyrazolium salt is a potential side reaction, especially if the desired N-alkylated product is not promptly removed from the reaction mixture or if an excess of a highly reactive alkylating agent is used. This is more likely to occur if the N-alkylated pyrazole product itself acts as a nucleophile. Careful control of stoichiometry (using a slight excess of the pyrazole or a 1:1 ratio of reactants) can help minimize this. Increasing the molar ratio of the alkylating agent has been shown to promote further alkylation in some cases.[1][2]

Q4: I am observing low conversion of my starting material. What are the possible causes?

A4: Low conversion can stem from several factors:

  • Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the pyrazole N-H bond. Using a stronger base like sodium hydride (NaH) can be more effective than weaker bases like potassium carbonate (K2CO3), though the latter can also be effective depending on the solvent and temperature.[1][5]

  • Inactive Alkylating Agent: The alkylating agent may have degraded. Ensure it is pure and active.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS and adjust the temperature as needed.

  • Solvent Choice: The solvent must be appropriate for the chosen base and reaction temperature, and it should be anhydrous, as water can quench the base and the pyrazole anion.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Suboptimal base/solvent combination. 2. Low steric differentiation between the two nitrogen atoms. 3. Reaction temperature is too high, reducing selectivity.1. Screen different bases and solvents. For N1 selectivity, try NaH in THF or DMF.[4][7] For potentially different selectivity, consider K2CO3 in acetone or acetonitrile.[1] 2. Use a more sterically hindered alkylating agent.[8] 3. Run the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature).
Low or No Product Formation 1. Insufficiently strong base. 2. Decomposition of the alkylating agent. 3. Presence of water in the reaction. 4. Reaction not run for a sufficient amount of time.1. Switch to a stronger base, such as sodium hydride (NaH).[1] 2. Use a fresh or purified batch of the alkylating agent. 3. Ensure all glassware is flame-dried and use anhydrous solvents. 4. Monitor the reaction over a longer period using TLC or LC-MS.
Formation of Unknown Impurities 1. Decomposition of starting material or product under the reaction conditions. 2. Side reactions with the solvent (e.g., DMF can be a source of formylation at high temperatures). 3. Over-alkylation leading to pyrazolium salts.1. Consider milder reaction conditions (lower temperature, weaker base if feasible). 2. Choose a more inert solvent like THF or dioxane. 3. Use a 1:1 stoichiometry of pyrazole to alkylating agent.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of 4-bromo-5-methyl-1H-pyrazole

This protocol is adapted from general procedures for selective N1-alkylation of substituted pyrazoles and indazoles.[4][7]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-5-methyl-1H-pyrazole (1.0 equivalent).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) (approximately 0.1–0.2 M concentration) and stir until the pyrazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.05–1.1 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive alkylating agents.

  • Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired N1-isomer from any residual N2-isomer and other impurities.

Visual Guides

Reaction_Pathway cluster_start Starting Materials cluster_products Potential Products Pyrazole 4-bromo-5-methyl-1H-pyrazole Base_Solvent Base (e.g., NaH) Solvent (e.g., THF) Pyrazole->Base_Solvent Deprotonation AlkylHalide Alkyl Halide (R-X) N1_Isomer N1-Alkylated Product (4-bromo-5-methyl-1-alkyl-1H-pyrazole) N2_Isomer N2-Alkylated Product (4-bromo-3-methyl-1-alkyl-1H-pyrazole) Base_Solvent->N1_Isomer Major Pathway (Steric Control) Base_Solvent->N2_Isomer Minor Pathway

Caption: Reaction scheme for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole.

Troubleshooting_Workflow start Start: Poor Regioselectivity (e.g., 1:1 N1/N2 mixture) check_conditions Are reaction conditions (base/solvent) optimized? start->check_conditions screen_conditions Screen Solvents (THF, DMF) & Bases (NaH, K2CO3) check_conditions->screen_conditions No check_sterics Is the alkylating agent sterically demanding? check_conditions->check_sterics Yes screen_conditions->check_sterics change_reagent Use bulkier alkylating agent check_sterics->change_reagent No end End: Improved Regioselectivity check_sterics->end Yes change_reagent->end

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole N-alkylation.

References

Technical Support Center: Purification of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate by column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue 1: Poor Separation of the Product from Impurities

Q: My column is not providing good separation between my desired product and a closely eluting impurity. What can I do?

A: Achieving good resolution between compounds of similar polarity can be challenging. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: A common eluent system for pyrazole derivatives is a mixture of hexane and ethyl acetate.[1]

    • If your compound is eluting too quickly (high Rf value): Your mobile phase is too polar. Decrease the proportion of ethyl acetate to hexane.

    • If your compound is eluting too slowly or is stuck on the column (low Rf value): Your mobile phase is not polar enough. Gradually increase the proportion of ethyl acetate.

  • Employ Gradient Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity during the run (e.g., to 20-30% ethyl acetate).[1] This can help to separate compounds with a wider range of polarities.

  • Change the Solvent System: If a hexane/ethyl acetate system is not effective, consider trying other solvent systems. For example, a mixture of dichloromethane and methanol can be used for more polar compounds.[2]

  • Check Stationary Phase and Column Packing:

    • Ensure you are using an appropriate amount of silica gel, typically a 30:1 to 50:1 ratio of silica gel to crude product by weight.

    • Proper column packing is crucial to avoid channeling. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Issue 2: The Product is Tailing Excessively

Q: My product is coming off the column over a large number of fractions (tailing). How can I obtain sharper peaks?

A: Tailing is a common issue that can lead to lower purity and yield.

  • Increase Eluent Polarity After Elution Starts: Once your product begins to elute, you can often increase the polarity of the mobile phase to push the remainder of the compound off the column more quickly, reducing tailing.

  • Check for Compound Degradation: Pyrazoles can sometimes interact strongly with the acidic silica gel, leading to degradation and tailing. You can assess the stability of your compound on silica gel by performing a 2D TLC.

  • Deactivate the Silica Gel: If your compound is sensitive to the acidity of the silica, you can deactivate it by flushing the column with a solvent mixture containing a small amount of a base, such as 1% triethylamine in your eluent, before loading your sample.

Issue 3: The Product Does Not Elute from the Column

Q: I've run a large volume of solvent through the column, but I can't detect my product in the fractions. What could be the problem?

A: There are several possibilities when a compound fails to elute:

  • Incorrect Solvent System: The mobile phase may be far too non-polar. Try flushing the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) to see if the compound elutes.

  • Compound Decomposition: The compound may have decomposed on the silica gel. As mentioned above, a 2D TLC can help diagnose this issue.

  • Sample Precipitation at the Top of the Column: If the sample was loaded in a solvent in which it is not very soluble in the mobile phase, it may have precipitated.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A mixture of hexane and ethyl acetate is the most common and effective eluent system for the purification of pyrazole derivatives.[1][3] A good starting point for TLC analysis to determine the optimal ratio would be a 4:1 or 3:1 mixture of hexane to ethyl acetate.[3] For the column, you would typically start with a slightly less polar mixture than what gives an Rf of 0.2-0.3 on TLC.

Q2: How do I determine the correct solvent ratio using Thin Layer Chromatography (TLC)?

A2: The ideal Rf value for the desired compound on a TLC plate is between 0.2 and 0.4. This generally provides good separation on a column.

  • Run several TLC plates with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • The solvent system that gives your product an Rf in the target range and shows good separation from impurities is the best choice for your column.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel before loading it onto the column. This is a useful technique when your compound is not very soluble in the initial mobile phase. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Q4: Can I reuse my column?

A4: While it is possible to flush a column with a very polar solvent to remove all compounds and then re-equilibrate it with a non-polar solvent, it is generally not recommended for high-purity applications. Residual impurities from a previous run can contaminate your current purification. For best results, always use a fresh column for each purification.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on the alkylation of a pyrazole precursor.

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K2CO3)

  • Acetone

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Illustrative TLC Data for this compound

Solvent System (Hexane:Ethyl Acetate)Rf Value of ProductRf Value of Impurity ARf Value of Impurity B
9:10.150.250.05
4:10.350.500.15
2:10.600.750.40

Table 2: Illustrative Purification Data for this compound

Purification StepMass of ProductPurity (by 1H NMR)Yield
Crude Product5.0 g~80%-
After Column Chromatography3.8 g>98%76%

Mandatory Visualization

G cluster_start Start: Crude Product cluster_tlc TLC Analysis cluster_column Column Chromatography cluster_analysis Analysis & Isolation cluster_end End: Pure Product cluster_troubleshooting Troubleshooting start Crude this compound tlc Develop TLC with varying Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1) start->tlc pack Pack silica gel column tlc->pack load Load crude product (wet or dry loading) pack->load elute Elute with optimized Hexane:EtOAc gradient load->elute collect Collect fractions elute->collect poor_sep Poor Separation? elute->poor_sep tailing Tailing? elute->tailing no_elution No Elution? elute->no_elution analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end optimize_solvent Optimize solvent polarity poor_sep->optimize_solvent Yes gradient Use gradient elution poor_sep->gradient Yes check_packing Check column packing poor_sep->check_packing Yes increase_polarity Increase eluent polarity tailing->increase_polarity Yes deactivate_silica Deactivate silica tailing->deactivate_silica Yes drastic_polarity_increase Drastically increase polarity no_elution->drastic_polarity_increase Yes optimize_solvent->elute gradient->elute check_packing->pack increase_polarity->elute deactivate_silica->pack drastic_polarity_increase->elute

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Low Regioselectivity in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to low regioselectivity in pyrazole N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low regioselectivity in pyrazole N-alkylation?

The principal challenge in achieving regioselective N-alkylation of unsymmetrically substituted pyrazoles arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[1][2]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity?

The regiochemical outcome of pyrazole N-alkylation is governed by a delicate interplay of several factors:

  • Steric Effects: The steric bulk of substituents at the C3 and C5 positions of the pyrazole ring, as well as the steric hindrance of the alkylating agent, are primary determinants. Alkylation generally favors the less sterically hindered nitrogen atom.[1][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2]

  • Reaction Conditions: The choice of base, solvent, temperature, and the associated counter-ion can significantly influence or even switch the regioselectivity.[1][4][5]

  • Alkylating Agent: The structure and nature of the electrophile are crucial.[1] The use of bulky or specialized alkylating agents can enhance selectivity.

  • Catalysis: The addition of certain catalysts, such as magnesium-based Lewis acids, can direct the alkylation specifically to the N2 position.[1][6]

  • Protecting Groups: Employing a protecting group can block one nitrogen atom, directing alkylation to the other, after which the protecting group can be removed.[7][8][9]

Troubleshooting Guide

This section addresses common issues encountered during pyrazole N-alkylation and provides systematic approaches to resolve them.

Issue 1: My reaction produces a nearly 1:1 mixture of N1 and N2 regioisomers.

A non-selective reaction indicates that the energetic barriers for alkylation at both nitrogen atoms are very similar under the current conditions.

Troubleshooting Workflow:

G start Low Regioselectivity (e.g., ~1:1 mixture) sterics Modify Steric Factors start->sterics conditions Alter Reaction Conditions start->conditions reagent Change Alkylating Agent start->reagent sub_sterics1 Increase bulk at C3/C5 (if substrate can be modified) sterics->sub_sterics1 sub_sterics2 Use a bulkier alkylating agent sterics->sub_sterics2 sub_conditions1 Change Base (e.g., NaH vs. K2CO3) conditions->sub_conditions1 sub_conditions2 Change Solvent (e.g., THF vs. DMF) conditions->sub_conditions2 sub_conditions3 Vary Temperature (Lower T may increase selectivity) conditions->sub_conditions3 sub_reagent1 Introduce directing groups on the alkylating agent reagent->sub_reagent1 end Improved Regioselectivity sub_sterics1->end sub_sterics2->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_reagent1->end

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Suggestions:

  • Modify Reaction Conditions: The choice of base and solvent system is critical and can often be the simplest parameter to adjust. For instance, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favors N1-alkylation, whereas potassium carbonate (K₂CO₃) can lead to different isomeric ratios.[4][10] Lowering the reaction temperature can also enhance selectivity by favoring the kinetically controlled product.

  • Evaluate Steric Hindrance: If the substituents at the C3 and C5 positions of your pyrazole are of similar size, the reaction will likely be unselective. If possible, modifying the substrate to have a significantly bulkier group at the C3 position will direct alkylation to the N1 position. Conversely, using a bulkier alkylating agent will favor reaction at the less sterically hindered nitrogen.

Data on Solvent and Base Effects on Regioselectivity:

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-Phenyl-1H-pyrazole2-bromo-N,N-dimethylacetamide- (MgBr₂ cat.)THF1:99[6]
3-(Trifluoromethyl)-1H-pyrazole derivativeEthyl iodoacetateK₂CO₃MeCN~1:1[4][5]
3-(Trifluoromethyl)-1H-pyrazole derivativeNaHDME-MeCNr.t.N1 selective[4]
Methyl 1H-indazole-7-carboxylaten-Pentyl bromideNaHTHF>99:1[10]
Methyl 1H-indazole-7-carboxylaten-Pentyl bromideCs₂CO₃DMF76:24[10]

Issue 2: The undesired regioisomer is the major product.

This outcome suggests that either steric or electronic factors under the chosen conditions strongly favor the formation of the undesired isomer.

Troubleshooting Workflow:

G start Undesired Isomer is Major Product analysis Analyze Directing Factors start->analysis steric_issue Steric hindrance favors undesired isomer analysis->steric_issue electronic_issue Electronic effects favor undesired isomer analysis->electronic_issue solution_steric Use a Protecting Group to block undesired site steric_issue->solution_steric solution_electronic Use a Catalyst to reverse selectivity electronic_issue->solution_electronic deprotection Deprotection Step solution_steric->deprotection end Desired Isomer is Major Product solution_electronic->end deprotection->end G start Dialkylation or Side Products Observed stoich Control Stoichiometry start->stoich temp Lower Temperature start->temp base_strength Use a Milder Base start->base_strength sub_stoich Use ~1.0-1.1 eq. of base and alkylating agent stoich->sub_stoich sub_temp Run reaction at 0 °C or below temp->sub_temp sub_base Switch from NaH to K2CO3 or Cs2CO3 base_strength->sub_base end Minimized Side Products sub_stoich->end sub_temp->end sub_base->end

References

Technical Support Center: Optimization of Suzuki Coupling Reactions for Bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of bromo-pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Suzuki-Miyaura coupling reaction and why is it important for pyrazole synthesis?

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide (such as a bromo-pyrazole).[1][2] This reaction is a cornerstone in medicinal chemistry and drug discovery due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents.[1][3] For pyrazole synthesis, it is a powerful tool for creating complex molecules, as pyrazole moieties are prevalent in many bioactive compounds.[4]

Q2: What are the key components of a Suzuki coupling reaction for bromo-pyrazoles?

A typical Suzuki coupling reaction for bromo-pyrazoles involves the following key components:

  • Bromo-pyrazole substrate: The pyrazole ring containing a bromine atom.

  • Organoboron reagent: Typically an aryl or heteroaryl boronic acid or boronate ester.

  • Palladium catalyst: A source of palladium(0), which is the active catalytic species. Common examples include Pd(PPh₃)₄ and PdCl₂(dppf).[5][6]

  • Ligand: Often a phosphine-based ligand that stabilizes the palladium catalyst and influences its reactivity. Examples include triphenylphosphine (PPh₃) and more specialized ligands like XPhos and SPhos.[7]

  • Base: Essential for the transmetalation step of the catalytic cycle.[8] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][9]

  • Solvent: A suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, ethanol/water).[4][10]

Q3: Which is a better coupling partner for Suzuki reactions with pyrazoles: bromo- or iodo-pyrazoles?

Direct comparisons have shown that bromo- and chloro-pyrazoles can be superior to their iodo-counterparts in Suzuki-Miyaura reactions. This is often due to a reduced tendency for dehalogenation, which is a common side reaction.[10][11][12][13]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing very low or no yield of my desired coupled product. What are the potential causes and how can I improve the yield?

A: Low yields in Suzuki coupling reactions of bromo-pyrazoles can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your catalyst is active and handled under appropriate inert conditions to prevent decomposition.

    • Recommendation: Use a fresh batch of catalyst or a pre-catalyst that is more stable. Consider using a glovebox or Schlenk line techniques to minimize exposure to oxygen.[14]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are critical for a successful reaction.

    • Base Selection: The base plays a crucial role in the transmetalation step. The strength and type of base can significantly impact the reaction outcome. For instance, inorganic bases like K₂CO₃ are often more suitable than organic bases.[15] Stronger bases like NaOH or Ba(OH)₂ can be beneficial for sterically demanding substrates.[9] Milder bases such as K₃PO₄ or CsF may be necessary to prevent side reactions like debromination.[7]

    • Solvent System: A mixture of an organic solvent and water is commonly used. The ratio can be critical. For example, a 1:1 mixture of DMF and water has been shown to be effective.[15]

    • Temperature and Reaction Time: These parameters are interdependent. Increasing the temperature can often improve yields, but may also promote side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[1][15] Microwave-assisted heating can sometimes lead to higher yields and shorter reaction times.[4][16]

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially at higher temperatures.

    • Recommendation: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents).[4] Alternatively, consider using more stable boronate esters, such as pinacol esters.[17]

  • Ligand Choice: The ligand can significantly influence the catalytic activity.

    • Recommendation: For challenging couplings, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos, which can improve catalyst performance.[7]

Issue 2: Significant Debromination Side Reaction

Q: I am observing a significant amount of the de-brominated pyrazole as a side product. How can I minimize this?

A: Debromination is a common side reaction, particularly with electron-rich heteroaryl halides.[7] Here are several strategies to mitigate this issue:

  • Protecting the Pyrazole Nitrogen: Unprotected pyrazoles have an acidic N-H proton, and the resulting pyrazolate anion can interfere with the catalyst and promote dehalogenation.

    • Recommendation: Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can significantly reduce or eliminate debromination.[7][18]

  • Choice of Base and Solvent: The reaction conditions can influence the rate of debromination.

    • Recommendation: Use milder inorganic bases like K₃PO₄ or CsF, or consider organic bases.[7] Less polar solvents may also help to reduce the rate of this side reaction.[7]

  • Catalyst and Ligand System: The choice of palladium precursor and ligand is critical.

    • Recommendation: Avoid ligands that are prone to inducing dehalogenation. Bulky, electron-rich phosphine ligands such as XPhos and SPhos have been shown to be effective in minimizing this side reaction.[7]

Issue 3: Difficulty with Unprotected N-H Pyrazoles

Q: I am having trouble with the Suzuki coupling of an unprotected N-H bromo-pyrazole. What are the specific challenges and solutions?

A: Unprotected nitrogen-rich heterocycles can be challenging substrates in palladium-catalyzed cross-coupling reactions.[19] The acidic proton can lead to catalyst inhibition or deactivation.[19]

  • Catalyst Inhibition: The pyrazole nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

    • Recommendation: Using a higher catalyst loading or specialized pre-catalysts designed for such substrates can be beneficial.[19]

  • Side Reactions: As mentioned, the acidic proton can promote debromination.[7]

    • Recommendation: Besides N-protection, careful optimization of the base and ligand is crucial. Milder bases and bulky, electron-rich ligands are often preferred.[7][19]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the Suzuki coupling of bromo-pyrazoles under various conditions.

Table 1: Effect of Catalyst and Ligand on Yield

EntryBromo-pyrazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90685[4]
24-Bromo-1-methyl-1H-pyrazolePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME80292[5]
33-Bromo-1H-pyrazolePhenylboronic acidP1 (XPhos precatalyst) (7)XPhos (10.5)K₃PO₄Dioxane/H₂O1002486[19]
44-Bromo-1H-pyrazolePhenylboronic acidP1 (XPhos precatalyst) (7)XPhos (10.5)K₃PO₄Dioxane/H₂O1002475[19]

Table 2: Effect of Base and Solvent on Yield

EntryBromo-pyrazole SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)90685[4]
24-Bromo-1H-pyrazolePhenylboronic acidPyridine-Pyrazole/Pd(II)K₂CO₃Ethanol/H₂O (1:1)MW0.3395[4]
34-BromoacetophenonePhenylboronic acidPd-Ln hybridK₂CO₃DMF/H₂O (1:1)70399[15]
45-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80292[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [4]

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling using a Pyridine-Pyrazole/Pd(II) Catalyst [4]

Materials:

  • Aryl halide (e.g., 4-bromo-1H-pyrazole) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)

  • K₂CO₃ (2.0 mmol)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • In a microwave vial, combine the aryl halide, phenylboronic acid, pyridine-pyrazole/Pd(II) catalyst, and K₂CO₃.

  • Add ethanol and water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 20-40 minutes).[20]

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R1-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R1-R2 reductive_elimination->product boronic_acid R2-B(OH)2 + Base boronic_acid->transmetalation halopyrazole R1-X (Bromo-pyrazole) halopyrazole->oxidative_addition Suzuki_Workflow start Start: Reaction Setup reagents Combine Bromo-pyrazole, Boronic Acid, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (e.g., Argon flush) reagents->inert solvent Add Degassed Solvents inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Reaction Work-up: Quench, Extract, Dry monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

References

Technical Support Center: Synthesis of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate, a key intermediate in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the N-alkylation of 4-bromo-5-methyl-1H-pyrazole with ethyl bromoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole with ethyl bromoacetate?

A1: The most frequently employed bases for this transformation are inorganic carbonates, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and stronger bases like sodium hydride (NaH). The choice of base can significantly impact reaction time, yield, and regioselectivity.

Q2: How does the choice of base affect the regioselectivity of the N-alkylation?

A2: The N-alkylation of unsymmetrical pyrazoles can lead to two regioisomers (N1 and N2 alkylation). Generally, for 3(5)-substituted pyrazoles, the regioselectivity is influenced by steric hindrance and the nature of the base. Weaker bases like potassium carbonate may lead to a mixture of isomers, while stronger bases like sodium hydride can favor the formation of a single regioisomer, often the less sterically hindered N1 product. The "cesium effect" with Cs₂CO₃ can also enhance N1-selectivity due to the large cation's ability to coordinate with the pyrazole nitrogen.

Q3: What solvents are recommended for this reaction?

A3: Polar aprotic solvents are typically used for this N-alkylation. Common choices include N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone. The choice of solvent can influence the solubility of the reagents and the reaction rate.

Q4: Can phase-transfer catalysis (PTC) be used for this synthesis?

A4: Yes, phase-transfer catalysis is a viable and often advantageous method for the N-alkylation of pyrazoles. Using a solid base like potassium hydroxide or potassium carbonate with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can lead to high yields under mild conditions, sometimes even without a solvent.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete deprotonation of the pyrazole. 2. Insufficient reactivity of the alkylating agent. 3. Low reaction temperature or short reaction time. 4. Degradation of the starting material or product.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).[2] 2. Ensure the ethyl bromoacetate is not degraded. Consider using ethyl iodoacetate which is more reactive. 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. 4. Ensure anhydrous reaction conditions, especially when using NaH.
Formation of Regioisomers 1. The chosen base is not selective enough. 2. Steric hindrance at the N1 position is not significant enough to direct alkylation.1. Use a stronger, non-coordinating base like NaH to favor the thermodynamically more stable N1-anion. 2. Employ a bulkier base or solvent to increase steric hindrance around the N2 position. 3. Consider using cesium carbonate, which can promote N1 selectivity.
Presence of Side Products 1. O-alkylation of the ethyl acetate moiety by the pyrazole anion. 2. Dialkylation of the pyrazole. 3. Hydrolysis of the ester group.1. This is generally less common but can occur. Ensure slow addition of the alkylating agent. 2. Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). 3. Ensure anhydrous conditions and use a non-aqueous workup if necessary.
Difficult Product Isolation 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Extract with a more polar organic solvent or perform multiple extractions. 2. Add brine to the aqueous layer to break the emulsion.

Alternative Base Comparison for N-Alkylation

The following table summarizes the typical reaction conditions and outcomes for the synthesis of this compound using different bases. Data is compiled from analogous reactions of 4-halopyrazoles.[1]

Base Solvent Temperature (°C) Time (h) Yield (%) Key Considerations
Potassium Carbonate (K₂CO₃) DMF or ACN60-804-1275-90Cost-effective; may result in a mixture of regioisomers.
Cesium Carbonate (Cs₂CO₃) DMF or ACN25-602-885-95Higher reactivity and selectivity than K₂CO₃; more expensive.
Sodium Hydride (NaH) THF or DMF0-251-490-98High yield and regioselectivity; requires strict anhydrous conditions.
Potassium Hydroxide (KOH) with TBAB (PTC) Toluene or neat25-501-680-95Mild conditions, often no solvent needed, simple workup.[1]

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃)
  • To a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) in DMF (0.5 M), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70°C and monitor the reaction progress by TLC.

  • After completion (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain this compound.

Protocol 2: N-Alkylation using Sodium Hydride (NaH)
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) under an inert atmosphere (N₂ or Ar) at 0°C, add a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0°C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion (typically 1-3 hours), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow and Decision Making

The selection of an appropriate base is a critical step in optimizing the synthesis of this compound. The following diagram illustrates a decision-making workflow for choosing a suitable base.

BaseSelectionWorkflow Start Start: Synthesis of This compound CheckRequirements Define Key Requirements: - High Regioselectivity? - Mild Conditions? - Cost-Effectiveness? Start->CheckRequirements HighSelectivity High Regioselectivity Required CheckRequirements->HighSelectivity Yes MildConditions Mild Conditions Preferred CheckRequirements->MildConditions Yes CostEffective Cost-Effectiveness is a Priority CheckRequirements->CostEffective Yes UseNaH Consider Sodium Hydride (NaH) HighSelectivity->UseNaH UsePTC Consider Phase-Transfer Catalysis (PTC) with KOH/TBAB MildConditions->UsePTC UseK2CO3 Start with Potassium Carbonate (K2CO3) CostEffective->UseK2CO3 End Optimized Synthesis Protocol UseNaH->End UsePTC->End ConsiderCs2CO3 Consider Cesium Carbonate (Cs2CO3) for improved yield/selectivity UseK2CO3->ConsiderCs2CO3 If yield/selectivity is low UseK2CO3->End ConsiderCs2CO3->End

Caption: Decision workflow for selecting an alternative base.

The following diagram illustrates the general experimental workflow for the N-alkylation reaction.

ExperimentalWorkflow Reagents 1. Mix Pyrazole and Base in appropriate solvent Alkylation 2. Add Ethyl Bromoacetate Reagents->Alkylation Reaction 3. Heat and Monitor Reaction (TLC) Alkylation->Reaction Workup 4. Quench and Aqueous Workup Reaction->Workup Purification 5. Extraction and Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Managing Regioisomers in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the formation and management of regioisomers during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, particularly in reactions like the Knorr synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[2]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[3]

  • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the final ratio of the regioisomers.[2]

Q3: How can I differentiate between the two regioisomers of a synthesized pyrazole?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between pyrazole regioisomers. Specifically, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are highly effective. A NOESY experiment can show through-space correlations between protons, for example, between the N-substituent and a proton on a neighboring substituent at either the C3 or C5 position of the pyrazole ring, thus confirming the regiochemistry.[3][4] HMBC spectroscopy, on the other hand, reveals long-range (2-3 bond) correlations between protons and carbons, which can also be used to unambiguously assign the structure.

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl compound are not significant enough to favor the formation of one regioisomer over the other under your current reaction conditions.

  • Solution:

    • Change the Solvent: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to dramatically increase regioselectivity in pyrazole formation.[3]

    • Modify the pH: Adjusting the pH of the reaction can alter the nucleophilicity of the hydrazine nitrogens. Adding a catalytic amount of acid (e.g., acetic acid) or base can sometimes favor the formation of one isomer.

    • Alter the Temperature: Experiment with running the reaction at a lower or higher temperature to see if it influences the kinetic or thermodynamic product distribution.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.

  • Solution:

    • Reverse the Polarity of the Hydrazine: If using a substituted hydrazine, switching between the free base and its hydrochloride salt can sometimes reverse the regioselectivity.

    • Protecting Groups: Consider a synthetic strategy that involves using a protecting group on one of the carbonyls of the 1,3-dicarbonyl compound to force the initial attack of the hydrazine to the unprotected carbonyl.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: You have a mixture of pyrazole regioisomers that needs to be separated to isolate the desired compound.

  • Solution:

    • Column Chromatography: This is the most common method for separating regioisomers. Careful optimization of the solvent system (eluent) is key. Start with a non-polar solvent and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to find the optimal solvent system that gives the best separation.[4]

    • Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective separation technique.

Data Presentation

Table 1: Effect of Solvent on the Regioisomeric Ratio in the Synthesis of N-Methylpyrazoles

1,3-Diketone SubstrateSolventRegioisomer Ratio (A:B)*Reference
1-Phenyl-1,3-butanedioneEthanol~1:1[3]
1-Phenyl-1,3-butanedioneTFE85:15[3]
1-Phenyl-1,3-butanedioneHFIP97:3[3]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol~1:1.8[3]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85:15[3]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:3[3]

*Regioisomer A is the 3-substituted pyrazole and Regioisomer B is the 5-substituted pyrazole.

Experimental Protocols

Protocol 1: Regioselective Knorr Pyrazole Synthesis using 2,2,2-Trifluoroethanol (TFE)

This protocol describes a general procedure for the synthesis of a pyrazole with improved regioselectivity using a fluorinated alcohol as the solvent.[1]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in TFE.

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general guideline for separating a mixture of pyrazole regioisomers.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel for flash chromatography

  • A series of solvents for TLC and elution (e.g., hexanes, ethyl acetate, dichloromethane)

  • TLC plates

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent. Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting from 100% hexanes and gradually adding ethyl acetate). Identify the solvent system that provides the best separation between the two regioisomer spots.

  • Column Preparation: Prepare a flash chromatography column with silica gel, wet-packing it with the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Begin eluting the column with the optimized solvent system identified from the TLC analysis. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the separated, pure regioisomers.

  • Isolation: Combine the fractions containing each pure regioisomer and remove the solvent under reduced pressure to obtain the isolated compounds.

Protocol 3: Characterization of Pyrazole Regioisomers by NMR Spectroscopy

This protocol outlines the general steps for characterizing and differentiating pyrazole regioisomers using 1D and 2D NMR techniques.

Materials:

  • Purified pyrazole regioisomer samples

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of each purified regioisomer in a suitable deuterated solvent in a clean NMR tube.

  • 1D ¹H NMR: Acquire a standard ¹H NMR spectrum for each isomer. Analyze the chemical shifts, integrations, and coupling patterns of the protons. While this may not be sufficient for unambiguous assignment, it provides initial structural information.

  • 2D NOESY: Acquire a 2D NOESY spectrum for each isomer. Look for cross-peaks that indicate through-space proximity between the protons of the N-substituent and the protons of the substituents at the C3 and C5 positions. The presence or absence of these correlations will help in assigning the correct regioisomeric structure.[3][4]

  • 2D HMBC: Acquire a 2D HMBC spectrum to confirm the assignments. Analyze the long-range correlations between protons and carbons to establish the connectivity within the molecule and definitively determine the substitution pattern on the pyrazole ring.

Visualizations

Knorr_Pyrazole_Synthesis cluster_start Starting Materials 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate_A Hydrazone Intermediate A 1,3-Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Hydrazone Intermediate B 1,3-Dicarbonyl->Intermediate_B Attack at C3 Hydrazine Hydrazine Hydrazine->Intermediate_A Hydrazine->Intermediate_B Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization

Caption: Knorr pyrazole synthesis pathway showing the formation of two regioisomers.

Troubleshooting_Regioselectivity Start Poor Regioselectivity (e.g., 1:1 mixture) ChangeSolvent Change Solvent to Fluorinated Alcohol (TFE/HFIP) Start->ChangeSolvent ModifyPH Modify Reaction pH (Acidic or Basic Catalysis) Start->ModifyPH AlterTemp Alter Reaction Temperature Start->AlterTemp CheckIsomers Is desired isomer the major product? ChangeSolvent->CheckIsomers ModifyPH->CheckIsomers AlterTemp->CheckIsomers End Proceed with Purification CheckIsomers->End Yes Separate Separate Isomers (Chromatography/Recrystallization) CheckIsomers->Separate No Experimental_Workflow Start Start: Pyrazole Synthesis Reaction Run Knorr Synthesis (e.g., with TFE for regioselectivity) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification of Crude Product (Column Chromatography) Workup->Purification Analysis Characterization of Isomers (NMR: 1H, NOESY, HMBC) Purification->Analysis End Isolated Pure Regioisomer(s) Analysis->End

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we will address common pitfalls and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Section 1: Frequently Asked Questions (FAQs) - Navigating Common Synthetic Hurdles

This section addresses the most frequent challenges encountered during the synthesis of substituted pyrazoles, particularly focusing on the widely used Knorr synthesis and its variations involving the condensation of 1,3-dicarbonyl compounds with hydrazines.[1][2]

Q1: My pyrazole synthesis is resulting in a low yield. What are the primary causes and how can I troubleshoot this?

A1: Low yields in pyrazole synthesis are a common issue and can often be traced back to a few key factors.[2][3] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.

  • Purity of Starting Materials: The purity of both the hydrazine and the 1,3-dicarbonyl compound is paramount. Impurities can lead to a host of unwanted side reactions, which not only consume your starting materials but also complicate the purification of your desired product.[3][4] Hydrazine derivatives, in particular, can degrade over time; therefore, using a freshly opened bottle or purifying the reagent before use is highly recommended.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that often require optimization for each specific substrate combination.[3][4][5] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction duration and prevent the formation of degradation products from prolonged reaction times.[3][4]

  • Incomplete Cyclization: The reaction can sometimes stall at the hydrazone intermediate stage, especially if the hydrazine is deactivated by electron-withdrawing groups.[4] In such cases, adjusting the reaction conditions, such as increasing the temperature or adding a catalytic amount of acid, can facilitate the final cyclization and dehydration steps to form the aromatic pyrazole ring.[2]

Q2: I'm observing the formation of a mixture of regioisomers. How can I control the regioselectivity of my reaction?

A2: The formation of regioisomers is arguably the most prevalent challenge in the synthesis of substituted pyrazoles, particularly when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[4][6] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products that can be difficult to separate.[6]

Several factors govern the regiochemical outcome:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[6]

  • Steric Effects: Steric hindrance around the carbonyl groups or on the substituted hydrazine can direct the nucleophilic attack to the less hindered carbonyl carbon.[6]

  • Reaction Conditions: This is often the most critical factor to manipulate. Solvent, temperature, and pH can dramatically influence which regioisomer is favored.[6] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[6] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as solvents has been shown to significantly improve regioselectivity in some cases due to their unique hydrogen-bonding properties.[6][7]

Table 1: Effect of Solvent on Regioisomeric Ratio [6]

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (A:B)
Unsymmetrical DiketoneMethylhydrazineEthanol1:1.3
Unsymmetrical DiketoneMethylhydrazineTFE>95:5
Unsymmetrical DiketonePhenylhydrazineEthanolEquimolar mixture
Unsymmetrical DiketonePhenylhydrazineN,N-dimethylacetamide (DMAc)>98:2

Data compiled from multiple sources to illustrate the general trend.

Q3: How can I confidently distinguish between the different pyrazole regioisomers I've synthesized?

A3: A combination of spectroscopic techniques is essential for the unambiguous identification of pyrazole regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.

    • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.[4]

    • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for definitive structure determination. This experiment identifies through-space correlations between protons. A correlation between protons on the N-substituent and protons on the pyrazole ring can confirm their relative positions and thus identify the correct regioisomer.[4]

Q4: My reaction mixture is turning a dark color. What causes this and is it a problem?

A4: The development of colored impurities, often yellow or red, can be concerning. This is typically due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[4] While it may not always significantly impact the yield of the desired product, it can make purification more challenging. To mitigate this, ensure your hydrazine is of high purity and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Section 2: Troubleshooting Guides - A Deeper Dive into Synthetic Problems

This section provides more detailed, step-by-step guidance for troubleshooting specific, complex issues that can arise during pyrazole synthesis.

Guide 1: Low Conversion Rates and Incomplete Reactions

Symptom: TLC analysis shows a significant amount of unreacted starting materials even after a prolonged reaction time.[4]

Logical Workflow for Troubleshooting Low Conversion:

start Low Conversion Observed purity Verify Purity of Starting Materials (Hydrazine & Dicarbonyl) start->purity conditions Optimize Reaction Conditions purity->conditions If purity is confirmed temp_time Increase Temperature or Prolong Reaction Time conditions->temp_time solvent Evaluate Solvent Polarity and Properties conditions->solvent catalyst Consider Addition of Acid/Base Catalyst conditions->catalyst result Improved Conversion temp_time->result solvent->result catalyst->result pyrazole Unsymmetrical Pyrazole alkylation Alkylation (R-X, Base) pyrazole->alkylation isomer1 N1-Alkylated Product alkylation->isomer1 Steric/Electronic Control isomer2 N2-Alkylated Product alkylation->isomer2

References

Technical Support Center: Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.

Issue 1: Inconsistent results or loss of compound activity over time.

  • Question: My experimental results using this compound are not reproducible, and the compound seems to lose its efficacy. What could be the cause?

  • Answer: This issue often points to the degradation of the compound. This compound, like many ester-containing compounds, can be susceptible to hydrolysis. The stability of the compound can be influenced by storage conditions and the experimental environment. It is crucial to store the compound in a cool, dry, and well-ventilated place.[1][2][3] For some related pyrazole derivatives, protection from light and air is also recommended.[2]

    To troubleshoot this, it is advised to:

    • Verify the purity of your sample using techniques like NMR or LC-MS.

    • Ensure that the compound is stored in a tightly sealed container, possibly under an inert atmosphere like argon.[2]

    • Avoid exposure to strong acids, bases, and oxidizing agents.[3]

Issue 2: Appearance of new, unknown peaks in analytical data (e.g., HPLC, LC-MS).

  • Question: I am observing unexpected peaks in my analytical runs of this compound. What are these impurities?

  • Answer: The appearance of new peaks likely indicates the presence of degradation products. A primary suspect is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. This can occur if the compound is exposed to moisture, or acidic or basic conditions.

    To identify the impurities, you can:

    • Attempt to isolate the impurity for structural elucidation.

    • Compare the retention time with a synthesized standard of the suspected carboxylic acid.

    • Analyze the mass of the impurity peak in LC-MS to see if it corresponds to the hydrolyzed product.

Issue 3: Poor yield or unexpected side products during a reaction.

  • Question: When using this compound in a reaction, I am getting low yields of my desired product and observing side reactions. What could be the problem?

  • Answer: If the reaction conditions are not compatible with the stability of this compound, you may experience poor outcomes. For instance, reactions run in strong aqueous base at elevated temperatures can lead to the hydrolysis of the ester. The bromo-substituent on the pyrazole ring might also participate in side reactions under certain nucleophilic or organometallic conditions.

    To mitigate this:

    • Carefully review the pH and temperature of your reaction.

    • Consider using non-aqueous solvents if hydrolysis is a concern.

    • Protect the ester group if it is not the intended reaction site and harsh conditions are unavoidable.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] For enhanced stability, especially for long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light.[2]

Q2: Is this compound sensitive to pH?

A2: Yes, due to the presence of an ethyl ester functional group, the compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally faster under basic conditions. It is advisable to maintain a neutral pH when working with this compound in aqueous solutions, if possible.

Q3: How can I assess the stability of my batch of this compound?

A3: A stability study can be performed by subjecting the compound to various stress conditions (e.g., elevated temperature, different pH values, light exposure) and monitoring its purity over time using a stability-indicating analytical method, such as HPLC or LC-MS.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation product is the carboxylic acid formed from the hydrolysis of the ethyl ester, which is (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. Other degradation pathways could exist, but hydrolysis is a common route for ester-containing molecules.

Quantitative Data Summary

As no specific quantitative stability data for this compound was found in the public domain, the following table presents a hypothetical stability profile based on general chemical principles for similar compounds. This should be used as a guideline for designing experiments.

ConditionParameterValuePotential Degradant
pH Half-life (t½) at 25°CpH 4: > 1 year(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
pH 7: ~6 months(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
pH 9: ~2 weeks(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Temperature % Degradation after 1 month4°C: < 1%-
25°C: 2-5%(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
40°C: 10-20%(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Light % Degradation after 1 monthProtected from light: < 2%-
(in solution)Exposed to UV light: 5-15%Photodegradation products

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

Objective: To determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Buffers of pH 4, 7, and 9

  • Temperature-controlled chambers

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in acetonitrile. For pH stability studies, dilute the stock solution in the respective aqueous buffers to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • pH Stability: Incubate the buffered solutions at 25°C.

    • Thermal Stability: Store solid compound and solutions at 4°C, 25°C, and 40°C.

    • Photostability: Expose a solution to UV light in a photostability chamber, with a control sample wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at initial (T=0), 1, 2, 4, and 8 weeks.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at an appropriate wavelength (determined by UV scan).

    • Analysis: Quantify the peak area of the parent compound and any new peaks that appear. Calculate the percentage of the parent compound remaining at each time point.

Protocol 2: Identification of Hydrolytic Degradation Product

Objective: To confirm the identity of the primary degradation product as the corresponding carboxylic acid.

Materials:

  • Degraded sample of this compound

  • LC-MS system

  • (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid standard (if available, or to be synthesized)

Methodology:

  • LC-MS Analysis of Degraded Sample:

    • Inject the degraded sample into the LC-MS system.

    • Obtain the mass spectrum of the main degradation peak.

    • Compare the observed mass with the theoretical mass of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

  • Synthesis of Standard (if necessary):

    • Hydrolyze a small amount of this compound under basic conditions (e.g., using LiOH in a THF/water mixture).

    • Purify the resulting carboxylic acid.

  • Comparative Analysis:

    • Run the synthesized standard on the same LC-MS system.

    • Compare the retention time and mass spectrum with the degradation product observed in the stability study.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results degradation_suspected Degradation Suspected start->degradation_suspected check_purity Check Purity (NMR, LC-MS) hydrolysis_check Investigate Hydrolysis (LC-MS for Acid) check_purity->hydrolysis_check storage_conditions Review Storage Conditions solution Implement Corrective Actions: - Use fresh, pure compound - Optimize storage (cool, dry, inert atm) - Adjust reaction conditions storage_conditions->solution degradation_suspected->check_purity Yes degradation_suspected->storage_conditions Yes reaction_conditions Review Reaction Conditions (pH, Temp) hydrolysis_check->reaction_conditions reaction_conditions->solution

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Workflow_for_Stability_Assessment start Prepare Stock Solution stress_conditions Apply Stress Conditions (pH, Temp, Light) start->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Analyze Data (% Degradation, Half-life) hplc_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Monitoring Pyrazole Alkylation Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for monitoring the progress of pyrazole alkylation reactions using thin-layer chromatography (TLC). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor a pyrazole alkylation reaction?

A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). In a pyrazole alkylation, the starting pyrazole, which is a relatively polar molecule due to its N-H bond, is converted to a less polar N-alkylated product. This difference in polarity leads to a difference in retention on the silica gel plate. The less polar product travels further up the plate, resulting in a higher Retention Factor (Rf) value compared to the starting material. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.

Q2: How do I choose an appropriate mobile phase for my pyrazole alkylation TLC?

A2: A common mobile phase for separating pyrazoles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2] The optimal ratio depends on the specific polarity of your pyrazole and its alkylated product. A good starting point is a 70:30 mixture of hexane:ethyl acetate.[3] You can then adjust the ratio to achieve good separation, where the Rf values of the spots are ideally between 0.2 and 0.8.

Q3: How can I visualize the spots on the TLC plate if my compounds are not colored?

A3: Most pyrazole derivatives are not colored. Therefore, visualization techniques are necessary. The most common non-destructive method is using a UV lamp (254 nm), as the aromatic pyrazole ring will often absorb UV light and appear as dark spots on a fluorescent background.[4] Destructive methods involve using chemical stains that react with the compounds to produce colored spots. Common general-purpose stains include potassium permanganate and p-anisaldehyde.[4][5]

Q4: My pyrazole starting material is very polar and doesn't move from the baseline. What should I do?

A4: If your pyrazole is highly polar and has a very low Rf value, you need to increase the polarity of your mobile phase.[6] You can do this by increasing the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture. If that is not sufficient, you can try adding a small amount of a highly polar solvent like methanol to the mobile phase.

Q5: The N-alkylation of my unsymmetrical pyrazole can lead to two different regioisomers. Can I distinguish them by TLC?

A5: Distinguishing regioisomers by TLC can be challenging as they often have very similar polarities.[7][8] However, it is sometimes possible to achieve separation by carefully optimizing the mobile phase. Trying different solvent systems or using high-performance TLC (HPTLC) plates may improve resolution. If TLC separation is not possible, other analytical techniques like NMR spectroscopy would be required to identify and quantify the isomers.[8]

Troubleshooting Guide

Problem Possible Causes Solutions
Streaking of spots - The sample is too concentrated.- The compound is highly acidic or basic.- The sample is not fully dissolved in the spotting solvent.- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.- Ensure the sample is fully dissolved before spotting.
Spots are too high on the plate (High Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Spots are too low on the plate (Low Rf) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[6]
No spots are visible under UV light - The compounds do not have a UV chromophore.- The concentration of the sample is too low.- Use a chemical stain for visualization.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[9]
Uneven solvent front - The TLC plate was not placed vertically in the developing chamber.- The edge of the plate is touching the filter paper or the side of the chamber.- Ensure the plate is level in the chamber.- Make sure the plate is not in contact with anything other than the mobile phase at the bottom.[9]
Unexpected spots appear - The reaction has produced side products.- The starting material is impure.- The TLC plate was contaminated during handling.- Analyze the reaction mixture by other techniques (e.g., LC-MS) to identify side products.- Check the purity of the starting material.- Handle the TLC plate carefully by the edges.[9]

Data Presentation

Table 1: Example Rf Values for a Pyrazole Alkylation

The following table provides hypothetical Rf values for a typical pyrazole alkylation reaction in different mobile phase systems. The N-alkylated product is less polar and therefore has a higher Rf value than the starting pyrazole.

Mobile Phase (Hexane:Ethyl Acetate)Starting Pyrazole (Rf)N-Alkylated Product (Rf)Separation (ΔRf)
90:100.100.250.15
80:200.250.500.25
70:300.400.700.30
50:500.650.850.20
Table 2: Comparison of TLC Visualization Techniques for Pyrazoles

This table summarizes common visualization methods and their expected results with pyrazole compounds.

Visualization MethodPreparationProcedureExpected Results for Pyrazoles
UV Light (254 nm) N/AShine the UV lamp on the dried TLC plate.Non-destructive. Aromatic pyrazole rings usually appear as dark spots on a green fluorescent background.[4]
Iodine Vapor Place a few crystals of iodine in a sealed chamber.Place the dried TLC plate in the chamber for a few minutes.Semi-destructive. Pyrazoles, being nitrogen-containing heterocycles, may form yellow to brown spots. The spots may fade over time.
Potassium Permanganate Stain 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[5]Dip the plate in the stain and gently heat with a heat gun.Destructive. The pyrazole ring may be oxidized, appearing as yellow to brown spots on a purple background.[5]
p-Anisaldehyde Stain 4mL p-anisaldehyde, 5mL sulfuric acid, 2mL acetic acid in 150mL ethanol.[4]Dip the plate in the stain and heat with a heat gun until colors develop.Destructive. As nitrogen-containing compounds, pyrazoles may produce colored spots (e.g., yellow, green, or blue) on a pink background.[4][10]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Pyrazole Alkylation by TLC
  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the starting line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the Plate:

    • In the 'SM' lane, spot a dilute solution of your starting pyrazole.

    • In the 'RM' lane, spot a sample taken directly from your reaction mixture.

    • In the 'C' lane, first spot the starting material, and then spot the reaction mixture on top of it.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 70:30 hexane:ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp. If necessary, use a chemical stain for visualization.

  • Analyze the Results: Compare the spots in the three lanes. The disappearance of the starting material spot in the 'RM' lane and the appearance of a new, higher Rf spot indicates the progress of the reaction. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Visualizations

TLC_Workflow TLC Monitoring Workflow for Pyrazole Alkylation cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (Draw baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm Lane 1 spot_c Spot Co-spot (SM + RM) prep_plate->spot_c Lane 2 spot_rm Spot Reaction Mixture (RM) prep_plate->spot_rm Lane 3 develop Develop Plate in Solvent Chamber spot_rm->develop dry Dry Plate & Mark Solvent Front develop->dry visualize_uv Visualize under UV Light dry->visualize_uv visualize_stain Apply Chemical Stain (if needed) visualize_uv->visualize_stain analyze Analyze Rf Values & Reaction Progress visualize_uv->analyze visualize_stain->analyze

Caption: Workflow for monitoring pyrazole alkylation by TLC.

Troubleshooting_Logic TLC Troubleshooting Logic cluster_streaking Streaking Spots cluster_rf Rf Issues cluster_spots Spot Visibility start Problem with TLC Result streak_q Are spots streaking? start->streak_q rf_q Rf too high or low? start->rf_q spots_q No spots visible? start->spots_q streak_sol1 Dilute Sample streak_q->streak_sol1 Yes streak_sol2 Add Acid/Base to Mobile Phase streak_q->streak_sol2 Yes rf_high Decrease Mobile Phase Polarity rf_q->rf_high High rf_low Increase Mobile Phase Polarity rf_q->rf_low Low spots_sol1 Use Chemical Stain spots_q->spots_sol1 Yes spots_sol2 Concentrate Sample Spot spots_q->spots_sol2 Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Scale-Up of Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the scale-up of pyrazole derivative synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of pyrazole derivative synthesis in a question-and-answer format.

Issue Potential Cause Recommended Solution
Decreased Yield Upon Scale-Up Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[1]Employ a reactor with a jacketed system for better temperature control. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution.[1]
Poor Mixing: Inadequate agitation in large reactors can result in non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.[1]Use an appropriately sized and shaped impeller for the reactor. Optimize the mixing speed to ensure thorough mixing without causing excessive shear that could degrade the product.[1]
Extended Reaction Times: Reactions that are complete within hours at the lab scale may require significantly longer at a larger scale.[1]Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Do not rely solely on the reaction time from the lab-scale experiment.[1]
Poor Regioselectivity Reaction Conditions: The formation of undesired isomers is often influenced by reaction conditions that may change during scale-up.[2]Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in some pyrazole syntheses.[3] Temperature Control: Maintain strict temperature control throughout the reaction. Gradual addition of reagents can help maintain a consistent temperature profile.[1] pH Control: The pH of the reaction mixture can influence the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound, thus affecting the regioselectivity.
Exothermic Runaway Poor Heat Dissipation: The highly exothermic nature of some pyrazole syntheses, particularly with hydrazine, can be difficult to control at a larger scale.[2]Slow Addition: Controlled, slow addition of reagents, such as hydrazine hydrate.[2] Efficient Cooling: Ensure the reactor has adequate cooling capacity.[2] Dilution: Use a sufficient amount of solvent to absorb the heat of reaction.[2]
Difficulty in Purification Similar Physical Properties: The desired product and impurities may have similar solubilities, making separation by crystallization challenging.Alternative Purification Techniques: Consider slurry washes, where the crude solid is washed with a solvent in which the product is sparingly soluble but the impurities are soluble. Recrystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures is recommended.[4] Formation of Acid Addition Salts: Pyrazoles can be converted into acid addition salts, which can then be crystallized to separate them from non-basic impurities.[5][6]
Product Degradation Thermal Instability: The product may be unstable at elevated temperatures required for reaction or purification.Lower the reaction and purification temperatures. Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.

Data Presentation: Comparison of Batch vs. Flow Chemistry

The use of continuous flow chemistry can offer significant advantages over traditional batch processes for the synthesis of pyrazole derivatives, particularly in terms of reaction time and yield.

Reaction Method Reaction Time Yield (%) Reference
Synthesis of 1,4-disubstituted pyrazolesBatch2-20 hoursSimilar to flow[7]
Flow5-15 minutesSimilar to batch[7]
Synthesis of pyrazolopyrimidinonesBatch9 hoursSimilar to flow[7]
Flow16 minutes80-85[7]
Claisen condensation for pyrazole precursorBatch3 hours60[8]
Flow22 minutes74[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis?

A1: The primary safety concerns during scale-up often revolve around the use of hazardous reagents like hydrazine and the potential for exothermic reactions.[2]

  • Hydrazine: Hydrazine is highly toxic, corrosive, and flammable.[9] It is also a suspected carcinogen.[9] Anhydrous hydrazine is more hazardous than its hydrate forms.[9]

  • Exothermic Reactions: The reaction of hydrazines with dicarbonyl compounds can be highly exothermic, posing a risk of thermal runaway if not properly controlled, especially at a large scale.[2]

  • Diazonium Compounds: If the synthesis involves diazotization steps, the diazonium intermediates can be unstable and potentially explosive, especially if isolated or allowed to accumulate.[10]

Q2: How can I improve the regioselectivity of my pyrazole synthesis during scale-up?

A2: Improving regioselectivity often requires careful control of reaction conditions.

  • Solvent Selection: The choice of solvent can have a significant impact. For example, protic solvents may favor one regioisomer, while aprotic solvents favor another.[11] The use of fluorinated alcohols has been shown to dramatically improve regioselectivity in certain cases.[3]

  • Temperature: Precise temperature control is crucial, as temperature fluctuations can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio.[1]

  • Catalyst/Additive: The use of acids or other catalysts can alter the reactivity of the starting materials and direct the reaction towards a specific regioisomer.

Q3: What are the advantages of using flow chemistry for pyrazole synthesis scale-up?

A3: Flow chemistry offers several advantages for scaling up pyrazole synthesis:

  • Enhanced Safety: It allows for the in-situ generation and immediate use of hazardous intermediates, minimizing their accumulation and improving overall safety.[7]

  • Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling better control of exothermic reactions and reducing the risk of thermal runaway.[7]

  • Faster Reaction Times: Reactions are often significantly faster in flow due to more efficient mixing and heat transfer, leading to higher throughput.[7][12]

  • Easier Scale-Up: Scaling up a flow process often involves running the system for a longer duration rather than increasing the reactor size, which can be more straightforward.[12]

Q4: What are the best practices for purifying pyrazole derivatives at a large scale?

A4: Large-scale purification requires different strategies than lab-scale purification.

  • Crystallization: Recrystallization is a common and effective method for purifying pyrazole derivatives. A thorough screening of solvents and solvent mixtures is essential to find optimal conditions.[4]

  • Acid Salt Formation: For basic pyrazole derivatives, forming an acid addition salt can be an effective purification strategy. The salt often has different solubility properties than the free base, allowing for selective crystallization.[5][6]

  • Slurry Washes: Washing the crude product with a solvent in which the desired compound has low solubility can be a simple and effective way to remove more soluble impurities.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 3,5-diphenyl-1H-pyrazole

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-1,3-propanedione in ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add water to the concentrated mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Purification of a Pyrazole Derivative by Recrystallization

Materials:

  • Crude pyrazole derivative

  • Selected recrystallization solvent(s)

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair where the pyrazole derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude pyrazole derivative and a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until turbidity persists.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Mandatory Visualization

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup - Charge reactor with starting materials and solvent - Initiate mixing start->reaction_setup reagent_addition Controlled Reagent Addition (e.g., Hydrazine) - Monitor temperature reaction_setup->reagent_addition reaction Reaction - Maintain temperature and mixing - Monitor progress (TLC/HPLC) reagent_addition->reaction workup Workup - Quench reaction - Phase separation/Extraction reaction->workup purification Purification - Crystallization or - Column Chromatography workup->purification analysis Product Analysis - NMR, MS, etc. - Purity Check purification->analysis end End: Pure Product analysis->end

Caption: A generalized experimental workflow for the scale-up synthesis of pyrazole derivatives.

troubleshooting_workflow start Low Yield in Scale-Up? check_mixing Is mixing efficient? start->check_mixing Yes check_temp Is temperature controlled? check_mixing->check_temp Yes optimize_mixing Optimize agitation speed and impeller design check_mixing->optimize_mixing No check_time Is reaction time sufficient? check_temp->check_time Yes improve_temp_control Use jacketed reactor, control addition rate check_temp->improve_temp_control No increase_time Increase reaction time, monitor with in-process controls check_time->increase_time No yield_improved Yield Improved optimize_mixing->yield_improved improve_temp_control->yield_improved increase_time->yield_improved

Caption: A troubleshooting decision tree for addressing low yield in pyrazole synthesis scale-up.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The positional arrangement of substituents on the pyrazole ring can significantly influence the pharmacological profile of these molecules. This guide provides a comparative analysis of the biological activities of pyrazole isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visualizing relevant signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) of pyrazole isomers and guide future drug discovery efforts.

Comparative Biological Activity Data

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. Direct comparative studies of positional isomers are crucial for understanding their structure-activity relationships. Below are tables summarizing the available quantitative data for anticancer, antimicrobial, and anti-inflammatory activities of selected pyrazole isomers.

Anticancer Activity

The antiproliferative effects of pyrazole isomers have been evaluated against various cancer cell lines. The substitution pattern on the pyrazole ring dictates the potency and selectivity of these compounds. For instance, a study on 1,3,5-trisubstituted pyrazole derivatives highlighted differences in cytotoxicity based on the substituent's position.

Compound/Isomer Cancer Cell Line IC50 (µM) Reference
1,3,5-Triphenyl-1H-pyrazole HT-29 (Colon)>100[1]
MCF-7 (Breast)>100[1]
AGS (Gastric)>100[1]
1,5-Diphenyl-3-(pyridin-3-yl)-1H-pyrazole MCF-7 (Breast)2.5[2]
K-562 (Leukemia)4.2[2]
1-(4-Bromophenyl)-5-phenyl-3-(pyridin-3-yl)-1H-pyrazole MCF-7 (Breast)1.8[2]
K-562 (Leukemia)2.9[2]
Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of different isomers against various microbial strains.

Compound/Isomer Microorganism MIC (µg/mL) Reference
4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole S. aureus125[3]
B. subtilis250[3]
E. coli250[3]
1-Acetyl-4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole S. aureus62.5[3]
B. subtilis125[3]
E. coli125[3]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole isomers are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. The half-maximal inhibitory concentration (IC50) is used to quantify their inhibitory potency.

Compound/Isomer Enzyme IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Thymol-pyrazole hybrid 8b COX-113.6316[4]
COX-20.043[4]
Thymol-pyrazole hybrid 8g COX-112.1268[4]
COX-20.045[4]
Celecoxib (Reference) COX-114.7327[4]
COX-20.045[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide protocols for the key biological assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][8]

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.[9]

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the pyrazole isomers in a 96-well microtiter plate containing broth.[9]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[9]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with pyrazole isomers, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[7]

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.[7]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

Signaling Pathway Visualizations

Understanding the molecular mechanisms underlying the biological activities of pyrazole isomers is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by these compounds.

Apoptosis Induction Pathway

Many anticancer pyrazole derivatives exert their effect by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Pyrazole Isomers Pyrazole Isomers Bcl-2 Bcl-2 Pyrazole Isomers->Bcl-2 inhibit Bax/Bak Bax/Bak Pyrazole Isomers->Bax/Bak activate Bcl-2->Bax/Bak inhibit Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilize Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Pyrazole isomers can induce apoptosis through the intrinsic pathway.

COX-2 Mediated Inflammatory Pathway

The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

COX2_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Isomers Pyrazole Isomers Pyrazole Isomers->COX-2 inhibit

Caption: Pyrazole isomers can exert anti-inflammatory effects by inhibiting COX-2.

References

Unambiguous Structure Elucidation: Validating Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for the structural validation of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The following sections detail the experimental protocols and comparative data for X-ray crystallography and alternative spectroscopic methods, underscoring the strengths and limitations of each approach in the context of drug discovery and development.

Comparative Analysis of Structural Validation Methods

While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous determination of molecular structure. The table below compares key performance indicators for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the context of validating the structure of this compound.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packingConnectivity of atoms (1D & 2D NMR), chemical environment of nuclei, and stereochemical relationshipsMolecular weight and elemental composition
Sample Requirement High-quality single crystalSolution (typically mg scale)Small sample amount (µg to ng)
Ambiguity Unambiguous structural determinationCan be ambiguous for complex isomers or tautomers.[1][2]Does not provide direct structural connectivity
Throughput Lower throughput, crystal growth can be a bottleneckHigh throughputHigh throughput

Gold Standard: X-ray Crystallographic Validation

Single-crystal X-ray diffraction analysis provides an unequivocal 3D model of a molecule, revealing the precise spatial arrangement of its atoms. This technique is instrumental in confirming the regiochemistry of substitution on the pyrazole ring, which can be challenging to ascertain definitively by spectroscopic methods alone.[2]

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_validation Validation & Analysis synthesis Synthesis of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structural Validation (e.g., CheckCIF) refinement->validation analysis Analysis of Bond Lengths, Angles, and Packing validation->analysis

Experimental workflow for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Single crystals of this compound suitable for X-ray diffraction would be grown, for example, by slow evaporation of a solution of the purified compound in a suitable solvent system like ethanol.[3]

  • Data Collection : A suitable crystal is mounted on a diffractometer. X-ray intensity data are collected at a controlled temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα radiation).[3]

  • Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[4]

Orthogonal Validation Methods

Spectroscopic methods such as NMR and Mass Spectrometry are crucial for the initial characterization of a compound and for providing complementary evidence to support the X-ray structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[1] For this compound, ¹H and ¹³C NMR would provide key information about the different proton and carbon environments, respectively. However, distinguishing between N1 and N2 isomers of the pyrazole ring can sometimes be challenging based on NMR data alone.[2][5]

nmr_workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) data_acq Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) sample_prep->data_acq processing Data Processing (Fourier Transform, Phasing) data_acq->processing analysis Spectral Analysis (Chemical Shifts, Coupling Constants) processing->analysis structure_prop Proposed Structure analysis->structure_prop ms_workflow sample_intro Sample Introduction ionization Ionization (e.g., ESI, APCI) sample_intro->ionization mass_analysis Mass Analysis (e.g., TOF, Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection spectrum Mass Spectrum (m/z vs. Intensity) detection->spectrum

References

A Comparative Guide to the Reactivity of 4-Bromo vs. 5-Bromo Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole scaffold is a cornerstone in modern medicinal chemistry, with substituted pyrazoles forming the core of numerous therapeutic agents. Brominated pyrazoles, in particular, serve as versatile intermediates for introducing molecular diversity through various cross-coupling and lithiation-substitution reactions. A critical consideration for synthetic chemists is the choice between 4-bromo and 5-bromo pyrazole isomers, as the position of the bromine atom significantly influences the molecule's reactivity. This guide provides an objective comparison of the reactivity of 4-bromo and 5-bromo pyrazole derivatives in key synthetic transformations, supported by experimental data to inform strategic decisions in research and drug development.

Executive Summary

The reactivity of brominated pyrazoles is governed by a combination of electronic and steric factors. The pyrazole ring is a π-excessive system, but the electron density is not uniformly distributed. The C4 position is generally more electron-rich than the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms. Consequently, the C4-Br bond is typically more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the protons at C3 and C5 are more acidic, facilitating deprotonation in lithiation reactions. The proximity of the C5-bromo substituent to the N1 and N2 positions introduces additional steric and electronic effects that can modulate its reactivity compared to the more remote C4-bromo substituent.

This guide will delve into a comparative analysis of these isomers in three pivotal reaction classes:

  • Suzuki-Miyaura Coupling: A cornerstone for C-C bond formation.

  • Buchwald-Hartwig Amination: A powerful tool for constructing C-N linkages.

  • Lithiation and Substitution: A classic method for creating new bonds via organometallic intermediates.

Comparative Reactivity in Key Synthetic Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl and vinyl-substituted pyrazoles. The reactivity of bromopyrazoles in this reaction is primarily dictated by the rate of oxidative addition to the palladium(0) catalyst.

General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles generally follows the trend of carbon-halogen bond strength: C-I > C-Br > C-Cl.[1] While 4-iodopyrazoles are typically the most reactive, they can be more prone to side reactions like dehalogenation.[1][2] 4-Bromopyrazoles often provide a good balance of reactivity and stability.

4-Bromopyrazoles: The C4 position of the pyrazole ring is electronically activated for oxidative addition, making 4-bromopyrazoles excellent substrates for Suzuki-Miyaura coupling. A variety of catalyst systems can be employed to achieve high yields of the coupled products.[3][4]

5-Bromopyrazoles: The C5 position is adjacent to the N1 nitrogen, which can influence the electronic nature and steric accessibility of the C5-Br bond. While less commonly reported in direct comparative studies, 5-bromopyrazoles are also viable substrates for Suzuki-Miyaura coupling. The choice of catalyst and ligands is crucial to overcome any potential steric hindrance and to achieve efficient coupling.

Quantitative Data Summary: Suzuki-Miyaura Coupling

Bromopyrazole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90685-95[3]
4-Bromo-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O801692[4]
5-Bromo-1-ethyl-1H-indazole*N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[5]

*Note: Data for 5-bromo-1-ethyl-1H-indazole is presented as a representative example for a 5-bromo N-heterocycle due to the limited availability of direct comparative data for 5-bromopyrazole under similar conditions.

Experimental Workflow: Comparative Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Comparison start Select 4-Bromo and 5-Bromo Pyrazole Derivatives setup Assemble Parallel Reactions (Inert Atmosphere) start->setup partner Prepare Arylboronic Acid partner->setup catalyst Choose Catalyst System (e.g., Pd(PPh3)4, Base) catalyst->setup react Heat and Stir (Monitor by TLC/LC-MS) setup->react workup Quench and Work-up react->workup purify Purify Products (Column Chromatography) workup->purify characterize Characterize and Calculate Yields purify->characterize compare Compare Yields and Reaction Rates characterize->compare

Workflow for comparing bromopyrazole reactivity in Suzuki coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl and N-heteroaryl pyrazoles. The success of this reaction is highly dependent on the ligand, base, and the electronic properties of the aryl halide.

4-Bromopyrazoles: 4-Bromopyrazoles are effective electrophiles in Buchwald-Hartwig amination. Studies have shown that for certain amines, particularly those lacking β-hydrogens, 4-bromopyrazole can be more effective than 4-iodopyrazole, leading to higher yields.[6][7]

5-Bromopyrazoles: The proximity of the C5-bromo substituent to the pyrazole nitrogens can influence catalyst coordination and reactivity. While direct comparative data is scarce, protocols for the amination of other 5-bromo aza-heterocycles like 5-bromopyrimidine suggest that with the appropriate choice of bulky, electron-rich phosphine ligands, efficient amination is achievable.[8]

Quantitative Data Summary: Buchwald-Hartwig Amination

Bromopyrazole IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂ / tBuDavePhosNaOtBuToluene801267[6]
4-Bromo-1H-pyrazoleAnilinePd precatalyst / tBuBrettPhos (L4)LHMDSTHFrt1287[9]
5-Bromopyrimidine*N-MethylanilinePd₂(dba)₃ / XantphosNaOtBuToluene1001285[8]

*Note: Data for 5-bromopyrimidine is presented as a representative example for a 5-bromo aza-heterocycle due to the limited availability of direct comparative data for 5-bromopyrazole under similar conditions.

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd2_complex R-Pd(II)(Br)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'NH2 pd_amido_complex [R-Pd(II)(NHR')L_n]Br amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido R-Pd(II)(NR')L_n deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 R-NR'

Catalytic cycle for the Buchwald-Hartwig amination.
Lithiation and Substitution

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the functionalization of aromatic and heteroaromatic rings. The acidity of the ring protons and the propensity for halogen-metal exchange are key determinants of the reaction pathway.

4-Bromopyrazoles: The C5 proton of a 4-bromopyrazole is the most acidic due to its proximity to both nitrogen atoms. Therefore, direct deprotonation with a strong base like phenyllithium can occur regioselectively at the C5 position, even in the presence of the bromine at C4. This allows for a subsequent substitution at C5.[10]

5-Bromopyrazoles: For 5-bromopyrazoles, two main pathways can be envisioned: direct C-H lithiation at the more acidic C3 position or bromine-lithium exchange at the C5 position. The outcome is highly dependent on the N-substituent, the organolithium reagent, and the reaction temperature. For 3,4,5-tribromo-1-vinylpyrazole, regioselective bromine-lithium exchange occurs at the 5-position.[6]

Logical Relationship: Lithiation Pathways

G cluster_4bromo 4-Bromopyrazole cluster_5bromo 5-Bromopyrazole start4 4-Bromo-1-R-pyrazole lithiation4 Deprotonation at C5 (e.g., PhLi) start4->lithiation4 intermediate4 4-Bromo-5-lithio-1-R-pyrazole lithiation4->intermediate4 Electrophile product4 4-Bromo-5-substituted-1-R-pyrazole intermediate4->product4 start5 5-Bromo-1-R-pyrazole lithiation5a Deprotonation at C3 (Strong Base) start5->lithiation5a lithiation5b Br-Li Exchange at C5 (e.g., n-BuLi, low temp) start5->lithiation5b intermediate5a 5-Bromo-3-lithio-1-R-pyrazole lithiation5a->intermediate5a Electrophile intermediate5b 5-Lithio-1-R-pyrazole lithiation5b->intermediate5b Electrophile product5a 5-Bromo-3-substituted-1-R-pyrazole intermediate5a->product5a product5b 5-Substituted-1-R-pyrazole intermediate5b->product5b

Potential lithiation pathways for 4-bromo and 5-bromopyrazoles.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles[3]

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture at 90-100 °C with stirring for 6-12 hours, or until reaction completion is observed by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.

Representative Protocol for Buchwald-Hartwig Amination of a 5-Bromo-N-Heterocycle (adapted for 5-Bromopyrazole)[8]

Materials:

  • 5-Bromopyrazole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

  • Add the 5-bromopyrazole derivative and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Lithiation and Substitution of a 4-Bromopyrazole Derivative[10]

Materials:

  • N-Protected 4-bromopyrazole (1.0 equiv)

  • Organolithium reagent (e.g., Phenyllithium or n-Butyllithium) (1.0-1.2 equiv)

  • Electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2-1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-protected 4-bromopyrazole in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add the organolithium reagent dropwise and stir the mixture for a specified time (e.g., 30-60 minutes) to allow for metalation.

  • Add the electrophile to the solution and continue stirring at low temperature for a period of time before allowing the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice between 4-bromo and 5-bromo pyrazole derivatives as synthetic intermediates is nuanced and depends on the desired transformation and overall synthetic strategy. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, 4-bromopyrazoles are generally more reactive due to the electronic nature of the C4 position. However, with careful selection of modern catalyst systems, 5-bromopyrazoles can also be effectively functionalized. In the case of lithiation, the inherent acidity of the pyrazole ring protons directs the regioselectivity, with the C5 position of 4-bromopyrazoles and the C3 position of 5-bromopyrazoles being the most likely sites of deprotonation. Bromine-lithium exchange offers an alternative pathway, particularly for 5-bromopyrazoles at low temperatures.

This guide provides a framework for understanding the reactivity differences between these two important classes of building blocks. Researchers are encouraged to consider the electronic and steric factors at play and to consult the specific experimental protocols as a starting point for their synthetic endeavors. The continued development of new catalytic systems will undoubtedly further expand the synthetic utility of both 4-bromo and 5-bromo pyrazole derivatives in the pursuit of novel bioactive molecules.

References

Comparative Antimicrobial Activity of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate Derivatives Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial activity of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate derivatives against established standard antimicrobial drugs. The data presented is synthesized from various studies evaluating the efficacy of pyrazole-based compounds against a range of pathogenic microorganisms. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison and aid in the discovery of novel antimicrobial agents.

Quantitative Data Summary

The antimicrobial efficacy of synthesized compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various pyrazole derivatives and standard antimicrobial agents against selected Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values are indicative of higher antimicrobial activity.

Table 1: Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusStreptococcus epidermidisEscherichia coliPseudomonas aeruginosa
Pyrazole Derivative 1-0.25[1]--
Pyrazole Derivative 2--0.25[1]-
Pyrazole Derivative 30.78[2]6.25[2]--
Ciprofloxacin (Standard) --0.5 [1]-
Gatifloxacin (Standard) --1 [3]-
Novobiocin (Standard) 3.49-18.6 [4]-3.49-18.6 [4]3.49-18.6 [4]

Note: "Pyrazole Derivative 1" and "2" refer to compounds with high activity against specific bacteria as reported in the literature, highlighting the potential of the pyrazole scaffold. "Pyrazole Derivative 3" is a specific disubstituted aniline derivative of pyrazole.

Table 2: Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
Pyrazole Derivative 4-1[1]
Clotrimazole (Standard) 14 [4]-
Griseofulvin (Standard) Moderate ActivityModerate Activity[5]

Note: "Pyrazole Derivative 4" is a pyrazole compound showing high antifungal activity against A. niger.

Experimental Protocols

The determination of antimicrobial activity for the pyrazole derivatives and standard drugs is primarily conducted using standardized in vitro susceptibility testing methods. The two most common methods are the Broth Microdilution method and the Agar Well Diffusion method.[6][7]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance and is considered a gold standard for susceptibility testing.[6][8]

Procedure:

  • Preparation of Microtiter Plates: A series of twofold dilutions of the test compounds (pyrazole derivatives and standard drugs) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[6][9][10]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[10][11] This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[11]

  • Incubation: The plates are incubated at 37°C for 16-24 hours.[6][12]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[6][9]

Agar Well Diffusion Method

This method is a widely used preliminary screening technique to assess the antimicrobial activity of a substance.[7][13]

Procedure:

  • Preparation of Agar Plates: A sterile nutrient agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.[7]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.[7][14]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[14]

  • Application of Test Substance: A defined volume of the test compound solution (at a known concentration) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.[12]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[12]

  • Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[15]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Dilutions assay_type Select Assay prep_compound->assay_type prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->assay_type broth_dilution Broth Microdilution assay_type->broth_dilution Quantitative agar_diffusion Agar Well Diffusion assay_type->agar_diffusion Qualitative/ Screening incubation Incubate (37°C, 18-24h) broth_dilution->incubation agar_diffusion->incubation read_results Read & Record Results incubation->read_results mic Determine MIC read_results->mic zoi Measure Zone of Inhibition read_results->zoi

Caption: Workflow for determining the antimicrobial activity of test compounds.

Logical Relationship of Key Components in Antimicrobial Drug Discovery

drug_discovery_pathway compound Pyrazole Derivatives mechanism Inhibition of Essential Processes compound->mechanism comparison Comparative Efficacy (MIC, Zone of Inhibition) compound->comparison target Microbial Target (e.g., DNA Gyrase, Cell Wall) target->mechanism effect Antimicrobial Effect (Bacteriostatic/Bactericidal) mechanism->effect effect->comparison standard Standard Drugs (e.g., Ciprofloxacin) standard->comparison

Caption: Key components in the evaluation of novel antimicrobial agents.

References

A Comparative Guide to In Vitro Screening of Pyrazole Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the design of potent and selective kinase inhibitors, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4][5] This guide provides a comparative analysis of various pyrazole derivatives, their inhibitory activities against a range of kinases, and detailed protocols for in vitro screening. The aim is to equip researchers with the necessary information to design and execute robust kinase inhibition assays for their own pyrazole-based compounds.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of selected pyrazole derivatives against various protein kinases. This data, compiled from multiple studies, highlights the diverse and potent activity of this compound class and serves as a valuable reference for structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity of Pyrazole Derivatives against JAK Kinases

CompoundTarget KinaseIC50 (nM)Reference
RuxolitinibJAK1~3[4]
RuxolitinibJAK2~3[4]
RuxolitinibJAK3~430[4]
Compound 3fJAK13.4[6]
Compound 3fJAK22.2[6]
Compound 3fJAK33.5[6]

Table 2: Inhibitory Activity of Pyrazole Derivatives against Aurora and Other Kinases

CompoundTarget KinaseIC50 (nM)Reference
Compound 6Aurora A160[2][7]
Compound 243Aurora-A160[8]
Compound 8Aurora A35[5]
Compound 8Aurora B75[5]
AT7518CDK224[7]
AT7518CDK523[7]
Compound 17Chk217.9[2][7]
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamideJNK37[9]
Staurosporine (Reference)JNK350[9]

Table 3: Inhibitory Activity of Pyrazole Derivatives against Akt and Bcr-Abl Kinases

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[2][7]
Compound 1Akt161[5]
Compound 10Bcr-Abl-[5]

Experimental Protocols

Reproducible and reliable data is contingent on well-defined experimental protocols. Below are detailed methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from methods used to assess JNK3 and RET kinase inhibition and is broadly applicable.[9][10] It quantifies kinase activity by measuring the amount of ATP consumed, which is detected via a luciferase-based reaction.

Materials:

  • Purified kinase enzyme (e.g., JNK3, RET)

  • Peptide substrate (e.g., ATF-2 for JNK3)

  • ATP

  • Kinase reaction buffer

  • Test pyrazole derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyrazole derivatives in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted test compounds, a positive control inhibitor, or DMSO (negative control) to the appropriate wells of a 384-well plate.[10]

    • Add 2 µL of the kinase enzyme solution to all wells.[10]

    • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 2 µL of a reaction mixture containing ATP and the specific substrate to each well.[10] The final ATP concentration should ideally be close to the Km value for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for 60 minutes.[9][10]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.[10]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction, generating a luminescent signal.[10]

    • Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.[10]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9][10]

In Vitro Kinase Assay (Radiometric)

This is a traditional and direct method for measuring kinase activity.

Procedure Outline:

  • Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and the test pyrazole derivative at various concentrations.[1]

  • Initiation: Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.[1]

  • Termination: Stop the reaction, often by adding phosphoric acid.

  • Separation: Spot the reaction mixture onto a filtermat (e.g., P30) and wash to remove unincorporated radiolabeled ATP.[11]

  • Detection: Measure the amount of incorporated radioactivity on the filtermat using a scintillation counter. This reflects the amount of phosphorylated substrate.[11]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the luminescence assay.[1]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and key signaling pathways targeted by pyrazole-based inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Pyrazole Derivative Serial Dilution Plate Add Compound to 384-well Plate Compound->Plate Enzyme Kinase Enzyme Prep AddEnzyme Add Kinase Enzyme Enzyme->AddEnzyme Substrate Substrate + ATP Mix Prep AddSubstrate Initiate Reaction (Add Substrate/ATP) Substrate->AddSubstrate Plate->AddEnzyme Incubate1 Pre-incubation (10-30 min) AddEnzyme->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate (e.g., 60 min) AddSubstrate->Incubate2 Stop Stop Reaction & Deplete ATP Incubate2->Stop Detect Add Detection Reagent Stop->Detect Read Read Luminescence Detect->Read Analyze Calculate % Inhibition & IC50 Read->Analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding & Receptor Dimerization STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Pyrazole Pyrazole Derivatives (e.g., Ruxolitinib) Pyrazole->JAK Inhibits Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Binding & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response Pyrazole Pyrazole Derivatives (e.g., Afuresertib) Pyrazole->Akt Inhibits

References

comparing different synthetic routes to substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Metal_Catalyzed_Route cluster_reactants Reactants cluster_process Process cluster_product Product precursors Substrates (e.g., Diols, Hydrazines, Alkynes, Alkenyl Hydrazones) catalysis Metal-Catalyzed Transformation precursors->catalysis pyrazole Substituted Pyrazole catalysis->pyrazole e.g., Hydrogen Transfer, Oxidative Cyclization, C-H Activation catalyst Metal Catalyst (e.g., Ru, Cu, Pd) catalyst->catalysis

Caption: Generalized workflow for modern metal-catalyzed pyrazole synthesis.

Performance Comparison

Metal-catalyzed methods are distinguished by their high efficiency, selectivity, and functional group tolerance, often operating under mild conditions. Ruthenium-catalyzed hydrogen transfer, for example, ingeniously uses stable 1,3-diols as precursors, circumventing issues with unstable 1,3-dicarbonyls and providing excellent regioselectivity. Copper-catalyzed methods can utilize air as a green oxidant, enhancing the sustainability of the process.

MethodSubstratesCatalyst SystemConditionsYield (%)Reference
Ru-Catalyzed Hydrogen Transfer 2-Propyl-1,3-propanediol + PhenylhydrazineRuH₂(PPh₃)₃CO, Xantphos, AcOHToluene, 110°C, 18h75%
Ru-Catalyzed Hydrogen Transfer 2-Butyl-1,3-propanediol + 4-FluorophenylhydrazineRuH₂(PPh₃)₃CO, Xantphos, AcOHToluene, 110°C, 18h67%
Ru-Catalyzed Dehydrogenative Coupling 1-Phenyl-1,3-propanediol + PhenylhydrazineRu₃(CO)₁₂ / LigandDioxane, 120°C, 24h95%
Cu-Catalyzed Oxidative Cyclization Alkenyl HydrazoneCu(OTf)₂ (10 mol%)Toluene, 80°C, 2h (Air)46%
Cu-Catalyzed MCR Ethyl acetoacetate, Malononitrile, Aldehyde, HydrazineCuO NanoparticlesWater, Reflux85-98%

Experimental Protocol: Ruthenium-Catalyzed Synthesis from a 1,3-Diol

This protocol is adapted from the work of Schmitt et al. for the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols.

Materials:

  • 1,3-Diol (e.g., 2-propyl-1,3-propanediol, 1.0 eq.)

  • Hydrazine derivative (e.g., phenylhydrazine, 1.2 eq.)

  • RuH₂(PPh₃)₃CO (5 mol%)

  • Xantphos (7.5 mol%)

  • Acetic Acid (AcOH, 10 mol%)

  • Crotonitrile (hydrogen acceptor, 3.0 eq.)

  • Toluene (solvent)

Procedure:

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add the 1,3-diol (1.0 eq.), RuH₂(PPh₃)₃CO (0.05 eq.), Xantphos (0.075 eq.), and acetic acid (0.10 eq.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Add toluene, followed by the hydrazine derivative (1.2 eq.) and crotonitrile (3.0 eq.) via syringe.

  • Heating: Place the sealed vial in a preheated oil bath or heating block at 110 °C and stir for 18 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 1,4-disubstituted pyrazole.

A Comparative Guide to the Validation of Analytical Methods for Pyrazole Compound Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of pyrazole compound purity, a critical aspect of drug development and quality control. The information presented herein is based on established regulatory guidelines and scientific publications, offering a practical framework for selecting and validating appropriate analytical techniques.

Introduction to Analytical Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide detailed guidelines for this process. The primary guidelines referenced in this document are ICH Q2(R1) and USP General Chapter <1225>.[2][3][4][5] These guidelines establish the key validation parameters that ensure the reliability and accuracy of analytical data.[3][6]

The validation process typically involves evaluating the following performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[1][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Accuracy: The closeness of test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods for Pyrazole Purity

The most common analytical techniques for determining the purity of pyrazole compounds are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC), and Titrimetry. The choice of method depends on the specific properties of the pyrazole compound, the nature of potential impurities, and the intended application of the analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the validation of analytical methods for pyrazole compound purity. The data is compiled from various studies on pyrazole and its derivatives.[8][9][10][11]

Table 1: Comparison of Linearity and Range

Analytical MethodAnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
RP-HPLCPyrazoline Derivative50 - 1500.9995[9]
RP-HPLC(4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]0.5 - 50Not Specified[8]
RP-HPLCSK3530 (a pyrimidinone derivative)200 - 300Not Specified[11]
RP-HPLCModel Hydrazone with Pyrrole Ring5 - 400.9980[12]
GC-MS/MSAlkyl Halide Impurities in Posaconazole0.025 - 0.15 ppm>0.99[13]

Table 2: Comparison of Accuracy (Recovery)

Analytical MethodAnalyteConcentration LevelRecovery (%)Reference
RP-HPLCPyrazoline DerivativeQC Samples (Low, Med, High)Within ±15% of nominal[9]
RP-HPLC(4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]Not Specified98.6% - 101.4%[8]
RP-HPLCModel Hydrazone with Pyrrole RingNot Specified99.98% - 100.4%[12]

Table 3: Comparison of Precision (%RSD)

Analytical MethodAnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
RP-HPLCPyrazoline Derivative0.26 - 1.25Not Specified[9]
RP-HPLC(4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]0.3% - 0.7%0.4% - 0.8%[8]

Table 4: Comparison of LOD and LOQ

Analytical MethodAnalyteLODLOQReference
RP-HPLCPyrazoline Derivative4 µg/mL15 µg/mL[9]
GC-MS/MSAlkyl Halide Impurities in Posaconazole0.01 ppm0.025 ppm[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical method validation. Below are representative experimental protocols for the key methods discussed.

Protocol 1: RP-HPLC Method for Purity Determination

This protocol is a generalized procedure based on common practices for the analysis of pyrazole derivatives.[8][9]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified).

  • Reference standard of the pyrazole compound of known purity.

  • Samples of the pyrazole compound to be tested.

  • Acids or buffers for mobile phase adjustment (e.g., trifluoroacetic acid, phosphate buffer).

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v).[8] The exact ratio should be optimized for the specific analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection Wavelength: Determined by the UV spectrum of the pyrazole compound (e.g., 237 nm).[8]

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range.

  • Sample Solution: Accurately weigh and dissolve the pyrazole sample in the same solvent as the standard to obtain a concentration within the linear range.

5. Validation Procedure:

  • Specificity: Inject solutions of the diluent, a placebo (if applicable), the reference standard, and the sample. Also, inject a spiked sample containing known impurities to demonstrate separation.

  • Linearity: Inject the series of working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision (Repeatability): Inject a minimum of six replicate preparations of the sample solution at 100% of the target concentration.

  • Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the chromatographic conditions (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

Protocol 2: GC Method for Impurity Profiling

This protocol provides a general framework for using Gas Chromatography for the analysis of volatile impurities in pyrazole compounds.

1. Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).

  • Headspace autosampler for volatile residual solvents.

2. Reagents and Materials:

  • High-purity carrier gas (e.g., Helium, Nitrogen).

  • Reference standards of potential impurities.

  • Solvent for sample dissolution (e.g., Dimethyl sulfoxide).

3. GC Conditions (Example):

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate components with different boiling points.

  • Carrier Gas Flow: Constant flow mode (e.g., 1.5 mL/min).

  • Split Ratio: Adjusted based on the concentration of the sample.

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare solutions of the reference standards of impurities in the chosen solvent at known concentrations.

  • Sample Solution: Accurately weigh the pyrazole sample and dissolve it in the solvent.

5. Validation Procedure:

  • Follow a similar validation strategy as outlined for the HPLC method, adapting the parameters for GC analysis. For instance, robustness testing might involve varying the oven temperature ramp rate or carrier gas flow rate.

Visualizations

Experimental Workflow for Method Validation

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Analytical Method Purpose select_method Select Analytical Method (HPLC, GC, etc.) define_purpose->select_method define_validation_params Define Validation Parameters (ICH/USP) select_method->define_validation_params prepare_protocol Prepare Validation Protocol define_validation_params->prepare_protocol conduct_experiments Conduct Experiments (Specificity, Linearity, etc.) prepare_protocol->conduct_experiments collect_data Collect and Process Data conduct_experiments->collect_data analyze_results Analyze Results and Calculate Statistics collect_data->analyze_results compare_acceptance Compare with Acceptance Criteria analyze_results->compare_acceptance validation_report Prepare Validation Report compare_acceptance->validation_report

Caption: Workflow for analytical method validation.

Logical Relationship of Validation Parameters

G cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_qualitative Qualitative Tests Assay Assay Specificity Specificity Assay->Specificity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Range Range Assay->Range Impurity Impurity Quantitation Impurity->Specificity Impurity->Accuracy Impurity->Precision Impurity->Linearity Impurity->Range LOQ LOQ Impurity->LOQ LimitTest Impurity Limit Test LimitTest->Specificity LOD LOD LimitTest->LOD Identification Identification Identification->Specificity

Caption: Relationship between test type and validation parameters.

References

biological activity of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate compared to other pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate and Other Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides a comparative analysis of the biological activity of various pyrazole derivatives, with a special focus on analogs structurally related to this compound. While specific experimental data for this compound is not extensively available in the current literature, this document summarizes quantitative data from closely related pyrazole compounds to offer valuable insights for researchers and drug development professionals. The guide presents data in structured tables, details experimental protocols for key assays, and provides visualizations of relevant signaling pathways and experimental workflows.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria.[1][2][3] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[1][4][5] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against various bacterial strains.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStructureS. aureusE. coliP. aeruginosaReference
N'-(substituted)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives Substituted pyrazole carbohydrazide0.15 (DNA gyrase IC50)--[6]
Naphthyl-substituted pyrazole-derived hydrazone Naphthyl-substituted pyrazole0.78-1.56--[1]
Coumarin-substituted pyran-fused pyrazole Coumarin-substituted pyrazole1.56-6.25-1.56-6.25[1]
N-(trifluoromethylphenyl) pyrazole derivative Trifluoromethylphenyl-substituted pyrazole0.78 (MRSA)--[1]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide Pyrazole-hydrazine carboxamide4 (S. epidermidis)0.25-[2]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide Pyrazole-carbothiohydrazide62.5-12562.5-125-[1]
Indazole and Pyrazoline derivatives Bicyclic pyrazoline with imide moiety4 (MDR strains)--[7]
5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole Aminopyrazole derivative0.250.25-[8]
3,5-dimethyl-pyrazole derivative 3,5-dimethyl-pyrazole0.125 (Gram-positive)0.062-0.25 (Gram-negative)-[8]

Note: "-" indicates data not available.

Antifungal Activity of Pyrazole Derivatives

Several pyrazole derivatives have shown promising antifungal activity, often by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10][11] This disruption of the cell membrane leads to fungal cell death. The table below presents the antifungal activity of selected pyrazole compounds.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStructureC. albicansA. nigerF. graminearumReference
Pyrazole-4-carboxamide derivative (E1) Pyrazole-4-carboxamide with oxime ether---[9]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide Pyrazole-carbothiohydrazide2.9-7.82.9-7.8-[1]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide Pyrazole-hydrazine carboxamide-1-[2]
1,3-diaryl-1H-pyrazole-4-carbaldehydes Diaryl-pyrazole carbaldehydeMIC70 & MIC90 lower than fluconazole--[12]
5-(1,3-diaryl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles Pyrazole-dihydrooxazoleMIC70 & MIC90 lower than fluconazole--[12]
Pyrazole derivative with aryl OCF3 Pyrazole with aryl trifluoromethoxy--0.0530 (EC50)[13]
Pyrazole derivative 3b Substituted pyrazole-IZD: 32.0 mm-[14]

Note: "-" indicates data not available. IZD refers to Inhibition Zone Diameter.

Cytotoxic Activity of Pyrazole Derivatives

The anticancer potential of pyrazole derivatives has been extensively studied, with many compounds demonstrating cytotoxicity against various cancer cell lines.[15][16][17][18] A common mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression.[16]

Table 3: Cytotoxic Activity of Selected Pyrazole Derivatives (IC50 in µM)

Compound/DerivativeStructureHeLaHepG2A549MCF-7HCT-116Reference
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid Benzoxazine-pyrazole hybrid2.82-6.28-2.82-6.282.82-6.28-[16]
1H-pyrazolo[3,4-d]pyrimidine derivative Pyrazolo[3,4-d]pyrimidine--8.21-19.56[16]
1-aryl-1H-pyrazole-fused curcumin analog Pyrazole-curcumin analog-3.64-16.13---[16]
3,5-diphenyl-1H-pyrazole Diphenyl-pyrazole-----[12]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole Trifluoromethyl-phenyl-pyrazole---81.48-[12]
Furo[2,3-d]pyrimidinone analog Furo[2,3-d]pyrimidinone----6.1-12.8[17]
Pyridyl–Pyrazole-3-One Derivative Pyridyl-pyrazol-3-one-10.6642.89--[18]
3,5-diaminopyrazole-1-carboxamide derivative Diaminopyrazole-carboxamide-6.57-7.979.54[15]

Note: "-" indicates data not available.

Experimental Protocols

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[4][19]

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Each well is filled with a specific volume of a suitable broth medium for the target bacteria.

  • Serial Dilution of Test Compound: The pyrazole derivative is serially diluted (usually two-fold) in the broth across the rows of the plate to create a range of concentrations.

  • Inoculation: A standardized suspension of the test bacteria is added to each well containing the compound and broth.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 16-20 hours).

  • Data Analysis: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the compound, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

Antimicrobial Mechanism: DNA Gyrase Inhibition

Certain antibacterial pyrazole derivatives exert their effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][4][5] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA unwinds Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds to Relaxed_DNA->Relaxed_DNA Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->DNA_Gyrase inhibits Ergosterol_Inhibition cluster_fungus Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol multiple steps 14a_demethylase 14α-demethylase (CYP51) Lanosterol->14a_demethylase substrate for Ergosterol Ergosterol 14a_demethylase->Ergosterol synthesizes Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane incorporated into Cell_Lysis Fungal Cell Lysis Cell_Membrane->Cell_Lysis disruption leads to Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->14a_demethylase inhibits CDK2_Pathway cluster_cell Cancer Cell CyclinE_CDK2 Cyclin E / CDK2 Rb Rb CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis arrest can lead to Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->CyclinE_CDK2 inhibits Broth_Microdilution_Workflow Start Start Prepare_Plate Prepare 96-well plate with broth medium Start->Prepare_Plate Serial_Dilution Perform serial dilution of pyrazole compound Prepare_Plate->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate plate (e.g., 37°C, 18h) Inoculate->Incubate Read_Results Visually assess for turbidity Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End MTT_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with pyrazole compound Seed_Cells->Treat_Cells Add_MTT Add MTT reagent and incubate Treat_Cells->Add_MTT Solubilize Add solubilizing agent (e.g., DMSO) Add_MTT->Solubilize Measure_Absorbance Measure absorbance (e.g., 570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to the Spectroscopic Data of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and drug development, the unambiguous identification of pyrazole regioisomers is a critical step in ensuring the synthesis of the correct molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comparative analysis of the spectroscopic data for common pyrazole regioisomers, supported by generalized experimental protocols.

Distinguishing Pyrazole Regioisomers: A Spectroscopic Approach

The electronic environment of atomic nuclei and functional groups within a molecule is highly sensitive to the substitution pattern. This sensitivity is reflected in the distinct spectroscopic signatures of regioisomers. By analyzing the chemical shifts in NMR spectra, vibrational frequencies in IR spectra, and fragmentation patterns in mass spectra, one can confidently differentiate between, for example, a 1,3-disubstituted and a 1,5-disubstituted pyrazole.

Data Presentation

To illustrate the key differences, the following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts for a representative pair of pyrazole regioisomers: 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. The characteristic IR absorption bands and mass spectrometry fragmentation patterns are also presented.

Table 1: Comparative ¹H NMR Spectral Data of Dimethylpyrazole Regioisomers

Proton 1,3-Dimethylpyrazole (ppm) 1,5-Dimethylpyrazole (ppm) Key Differentiator
N-CH₃~3.7~3.9The N-methyl protons of the 1,5-isomer are typically deshielded compared to the 1,3-isomer.
C-CH₃~2.2~2.3
H-4~6.0~5.9
H-5 / H-3~7.3-The absence of a signal in the aromatic region for the 1,5-isomer corresponding to H-3 is a clear indicator.

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data is compiled based on general trends observed in the literature.

Table 2: Comparative ¹³C NMR Spectral Data of Dimethylpyrazole Regioisomers

Carbon 1,3-Dimethylpyrazole (ppm) 1,5-Dimethylpyrazole (ppm) Key Differentiator
N-CH₃~35~38Similar to ¹H NMR, the N-methyl carbon of the 1,5-isomer is deshielded.
C-CH₃~13~11
C-3~150~148
C-4~105~104
C-5~138~141The chemical shift of the substituted C-5 in the 1,5-isomer is a distinguishing feature.

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data is compiled based on general trends observed in the literature.

Table 3: Comparative IR and Mass Spectrometry Data of Pyrazole Regioisomers

Spectroscopic Technique 1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole Key Differentiator
IR Spectroscopy (cm⁻¹) N-H stretch (if N-unsubstituted): 3100-3500 (broad)[1]; C=N stretch: ~1500-1600; C-H stretch (aromatic): ~3000-3100N-H stretch (if N-unsubstituted): 3100-3500 (broad)[1]; C=N stretch: ~1500-1600; C-H stretch (aromatic): ~3000-3100Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are often not sufficient for unambiguous differentiation on their own.
Mass Spectrometry (EI) Molecular ion peak (M⁺) present. Fragmentation can involve the loss of substituents and cleavage of the pyrazole ring.Molecular ion peak (M⁺) present. The relative abundance of fragment ions may differ due to the different substitution pattern, particularly the stability of the resulting fragments.The fragmentation pattern can be a key differentiator. For example, the loss of a substituent from C-5 might lead to a more stable fragment compared to its loss from C-3, resulting in different relative peak intensities.

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used in the characterization of pyrazole regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons and carbons, providing information on the connectivity and substitution pattern of the pyrazole ring.

Instrumentation: 400 or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[1]

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[1][2]

  • ¹³C NMR: A larger number of scans is generally required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.[2]

Data Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment.[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr and press into a thin, transparent pellet.[1]

  • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.[1]

Data Acquisition:

  • Record a background spectrum of the empty sample holder or clean ATR crystal.

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1]

  • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

Data Analysis:

  • Identify the characteristic absorption bands (in cm⁻¹) and assign them to specific functional groups (e.g., N-H, C=N, C-H).[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which can aid in structural elucidation.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]

  • Further dilute the sample to the optimal concentration for the instrument (typically in the µg/mL to ng/mL range).[4]

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Data Analysis:

  • Identify the molecular ion peak (M⁺ or [M+H]⁺).

  • Analyze the fragmentation pattern by identifying the m/z values of the fragment ions and proposing plausible fragmentation pathways.

Visualization of Workflow and Structures

The following diagrams illustrate the logical workflow for comparing spectroscopic data and the structural differences between pyrazole regioisomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Elucidation Synthesis Synthesize Pyrazole Mixture Separation Isolate Regioisomers (e.g., Chromatography) Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Separation->NMR IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Structure_Elucidation Elucidate Regioisomeric Structures Compare_NMR->Structure_Elucidation Compare_IR->Structure_Elucidation Compare_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Comparison of Pyrazole Regioisomers.

Pyrazole_Regioisomers cluster_13 1,3-Disubstituted Pyrazole cluster_15 1,5-Disubstituted Pyrazole 1,3-Structure N──N /  C──C(R') |  | C(R) 1,5-Structure N──N(R) /  C──C |  | C(R')

Caption: Structural Difference Between 1,3- and 1,5-Disubstituted Pyrazoles.

References

Assessing the Drug-Likeness of Novel Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity.[4] However, the successful translation of a novel compound from a laboratory "hit" to a clinical candidate hinges on more than just its biological potency. A critical early-stage evaluation is the assessment of its "drug-likeness"—a qualitative concept that encompasses the physicochemical and pharmacokinetic properties influencing a compound's suitability for oral administration and systemic exposure.

This guide provides a comparative framework for assessing the drug-likeness of novel pyrazole derivatives, integrating both computational (in silico) predictions and key in vitro experimental assays. We will compare hypothetical novel pyrazole derivatives (PZ-1, PZ-2, and PZ-3) against a well-established pyrazole-containing drug, Celecoxib, to illustrate the evaluation process.

Computational Assessment of Drug-Likeness

In silico tools offer a rapid and cost-effective first pass in the drug-likeness assessment, allowing for the early filtration of compounds with a low probability of success.[5] These methods predict key pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) based on the compound's structure.[6][7][8]

A foundational component of this computational screening is Lipinski's Rule of Five.[9][10] This rule of thumb identifies four key physicochemical parameters that are common among most orally active drugs.[9] While not a rigid set of rules, violations may indicate potential issues with oral bioavailability.

Table 1: Comparative In Silico Drug-Likeness Profile

ParameterPZ-1PZ-2PZ-3Celecoxib (Comparator)Optimal Range for Drug-Likeness
Molecular Weight (MW) 350 Da480 Da550 Da381.37 Da< 500 Da[9]
LogP (Lipophilicity) 2.84.56.23.43< 5[9]
H-Bond Donors 1241≤ 5[9]
H-Bond Acceptors 48125≤ 10[9]
Predicted Caco-2 Permeability (nm/s) 25 x 10⁻⁶15 x 10⁻⁶5 x 10⁻⁶20 x 10⁻⁶> 10 x 10⁻⁶ (High)
Predicted Human Intestinal Absorption 95%90%70%92%> 80% (High)

Note: Data for PZ-1, PZ-2, and PZ-3 are hypothetical for illustrative purposes.

Analysis:

  • PZ-1 shows a strong drug-like profile, adhering to all of Lipinski's rules with good predicted permeability and absorption.

  • PZ-2 is also largely compliant, with all parameters falling within the desired ranges.

  • PZ-3 raises several flags: it violates two of Lipinski's rules (MW > 500, H-Bond Acceptors > 10) and has a high LogP, which may lead to poor solubility and high metabolic clearance. Its predicted permeability and absorption are consequently lower.

Below is a diagram illustrating a typical workflow for the computational assessment of drug-likeness.

G cluster_0 In Silico Drug-Likeness Workflow A Novel Pyrazole Derivative Structure B Calculate Physicochemical Properties A->B C Lipinski's Rule of Five Analysis B->C D ADMET Prediction (Permeability, Solubility, Metabolism, Toxicity) B->D E Compliant? C->E D->E F Prioritize for Experimental Testing E->F Yes G Deprioritize or Redesign E->G No

Computational screening workflow for novel compounds.

Experimental Assessment of Drug-Likeness

While computational predictions are invaluable for screening, experimental validation is crucial.[11] Key in vitro assays provide quantitative data on a compound's behavior in biological systems, offering a more accurate prediction of its in vivo performance.

Table 2: Comparative In Vitro Experimental Data

AssayPZ-1PZ-2PZ-3Celecoxib (Comparator)Interpretation
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 18.512.12.315.7High: >10, Moderate: 2-10, Low: <2
Metabolic Stability (% remaining after 30 min) 85%60%15%75%High: >80%, Moderate: 20-80%, Low: <20%
Cytotoxicity (IC₅₀ in HepG2 cells, µM) >100755>100High IC₅₀ indicates low cytotoxicity.

Note: Data for PZ-1, PZ-2, and PZ-3 are hypothetical for illustrative purposes.

Analysis:

  • PZ-1 demonstrates excellent experimental results, with high permeability, high metabolic stability, and low cytotoxicity, reinforcing its strong drug-like profile.

  • PZ-2 shows moderate permeability and metabolic stability, suggesting it may have a shorter half-life in vivo. Its cytotoxicity is acceptable but higher than PZ-1.

  • PZ-3 confirms the poor predictions from the in silico analysis. It has low permeability, is rapidly metabolized, and exhibits significant cytotoxicity at low concentrations, making it a poor candidate for further development in its current form.

Detailed Experimental Protocols

This assay assesses a compound's potential for intestinal absorption by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[12][13]

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: A solution of the test compound (e.g., 10 µM) is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is removed from the apical (top) and basolateral (bottom) chambers of the Transwell® insert.

    • The compound solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). A sample is also taken from the apical chamber at the beginning and end of the experiment.

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[14][15][16] A high rate of metabolism suggests the compound may have a short half-life and low oral bioavailability.

Protocol:

  • Reagent Preparation:

    • Liver microsomes (human or other species) are thawed on ice.

    • A solution of the test compound (e.g., 1 µM) is prepared.

    • An NADPH-regenerating system (cofactor solution) is prepared and kept on ice.

  • Incubation:

    • The test compound is pre-incubated with the liver microsomes in a phosphate buffer at 37°C for 5-10 minutes.

    • The reaction is initiated by adding the pre-warmed NADPH solution.

    • Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.

  • Quantification: The concentration of the parent compound remaining in each sample is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t½) and intrinsic clearance (Clint) can then be calculated from the rate of disappearance.[17]

This colorimetric assay determines a compound's general toxicity by measuring its effect on the metabolic activity of cultured cells.[18][19] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol:

  • Cell Seeding: A cell line (e.g., HepG2, a human liver cancer cell line) is seeded into a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plate is then incubated for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for another 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is calculated by plotting cell viability against the log of the compound concentration.[19]

Pyrazole Derivatives and Signaling Pathway Modulation

Many pyrazole derivatives exert their therapeutic effects by modulating specific signaling pathways. For instance, a significant number of pyrazole-based drugs function as kinase inhibitors, which are critical in cancer therapy.[1] The diagram below illustrates a simplified kinase signaling pathway that could be a target for a novel pyrazole derivative.

G cluster_1 Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Response Cell Proliferation, Angiogenesis, Survival TF->Response Pyrazole Novel Pyrazole Derivative Pyrazole->Kinase1 Inhibits

Targeted inhibition of a kinase signaling cascade.

References

Comparative Docking Studies of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based kinase inhibitors based on molecular docking studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Performance Comparison of Pyrazole-Based Kinase Inhibitors

Pyrazole derivatives have emerged as a significant class of kinase inhibitors, with several studies demonstrating their potential to target a variety of kinases involved in cancer and other diseases. Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory activities of these compounds. The following tables summarize the quantitative data from comparative docking studies, showcasing the binding affinities and inhibitory concentrations of various pyrazole-based inhibitors against key kinase targets.

Kinase TargetPyrazole DerivativeDocking Score (kcal/mol)Binding Energy (kJ/mol)Inhibition Constant (Ki)IC50Reference
VEGFR-2 Compound 1b--10.09--[1][2][3]
Compound 1e--9.64--[2]
Compound 6j-10.80--16.28 nM[4]
Compound 6a-10.30---[4]
Compound 6n-10.30---[4]
Aurora A Compound 1d--8.57--[1][2][3]
CDK2 Compound 2b--10.35--[1][2][3]
Compound 2a--9.07--[2]
Compound 1c--7.5--[2]
EGFR Compound 6----[5][6]
p38α Compound 6----[5][6]
AKT1 Compound 6----[5][6]
AKT2 Compound 6----[5][6]
BRAF V600E Compound 6----[5][6]
PDGFRβ Compound 6----[5][6]

Experimental Protocols

The following sections detail the methodologies employed in the cited molecular docking studies. These protocols are essential for reproducing and building upon the presented findings.

General Molecular Docking Workflow

A typical workflow for a comparative molecular docking study involves several key steps, from protein and ligand preparation to the analysis of docking results.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt LigandDB Ligand Structure Acquisition PrepLig Ligand Preparation (Energy minimization, assign charges) LigandDB->PrepLig Grid Grid Box Generation PrepProt->Grid Dock Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Scoring Scoring & Ranking Dock->Scoring Analysis Binding Mode Analysis Scoring->Analysis

A generalized workflow for comparative molecular docking studies.

Detailed Protocol for Pyrazole Derivatives Docking against Kinases

This protocol is a composite based on the methodologies reported in the referenced studies.[1][2][3]

1. Software:

  • Docking: AutoDock 4.2[1][3]

  • Visualization and Preparation: AutoDockTools (ADT)

2. Protein Preparation:

  • The three-dimensional crystal structures of the target kinases (e.g., VEGFR-2, Aurora A, CDK2) were downloaded from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands were removed from the protein structure.

  • Polar hydrogen atoms were added to the protein, and Kollman charges were assigned.

  • The prepared protein structures were saved in the PDBQT format.

3. Ligand Preparation:

  • The 2D structures of the pyrazole-based inhibitors were drawn using a chemical drawing tool and converted to 3D structures.

  • The ligand structures were energy-minimized using a suitable force field.

  • Gasteiger charges were computed for the ligand atoms.

  • Non-polar hydrogens were merged, and rotatable bonds were defined.

  • The prepared ligand structures were saved in the PDBQT format.

4. Grid Box Generation:

  • A grid box was defined to encompass the active site of the kinase. The dimensions and center of the grid box were determined based on the co-crystallized ligand in the original PDB structure.

  • Grid parameter files (.gpf) were generated using AutoGrid.

5. Docking Simulation:

  • The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations.

  • A set number of docking runs were performed for each ligand (e.g., 100 runs).

  • Other docking parameters such as population size, maximum number of energy evaluations, and crossover rate were set to default or optimized values.

6. Analysis of Results:

  • The docking results were clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

  • The binding energy, inhibition constant, and intermolecular energy were calculated for the best-ranked pose of each ligand.

  • The interactions between the pyrazole inhibitors and the amino acid residues in the kinase active site were visualized and analyzed.

Kinase Signaling Pathways

Understanding the signaling pathways in which the targeted kinases are involved is crucial for contextualizing the impact of the pyrazole-based inhibitors. The following diagrams illustrate the signaling cascades of two key kinases: VEGFR-2 and EGFR.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade activates several downstream pathways that promote cell proliferation, survival, and migration.[7][8][9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT Migration Cell Migration Src->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

Simplified VEGFR-2 signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that regulate cell growth, proliferation, and survival.[11][12][13][14] Dysregulation of the EGFR pathway is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates AKT AKT PI3K->AKT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT->Gene_Expression

Simplified EGFR signaling pathway.

References

Safety Operating Guide

Proper Disposal of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate should be treated as a hazardous chemical waste. The disposal protocol is contingent upon local regulations and the guidelines set forth by your institution's Environmental Health & Safety (EHS) department. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is necessary, leveraging established procedures for chemically similar substances such as halogenated organic compounds and pyrazole derivatives.

This guide provides a comprehensive framework for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for the disposal of hazardous research chemicals.

I. Chemical Waste Profile and Hazard Assessment

Due to its molecular structure, this compound presents potential hazards associated with its constituent chemical groups:

  • Brominated Organic Compound: These compounds are treated as hazardous and require specific disposal routes.[1][2] They should not be mixed with non-halogenated waste.[3][4]

  • Pyrazole Derivatives: This class of compounds can have diverse pharmacological activities and should be handled with care.[5] Some pyrazole derivatives are a concern for environmental contamination.[5]

  • Ester Functionality: While esters vary in toxicity, the presence of the brominated pyrazole moiety necessitates a high degree of caution.

Given these characteristics, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded as regular trash.[2][5]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:

PPE ItemSpecification
Eye Protection Safety goggles or a face shield
Hand Protection Chemically resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Foot Protection Closed-toe shoes

III. Standard Disposal Protocol

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container.[2][6]

  • Container Compatibility: Use a chemically compatible and leak-proof container with a secure, tight-fitting lid.[5] The container should be in good condition.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[1] The full chemical name, "this compound," and an estimate of the quantity and concentration should be listed on the label.

2. Disposal of Liquid Waste:

  • Direct Transfer: Carefully pour liquid waste containing the compound into the designated halogenated organic waste container. This should be done inside a chemical fume hood to minimize inhalation exposure.

  • Rinsate Collection: When rinsing glassware that has come into contact with the compound, the first rinse should be collected as hazardous waste.[5] Subsequent rinses may be disposed of according to your institution's EHS guidelines.

3. Disposal of Solid Waste:

  • Contaminated Materials: Any solid materials contaminated with this compound, such as gloves, filter paper, or absorbent materials used for spills, must be collected in a designated solid hazardous waste container.[1] This container should also be clearly labeled as "Halogenated Organic Waste."

4. Storage of Waste:

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1]

  • Segregation: Keep the halogenated waste container segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]

  • Container Management: Keep the waste container closed except when adding waste.[5] Do not overfill the container.

5. Final Disposal:

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional protocols for waste manifest and pickup requests.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated solid waste.

  • Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Reporting: Report the spill to your supervisor and the EHS department.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for the chemicals you are working with.

Below is a logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_storage Temporary Storage cluster_disposal Final Disposal A Hazard Assessment: - Brominated Organic - Pyrazole Derivative B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Select Labeled 'Halogenated Organic Waste' Container B->C Proceed to Collection D Segregate Waste: - Liquid Waste - Solid Waste C->D E Transfer Liquid Waste & First Rinsate D->E F Collect Contaminated Solids D->F G Securely Close Container E->G F->G H Store in Cool, Dry, Well-Ventilated Area G->H I Segregate from Incompatibles H->I J Contact EHS for Waste Pickup I->J Ready for Disposal K Follow Institutional Protocols J->K

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.